1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-4-13-11(3-1)7-10-16-14(13)12-5-8-15-9-6-12/h1-6,8-9,14,16H,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKYAEYYDOTEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383123 | |
| Record name | 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
180272-43-9 | |
| Record name | 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a pyridine moiety at the C1 position modulates the compound's physicochemical properties and biological activity, making it a valuable target for synthetic chemists. This guide details robust synthetic strategies, including the widely employed Pictet-Spengler reaction, and provides a thorough discussion of the analytical techniques required for unambiguous structural elucidation and purity assessment.
Introduction: The Significance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of natural product chemistry and a highly sought-after scaffold in modern drug discovery.[3] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. THIQ derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5]
The specific target of this guide, this compound, incorporates a key pharmacophoric element—the pyridine ring. This nitrogen-containing heterocycle can participate in hydrogen bonding, metal coordination, and cation-π interactions, all of which are crucial for molecular recognition at biological receptors. The synthesis of this particular analog allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas.
Synthetic Strategies: The Pictet-Spengler Reaction
The Pictet-Spengler reaction stands as the most elegant and widely utilized method for the construction of the tetrahydroisoquinoline core.[6] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield the cyclized product. For the synthesis of this compound, the logical precursors are 2-phenethylamine and pyridine-4-carboxaldehyde.
Mechanistic Rationale
The causality behind the Pictet-Spengler reaction lies in the acid-catalyzed formation of a highly electrophilic iminium ion intermediate. This intermediate then undergoes a ring-closing reaction with the electron-rich benzene ring of the phenethylamine moiety.
Caption: The Pictet-Spengler reaction pathway for the synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.
Materials:
-
2-Phenethylamine
-
Pyridine-4-carboxaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenethylamine (1.0 eq) in anhydrous dichloromethane.
-
Aldehyde Addition: To the stirred solution, add pyridine-4-carboxaldehyde (1.05 eq).
-
Acid Catalysis: Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture. The choice of a strong acid like TFA is crucial for the efficient formation of the reactive iminium ion.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Alternative Synthetic Route: The Bischler-Napieralski Reaction
An alternative and equally robust method for constructing the tetrahydroisoquinoline skeleton is the Bischler-Napieralski reaction.[7] This two-step sequence involves the acylation of a β-arylethylamine followed by an acid-catalyzed cyclization and subsequent reduction.
Mechanistic Overview
The process begins with the formation of an amide, N-(2-phenylethyl)isonicotinamide, from 2-phenethylamine and isonicotinoyl chloride. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to induce an intramolecular electrophilic aromatic substitution, yielding a 3,4-dihydroisoquinoline intermediate. The final step is the reduction of the imine functionality to afford the desired tetrahydroisoquinoline.
Caption: The Bischler-Napieralski reaction sequence for the synthesis of the target molecule.
Comprehensive Characterization
The unambiguous identification and purity assessment of the synthesized this compound is paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyridyl-H (α) | 8.5 - 8.7 | d | 2H | Protons ortho to the pyridine nitrogen |
| Pyridyl-H (β) | 7.2 - 7.4 | d | 2H | Protons meta to the pyridine nitrogen |
| Aromatic-H | 6.9 - 7.2 | m | 4H | Protons of the tetrahydroisoquinoline benzene ring |
| C1-H | 5.0 - 5.2 | s | 1H | Proton at the stereocenter |
| C3-H | 3.2 - 3.4 | t | 2H | Methylene protons adjacent to the nitrogen |
| C4-H | 2.8 - 3.0 | t | 2H | Methylene protons adjacent to the benzene ring |
| NH | 2.0 - 2.5 | br s | 1H | Amine proton |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Pyridyl-C (ipso) | 150 - 155 | Carbon attached to the THIQ ring |
| Pyridyl-C (α) | 148 - 152 | Carbons ortho to the pyridine nitrogen |
| Pyridyl-C (β) | 120 - 125 | Carbons meta to the pyridine nitrogen |
| Aromatic-C (quat) | 135 - 140 | Quaternary carbons of the THIQ benzene ring |
| Aromatic-C (CH) | 125 - 130 | Protonated carbons of the THIQ benzene ring |
| C1 | 60 - 65 | Carbon at the stereocenter |
| C3 | 45 - 50 | Methylene carbon adjacent to the nitrogen |
| C4 | 28 - 32 | Methylene carbon adjacent to the benzene ring |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expected Data:
-
Molecular Ion (M⁺): m/z = 210.1157 (for C₁₄H₁₄N₂)
-
Major Fragmentation Pathways:
-
Loss of the pyridyl group to give a fragment corresponding to the tetrahydroisoquinoline cation.
-
Retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Expected Absorptions:
-
N-H stretch: 3300-3500 cm⁻¹ (broad)
-
C-H stretch (aromatic): 3000-3100 cm⁻¹
-
C-H stretch (aliphatic): 2850-2960 cm⁻¹
-
C=C and C=N stretch (aromatic): 1450-1600 cm⁻¹
Conclusion
This technical guide has detailed the synthesis and characterization of this compound. The Pictet-Spengler reaction offers a direct and efficient route to this valuable heterocyclic compound. The provided protocols are robust and can be adapted for the synthesis of related analogs. The comprehensive characterization data serves as a benchmark for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the unambiguous identification and quality control of this important molecular scaffold.
References
- 1. rsc.org [rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 7. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the critical role of physicochemical parameters in drug discovery and development, this document details the theoretical and practical considerations for characterizing this compound.[1][2][3][4][5] We delve into the core properties, including molecular structure, molecular weight, and predicted lipophilicity (logP). Furthermore, this guide presents detailed, field-proven experimental protocols for determining key absorption, distribution, metabolism, and excretion (ADME)-relevant properties: aqueous solubility, partition coefficient (logP), and acid dissociation constant (pKa). The causality behind experimental choices is explained to ensure methodological robustness and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the drug-like potential of this compound and its analogs.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with a significant portion of failures attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its interaction with the biological environment, profoundly influencing its pharmacokinetic and pharmacodynamic profile.[2][5] Properties such as solubility, lipophilicity, and ionization state are not merely academic data points; they are critical determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[4]
For a molecule like this compound, which belongs to the important class of tetrahydroisoquinoline alkaloids known for their diverse biological activities, a thorough understanding of its physicochemical landscape is paramount.[6][7] The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for various therapeutic applications.[7][8][9][10][11] The introduction of a pyridine ring at the 1-position is expected to significantly influence the molecule's properties, particularly its basicity and solubility, which in turn can impact its target engagement and overall in vivo behavior.[6]
This guide, therefore, aims to provide a robust framework for the systematic evaluation of the physicochemical properties of this compound, enabling researchers to make informed decisions in the early stages of drug development.
Core Physicochemical Profile
Chemical Structure:
Table 1: Core Physicochemical Properties
| Property | Value (this compound) | Value (1,2,3,4-Tetrahydroisoquinoline - Parent Scaffold) | Data Source |
| Molecular Formula | C₁₄H₁₄N₂ | C₉H₁₁N | PubChem[12] |
| Molecular Weight | 210.27 g/mol | 133.19 g/mol | PubChem[13], NIST[14] |
| Predicted logP | 2.5 | 1.31 - 1.6 | PubChem (Computed)[13], FooDB (ALOGPS)[15] |
| pKa (Strongest Basic) | Not available | 9.36 | FooDB (ChemAxon)[15] |
| Aqueous Solubility | Not available | 20 g/L at 20°C | ChemBK[16], ChemicalBook[17] |
Note: The predicted logP for the positional isomer 2-(Pyridin-4-yl)-1,2,3,4-tetrahydro-isoquinoline is 2.5.[13]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of aqueous solubility, partition coefficient (logP), and acid dissociation constant (pKa). These protocols are designed to be robust and are widely accepted in the pharmaceutical industry.
Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)
Scientific Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[18] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility. This is crucial for predicting oral absorption and ensuring that the compound can be formulated for in vivo studies. The use of phosphate-buffered saline (PBS) at pH 7.4 is intended to mimic physiological conditions.[19]
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that an equilibrium between the solid and dissolved states is achieved.
-
Add a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After incubation, visually confirm the presence of undissolved solid.
-
Separate the saturated solution from the excess solid by centrifugation followed by filtration of the supernatant through a low-binding 0.22 µm filter (e.g., PVDF). This step is critical to remove any fine particulates that could falsely elevate the measured concentration.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO/water mixture).
-
Analyze the filtered supernatant and the calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[19][21]
-
The concentration of the compound in the supernatant, which represents its solubility, is determined by interpolating its peak area from the calibration curve.
-
Determination of the Partition Coefficient (logP)
Scientific Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an immiscible organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[22] LogP is a key predictor of a drug's ability to cross cell membranes and its potential for off-target binding.[3] The shake-flask method remains the benchmark for accurate logP determination.[23]
Experimental Workflow:
Caption: Workflow for logP Determination via Shake-Flask Method.
Detailed Protocol:
-
System Preparation:
-
Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol by mixing them vigorously and allowing them to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.[24]
-
-
Partitioning:
-
Add a known amount of this compound to a vial containing a defined volume ratio of the pre-saturated n-octanol and aqueous phases (e.g., 1:1).
-
Agitate the mixture for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[25]
-
-
Phase Separation:
-
Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.[24][25]
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[22]
-
Determination of the Acid Dissociation Constant (pKa)
Scientific Rationale: The acid dissociation constant (pKa) indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH.[26] For this compound, which contains two basic nitrogen atoms (one on the pyridine ring and one in the tetrahydroisoquinoline core), determining the pKa values is essential for understanding its solubility, membrane permeability, and potential for ionic interactions with biological targets. Potentiometric titration is a highly accurate method for pKa determination.[27]
Experimental Workflow:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value.[28]
-
-
Titration:
-
Calibrate a pH meter using standard buffers.
-
Immerse the calibrated pH electrode in the sample solution.
-
Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. For a molecule with multiple basic centers, multiple inflection points may be observed.
-
Alternatively, the pKa can be determined from the inflection point of a sigmoid curve when plotting a measured parameter (like chemical shift in NMR) against pH.[26][29]
-
Conclusion
The physicochemical properties of this compound are fundamental to its potential as a drug candidate. This guide has outlined the core properties and provided detailed, robust protocols for the experimental determination of its aqueous solubility, lipophilicity (logP), and acid-base characteristics (pKa). By adhering to these methodologies, researchers can generate high-quality, reproducible data that is essential for guiding lead optimization, understanding structure-activity relationships, and ultimately, increasing the probability of success in the complex process of drug discovery and development.[1][3]
References
- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. fiveable.me [fiveable.me]
- 5. What are the physicochemical properties of drug? [lookchem.com]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]
- 12. (1S)-1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline | C14H14N2 | CID 693087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline | C14H14N2 | CID 9877750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 15. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]
- 16. chembk.com [chembk.com]
- 17. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. lifechemicals.com [lifechemicals.com]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 21. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 22. acdlabs.com [acdlabs.com]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. agilent.com [agilent.com]
- 25. enamine.net [enamine.net]
- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Modeling of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Interactions with Phosphoinositide 3-Kinase Alpha (PI3Kα)
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, a representative member of this class, against the well-validated oncological target, Phosphoinositide 3-Kinase alpha (PI3Kα). While direct experimental data for this specific ligand-target interaction is nascent, the chemical architecture, particularly the inclusion of a pyridine moiety, aligns with established pharmacophoric features of known kinase inhibitors. This document serves as a field-proven playbook, detailing the strategic rationale and step-by-step protocols for target validation, pharmacophore modeling, molecular docking, and molecular dynamics simulations to rigorously evaluate this hypothesis and predict the molecular interactions underpinning potential inhibitory activity.
Introduction: The Rationale for Investigating this compound as a PI3Kα Ligand
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making its components, particularly PI3Kα, highly attractive targets for therapeutic intervention.[4][5] The kinase domain of PI3Kα shares structural homology with other kinases, and its ATP-binding pocket is a well-characterized site for small molecule inhibition.[6] Numerous PI3K inhibitors feature heterocyclic scaffolds, and the convergence of the THIQ core with a pyridine ring in our molecule of interest presents a compelling starting point for computational investigation. This guide will, therefore, proceed under the working hypothesis that this compound is a putative inhibitor of PI3Kα.
The Computational Workflow: A Multi-Pillar Approach to Ligand-Target Interaction Modeling
Our in silico investigation is structured as a multi-step workflow, designed to progressively refine our understanding of the potential interaction between this compound and PI3Kα. Each step builds upon the last, providing a self-validating system for assessing the credibility of our initial hypothesis.
Phase 1: Meticulous Preparation of Target and Ligand
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase is critical for ensuring the chemical and structural accuracy of both the PI3Kα receptor and the this compound ligand.
Target Selection and Preparation
Causality Behind Experimental Choices: The selection of a high-quality, relevant crystal structure is paramount. We will utilize the crystal structure of PI3Kα in complex with a known inhibitor (PDB ID: 5XGH) as our starting point.[7] This choice is deliberate; the presence of a co-crystallized ligand provides an invaluable reference for the conformation of the active site and allows for the validation of our docking protocol.
Experimental Protocol: Receptor Preparation
-
Structure Acquisition: Download the PDB file for 5XGH from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove all non-essential molecules, including water, co-solvents, and any non-interacting ions. The co-crystallized inhibitor should also be removed at this stage and saved separately for docking validation.
-
Protonation and Chain Repair: Utilize a protein preparation wizard (e.g., in Schrödinger Maestro, MOE, or UCSF Chimera) to add hydrogens, assign correct bond orders, fill in missing side chains or loops, and optimize the hydrogen-bonding network. This step is crucial for accurately modeling electrostatic interactions.
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The restraints are important to prevent significant deviation from the experimentally determined crystal structure.
Ligand Preparation
Causality Behind Experimental Choices: The 2D structure of this compound must be converted to a low-energy 3D conformation that accurately represents its geometry and charge distribution.
Experimental Protocol: Ligand Preparation
-
2D to 3D Conversion: Draw the 2D structure of this compound in a molecular editor and convert it to a 3D structure.
-
Protonation and Tautomeric States: Generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4 ± 0.5). This is critical for correctly modeling hydrogen bonding.
-
Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS3e, MMFF94). This ensures that the starting conformation for docking is energetically favorable.
Phase 2: Pharmacophore-Guided Docking and Pose Prediction
This phase aims to predict the most likely binding mode of our ligand within the PI3Kα active site and to obtain a preliminary estimate of its binding affinity.
Pharmacophore Modeling
Causality Behind Experimental Choices: A pharmacophore model represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity.[8][9][10] Developing a pharmacophore based on known PI3Kα inhibitors provides a set of criteria to evaluate the plausibility of our docking results.
Experimental Protocol: Pharmacophore Generation
-
Ligand Set Collection: Gather a set of diverse, known PI3Kα inhibitors with a range of activities.
-
Feature Identification: Align the inhibitors and identify common chemical features. This can be done using ligand-based or structure-based approaches. Given our high-quality crystal structure, a structure-based approach is preferable.
-
Model Generation: Generate a pharmacophore hypothesis that encapsulates these key features. A typical pharmacophore for a PI3Kα inhibitor includes hydrogen bond acceptors, donors, and hydrophobic/aromatic features.[8][11]
Molecular Docking
Causality Behind Experimental Choices: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] The goal is to find the pose of the ligand that has the lowest free energy of binding.
Experimental Protocol: Molecular Docking
-
Grid Generation: Define a docking grid box that encompasses the ATP-binding site of PI3Kα. The co-crystallized ligand from the PDB structure is an excellent guide for positioning and sizing this grid.
-
Docking Protocol Validation: As a critical self-validating step, re-dock the co-crystallized ligand into the prepared receptor. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) (< 2.0 Å).
-
Ligand Docking: Dock this compound into the validated grid using a docking program such as Glide, AutoDock, or GOLD.[13][14]
-
Pose Analysis and Scoring: Analyze the resulting docking poses. The poses are ranked by a scoring function that estimates the binding affinity. The top-scoring poses should be visually inspected for sensible interactions with key active site residues and for agreement with the generated pharmacophore model.
| Key PI3Kα Active Site Residues | Potential Interaction Type |
| Val851 | Hinge-binding (backbone H-bond) |
| Met922 | Hydrophobic interaction |
| Trp780 | π-π stacking |
| Lys802 | Salt bridge/H-bond |
| Asp933 | H-bond with catalytic loop |
Phase 3: Dynamic Validation with Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both molecules and the presence of solvent.[15][16][17]
Causality Behind Experimental Choices: MD simulations are essential for assessing the stability of the predicted binding pose from docking. If a ligand is a good binder, its docked pose should remain stable within the binding pocket throughout the simulation.
Experimental Protocol: MD Simulation
-
System Setup: Place the top-scoring docked complex into a periodic box of explicit water molecules (e.g., TIP3P). Add counter-ions to neutralize the system's charge.
-
Force Field Assignment: Assign a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (e.g., using GAFF or a similar generalized force field).
-
Equilibration: Perform a series of equilibration steps to gradually heat the system to physiological temperature (300 K) and adjust the pressure, allowing the water molecules and protein side chains to relax around the ligand.
-
Production Run: Run a production MD simulation for a duration sufficient to observe the stability of the complex (typically 100-200 nanoseconds for initial assessments).
-
Trajectory Analysis: Analyze the resulting trajectory for:
-
RMSD: The RMSD of the ligand and protein backbone over time. A stable RMSD for the ligand indicates it is not dissociating from the binding site.
-
RMSF (Root Mean Square Fluctuation): The fluctuation of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding.
-
Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation.
-
Phase 4: Binding Free Energy Calculation and Interpretation
The final step is to obtain a more quantitative estimate of the binding affinity using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
Causality Behind Experimental Choices: MM/GBSA is a popular method for estimating the free energy of binding from MD simulation snapshots. It provides a more accurate prediction than docking scores by incorporating solvation effects and entropic contributions.
Experimental Protocol: MM/GBSA Calculation
-
Snapshot Extraction: Extract a series of snapshots from the stable portion of the MD trajectory.
-
Energy Calculations: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Generalized Born model), and the non-polar solvation energy (based on the solvent-accessible surface area).
-
Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the free receptor and ligand from the free energy of the complex.
Interpreting the Results: A negative ΔG_bind indicates a favorable binding interaction. By comparing the calculated binding free energy of this compound with that of known PI3Kα inhibitors, we can make a more informed prediction of its potential potency.
Conclusion and Future Directions
This in-depth technical guide outlines a robust and self-validating computational workflow to investigate the interaction of this compound with the PI3Kα kinase. By systematically progressing from static docking to dynamic simulations and free energy calculations, researchers can build a strong, data-driven hypothesis for the molecule's potential as a PI3Kα inhibitor. The insights gained from this in silico analysis, particularly the predicted binding mode and key interacting residues, can provide a solid foundation for subsequent experimental validation and guide the rational design of more potent analogs.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phytomolecules as isoform and mutation specific PI3K-α inhibitor for protection against breast cancer using e-pharmacophore modeling and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combinatorial and fragment-based in silico design of PI3K-alpha natural hybrid antagonists for breast cancer therapeutics [explorationpub.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Analogs: A Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] The introduction of a pyridinyl substituent at the 1-position of the THIQ ring system has emerged as a promising strategy in the design of novel therapeutic agents, particularly in the development of specific enzyme and receptor inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline analogs. We will explore the synthetic strategies for accessing this chemical space, dissect the intricate relationships between structural modifications and biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Therapeutic Potential of the 1-(Pyridin-4-yl)-THIQ Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a recurring motif in a multitude of biologically active molecules, including alkaloids and clinically approved drugs.[1][3] Its rigid, three-dimensional structure provides a well-defined framework for the precise orientation of functional groups, enabling high-affinity interactions with biological targets. The incorporation of a pyridin-4-yl moiety at the C1 position introduces a key hydrogen bond acceptor and a versatile handle for further chemical modification, significantly influencing the pharmacokinetic and pharmacodynamic properties of the resulting analogs.
Derivatives of the broader THIQ class have demonstrated a remarkable range of pharmacological effects, including anticancer, antibacterial, antiviral, and neuroprotective activities.[1][4][5][6] The specific introduction of a pyridinyl group has been explored in the context of various targets, with a notable example being the development of antagonists for the CXCR4 receptor, a key player in cancer metastasis and inflammation.[7] A comprehensive understanding of the SAR of this particular subclass is therefore crucial for the rational design of potent and selective drug candidates.
Synthetic Strategies for this compound Analogs
The construction of the 1-(pyridin-4-yl)-THIQ scaffold can be achieved through several established synthetic methodologies. The choice of a specific route is often dictated by the desired substitution patterns on both the THIQ and pyridine rings.
Pictet-Spengler Reaction: A Cornerstone in THIQ Synthesis
The Pictet-Spengler reaction is a classic and highly versatile method for the synthesis of tetrahydroisoquinolines.[1] This acid-catalyzed condensation of a β-phenylethylamine with an aldehyde or ketone proceeds through an initial Schiff base formation, followed by an intramolecular electrophilic substitution to furnish the cyclized product.
For the synthesis of 1-(pyridin-4-yl)-THIQ analogs, a substituted β-phenylethylamine is reacted with pyridine-4-carboxaldehyde. This approach allows for the introduction of a wide variety of substituents on the aromatic ring of the THIQ core by starting with appropriately substituted phenylethylamines.
Experimental Protocol: General Procedure for the Pictet-Spengler Reaction
-
To a solution of the substituted β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) is added pyridine-4-carboxaldehyde (1.1 eq).
-
A catalytic amount of an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) is added to the reaction mixture.
-
The reaction is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired this compound analog.
Caption: Pictet-Spengler reaction for 1-(Pyridin-4-yl)-THIQ synthesis.
Bischler-Napieralski Reaction and Subsequent Reduction
An alternative and widely used approach is the Bischler-Napieralski reaction. This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the corresponding tetrahydroisoquinoline. To generate 1-(pyridin-4-yl)-THIQ analogs, the starting β-phenylethylamine is first acylated with isonicotinoyl chloride.
Experimental Protocol: Bischler-Napieralski/Reduction Sequence
Step 1: Acylation
-
To a solution of the substituted β-phenylethylamine (1.0 eq) and a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., dichloromethane) at 0 °C is added isonicotinoyl chloride (1.1 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-acyl-β-phenylethylamine.
Step 2: Cyclization (Bischler-Napieralski)
-
The crude amide from Step 1 is dissolved in a suitable solvent (e.g., acetonitrile, toluene).
-
A dehydrating agent such as phosphorus oxychloride (POCl₃) (2.0-5.0 eq) is added, and the mixture is heated to reflux until the reaction is complete.
-
The reaction mixture is cooled and carefully poured into a mixture of ice and aqueous ammonia to neutralize the excess acid.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
Step 3: Reduction
-
The crude 3,4-dihydroisoquinoline intermediate is dissolved in a suitable solvent (e.g., methanol, ethanol).
-
A reducing agent such as sodium borohydride (NaBH₄) (2.0-4.0 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature until completion.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Caption: Bischler-Napieralski/Reduction workflow for 1-(Pyridin-4-yl)-THIQ synthesis.
Structure-Activity Relationship (SAR) of 1-(Pyridin-4-yl)-THIQ Analogs
The biological activity of 1-(pyridin-4-yl)-THIQ analogs can be finely tuned by strategic modifications at several key positions of the scaffold. The following sections will dissect the SAR based on available literature, with a focus on general principles and a specific case study.
The Core Pharmacophore
The this compound core constitutes the fundamental pharmacophore. The relative orientation of the THIQ nitrogen, the pyridine nitrogen, and the aromatic ring of the THIQ system is critical for binding to many biological targets. The basicity of the THIQ nitrogen (pKa ~8-9) and the pyridine nitrogen (pKa ~5-6) allows for potential ionic interactions and hydrogen bonding with acidic residues in a protein's active site.
Caption: Key pharmacophoric features of the 1-(Pyridin-4-yl)-THIQ scaffold.
SAR Case Study: CXCR4 Antagonists
Research into CXCR4 antagonists has provided valuable insights into the SAR of pyridine-containing THIQ analogs.[7] While the published work focuses on 2-(aminomethyl)pyridine analogs, the findings can be extrapolated to inform the design of 1-(pyridin-4-yl)-THIQ derivatives.
Table 1: SAR Summary of Pyridine-Containing THIQ Analogs as CXCR4 Antagonists
| Position of Modification | Structural Change | Effect on Activity | Rationale |
| Pyridine Ring | Unsubstituted Pyridine | Baseline Activity | Provides essential H-bonding and/or pi-stacking interactions. |
| Methyl Substitution | Generally decreased activity | Steric hindrance may disrupt optimal binding in the receptor pocket. | |
| Halogen Substitution | Variable | Can modulate electronic properties and provide additional interactions. | |
| THIQ Ring (Aromatic) | Methoxy/Hydroxy Groups | Often enhances activity | Can form additional hydrogen bonds with the target protein. |
| Halogen Substitution | Variable | Influences lipophilicity and can form halogen bonds. | |
| THIQ Nitrogen (N2) | Small Alkyl Groups | Tolerated or slightly beneficial | Can fill small hydrophobic pockets. |
| Bulky Substituents | Generally detrimental | Can lead to steric clashes within the binding site. |
Note: This table is a qualitative summary based on general principles and extrapolated data from related compound series.
Key SAR Insights for CXCR4 Antagonism:
-
The Pyridine Nitrogen is Crucial: The basic nitrogen of the pyridine ring is a key interaction point. Its position (e.g., 2-, 3-, or 4-pyridyl) can significantly impact potency, suggesting a specific directional hydrogen bond is required for high-affinity binding.[8]
-
Substitution on the Pyridine Ring: In the context of CXCR4 antagonists, unsubstituted or minimally substituted pyridine rings are often preferred.[7] Bulky substituents can lead to a loss of potency, likely due to steric hindrance.
-
Modifications on the THIQ Aromatic Ring: Substituents at the 6- and 7-positions of the THIQ ring, such as methoxy or hydroxy groups, are common in biologically active analogs and can enhance binding through additional hydrogen bonds.
-
The N2 Position of the THIQ Ring: The nitrogen at the 2-position of the THIQ core is another critical point for modification. Small, lipophilic groups are often well-tolerated, while larger, more polar substituents can be detrimental to activity.
Future Perspectives and Drug Design Strategies
The this compound scaffold remains a fertile ground for the discovery of novel therapeutic agents. Future drug design efforts can be guided by the following principles:
-
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed to design analogs with improved binding affinity and selectivity. Docking studies can help rationalize observed SAR and predict the activity of novel compounds.
-
Fragment-Based Drug Design (FBDD): The 1-(pyridin-4-yl)-THIQ scaffold can be considered as a starting fragment that can be grown or linked with other fragments to enhance potency.
-
Pharmacophore Modeling: In the absence of a target structure, pharmacophore models can be generated based on a set of known active compounds to guide the design of new analogs with similar activity profiles.
-
Exploring Diverse Biological Targets: While this guide has touched upon CXCR4 antagonists, the versatile nature of the 1-(pyridin-4-yl)-THIQ scaffold warrants its exploration against a wider range of biological targets, including kinases, proteases, and other GPCRs.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel, potent, and selective modulators of various biological targets. A thorough understanding of the synthetic methodologies and the intricate structure-activity relationships is paramount for the successful design of new drug candidates. This technical guide has provided a comprehensive overview of the current knowledge in this area, offering a solid foundation for researchers to build upon in their quest for new and improved therapeutics.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline: An In-Depth Technical Guide
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1] The introduction of an aryl or heteroaryl substituent at the C1 position can significantly influence the pharmacological profile of the THIQ core, making compounds like 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (Molecular Formula: C₁₄H₁₄N₂, Molecular Weight: 210.27 g/mol ) compelling targets for drug discovery programs.
Robust and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is directly linked to function and safety. This guide provides a detailed exploration of the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the structural elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Operate in positive ion mode, as the two nitrogen atoms in the structure are basic and readily accept a proton.
-
Analysis: Infuse the sample solution directly into the ESI source. Acquire the full scan mass spectrum, typically over a range of m/z 50-500.
-
Tandem MS (MS/MS): For fragmentation analysis, select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.
Predicted Mass Spectrum Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 211.12 | Protonated molecular ion (C₁₄H₁₅N₂⁺). Confirms the molecular weight of the compound (210.27 Da). |
| [M-H]⁻ | 209.11 | Deprotonated molecular ion (in negative mode). |
| Fragment 1 | 132.08 | Resulting from the cleavage of the C1-C(pyridyl) bond, representing the protonated tetrahydroisoquinoline fragment. |
| Fragment 2 | 79.04 | Resulting from the cleavage of the C1-C(pyridyl) bond, representing the protonated pyridine fragment. |
Interpretation and Fragmentation Pathway
The ESI mass spectrum in positive mode is predicted to show a prominent base peak corresponding to the protonated molecular ion, [M+H]⁺, at m/z 211.12. This immediately confirms the molecular weight of the target compound.
The most logical and energetically favorable fragmentation pathway in a tandem MS experiment (CID of m/z 211.12) involves the cleavage of the benzylic C1-C(pyridyl) bond. This bond is activated by its position adjacent to both the phenyl ring and the secondary amine. This cleavage, known as benzylic cleavage, is a common fragmentation route for such structures. The fragmentation can result in the charge being retained on either of the two resulting fragments, leading to two primary product ions.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3320 | Medium, Sharp | N-H stretch (secondary amine) |
| 3100-3000 | Medium | Aromatic C-H stretch (pyridine and benzene rings) |
| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂ groups in THIQ ring) |
| ~1600, ~1500 | Strong, Sharp | C=C and C=N ring stretching (pyridine and benzene rings) |
| ~1450 | Medium | CH₂ scissoring |
| ~1200 | Medium | C-N stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bending |
Interpretation of the IR Spectrum
The IR spectrum provides a clear fingerprint of the molecule's functional groups. The presence of a sharp absorption band around 3320 cm⁻¹ is a key indicator of the N-H stretch from the secondary amine in the tetrahydroisoquinoline ring. The region between 3100-3000 cm⁻¹ will contain multiple peaks corresponding to the C-H stretching vibrations of the two aromatic rings (benzene and pyridine). Just below this, the peaks between 2950-2850 cm⁻¹ confirm the presence of the saturated aliphatic CH₂ groups. The aromatic region is further characterized by strong, sharp absorptions around 1600 and 1500 cm⁻¹, which are characteristic of C=C and C=N bond stretching within the aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignments.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Note: Chemical shifts (δ) are predicted and may vary slightly based on solvent and concentration.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | d | 2H | H-2', H-6' | Protons α to the pyridine nitrogen are strongly deshielded. |
| ~7.30 | d | 2H | H-3', H-5' | Protons β to the pyridine nitrogen. |
| 7.10-7.25 | m | 4H | H-5, H-6, H-7, H-8 | Aromatic protons of the tetrahydroisoquinoline benzene ring. |
| ~5.10 | s | 1H | H-1 | Benzylic proton, deshielded by two adjacent aromatic rings. |
| 3.20-3.40 | m | 1H | H-3 (axial) | Aliphatic proton adjacent to the nitrogen. |
| 2.90-3.10 | m | 1H | H-3 (equatorial) | Aliphatic proton adjacent to the nitrogen. |
| 2.75-2.90 | m | 2H | H-4 | Aliphatic protons adjacent to the benzene ring. |
| ~2.10 | br s | 1H | N-H | Exchangeable proton; may be broad and its position is concentration-dependent. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150.0 | C-2', C-6' | Carbons α to the pyridine nitrogen are strongly deshielded. |
| ~148.0 | C-4' | Quaternary carbon of the pyridine ring attached to the THIQ core. |
| ~137.0 | C-4a | Quaternary carbon of the THIQ ring. |
| ~134.5 | C-8a | Quaternary carbon of the THIQ ring. |
| 126.0-129.0 | C-5, C-6, C-7, C-8 | Aromatic carbons of the THIQ benzene ring. |
| ~121.5 | C-3', C-5' | Carbons β to the pyridine nitrogen. |
| ~62.0 | C-1 | Benzylic carbon, shifted downfield by two aromatic rings. |
| ~47.0 | C-3 | Aliphatic carbon adjacent to nitrogen. |
| ~29.0 | C-4 | Aliphatic carbon adjacent to the benzene ring. |
Interpretation and Structural Confirmation with 2D NMR
The ¹H NMR spectrum is expected to be highly informative. The characteristic downfield doublet at ~8.60 ppm for two protons is a definitive signal for the protons on the pyridine ring adjacent to the nitrogen. The singlet at ~5.10 ppm is crucial for identifying the proton at the C1 chiral center.
A COSY spectrum would confirm the connectivity within the aliphatic spin system of the THIQ ring. It would show correlations between the H-3 and H-4 protons. An HSQC spectrum would provide the definitive link between each proton and its directly attached carbon, confirming the assignments listed in the tables above. For instance, the proton at δ ~5.10 (H-1) would correlate with the carbon at δ ~62.0 (C-1).
Caption: Predicted key 2D NMR correlations for structural assignment.
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for unambiguous confirmation.
-
MS confirms the molecular formula (C₁₄H₁₄N₂) by providing the exact mass of the protonated molecule ([M+H]⁺ at m/z 211.12).
-
IR confirms the presence of key functional groups : a secondary amine (N-H stretch), aromatic rings (C-H and C=C stretches), and aliphatic chains (C-H stretches).
-
NMR provides the complete carbon-hydrogen framework :
-
¹H NMR shows the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR reveals the number of distinct carbon atoms and their electronic environment.
-
2D NMR experiments would definitively connect the entire spin system, leaving no doubt as to the final structure.
-
The predicted data from these three techniques converge to unequivocally support the structure of this compound.
References
Unlocking the Therapeutic Potential of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to Target Identification and Validation
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including antitumor, neuroprotective, antimicrobial, and cardiovascular effects.[3] This technical guide focuses on a specific, yet underexplored, derivative: 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline. By dissecting the known biological landscape of the core THIQ structure and considering the electronic and structural contributions of the pyridin-4-yl substituent, we aim to illuminate high-potential therapeutic targets for this compound. This document will serve as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to investigate and validate these targets.
The Tetrahydroisoquinoline Core: A Foundation of Diverse Bioactivity
The THIQ nucleus is a versatile structural motif capable of interacting with a wide array of biological targets. This versatility stems from its rigid, yet three-dimensional, conformation, which allows for precise orientation of substituents to engage with protein binding pockets. An extensive body of research has established the THIQ scaffold as a key pharmacophore for various therapeutic areas.
Table 1: Established Biological Activities of Tetrahydroisoquinoline (THIQ) Derivatives
| Therapeutic Area | Documented Biological Activities & Targets |
| Oncology | Antitumor, anti-angiogenesis, and inhibition of Kirsten rat sarcoma (KRas) protein.[3][4] |
| Infectious Diseases | Antibacterial (targeting DNA gyrase and MurE synthetase), antifungal, antiviral (including anti-HIV activity).[5] |
| Neuropharmacology | Neuroprotective (via free radical scavenging and inhibition of glutamate-induced excitotoxicity), potential anticonvulsant effects, and interaction with dopamine and NMDA receptors.[6][7] |
| Cardiovascular | Antihypertensive, acting as intermediates for angiotensin-converting enzyme (ACE) inhibitors.[1] |
| Inflammatory Disorders | Anti-inflammatory properties.[2] |
The synthesis of the THIQ core is well-established, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods.[2] These synthetic routes offer the flexibility to introduce a wide range of substituents at various positions, allowing for the fine-tuning of pharmacological activity.
The Pyridin-4-yl Substituent: A Vector Towards Novel Therapeutic Targets
The introduction of a pyridin-4-yl group at the 1-position of the THIQ scaffold is anticipated to significantly modulate its biological profile. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and alter the compound's polarity and basicity. This modification can influence its pharmacokinetic properties, including blood-brain barrier permeability, and its affinity for specific biological targets.
Given the prevalence of the pyridine motif in centrally active drugs, its incorporation into the THIQ framework strongly suggests a potential for enhanced or novel neuropharmacological activities.[8]
Potential Therapeutic Targets of this compound
Based on the established activities of the THIQ core and the anticipated influence of the pyridin-4-yl moiety, we propose the following high-priority therapeutic target classes for investigation.
Central Nervous System (CNS) Targets
The neuroprotective properties of some THIQ derivatives, coupled with the CNS-targeting potential of the pyridine ring, make this a primary area of investigation.
-
Dopamine Receptors: Certain THIQ derivatives are known to interact with dopamine D2 receptors.[6] The structural similarity of the 1-(pyridin-4-yl) moiety to portions of known dopaminergic ligands warrants investigation into its potential as a modulator of dopamine receptor activity, which could be relevant for conditions like Parkinson's disease or schizophrenia.
-
NMDA Receptors: 1-Methyl-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit neuroprotective effects through antagonism of the glutamatergic system, including NMDA receptors.[7] The pyridinyl nitrogen could potentially interact with the receptor's binding site, making this a compelling target to explore for neurodegenerative diseases.
-
Cholinesterases: Hybrid compounds containing a THIQ moiety have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[9][10] The potential for this compound to act as a cholinesterase inhibitor should be evaluated.
Figure 1: Potential CNS signaling pathways for 1-(Pyridin-4-yl)-THIQ.
Oncology Targets
The THIQ scaffold is a recognized pharmacophore in the design of anticancer agents.[4]
-
Kirsten Rat Sarcoma (KRas) Protein: Derivatives of THIQ have demonstrated inhibitory activity against KRas, a key oncogene in many cancers.[3] The specific substitution pattern of this compound may confer a unique binding mode to KRas, warranting investigation.
-
Tubulin Polymerization: Certain 1-phenyl-THIQ analogues are known to inhibit tubulin polymerization, a validated anticancer mechanism.[11] The pyridin-4-yl group, as a phenyl bioisostere, suggests that this compound could also interfere with microtubule dynamics.
Figure 2: Potential oncology targets for 1-(Pyridin-4-yl)-THIQ.
Infectious Disease Targets
The broad-spectrum antimicrobial activity of THIQs makes this an important area for exploration.[12]
-
Bacterial Enzymes: Key bacterial enzymes such as DNA gyrase and MurE synthetase are potential targets.[5] The nitrogen atom in the pyridine ring could facilitate interactions within the active sites of these enzymes.
-
Viral Enzymes: The inhibitory activity of THIQ derivatives against HIV reverse transcriptase suggests that other viral polymerases or proteases could also be potential targets.[5]
Experimental Workflows for Target Validation
A systematic approach is crucial for validating the potential therapeutic targets of this compound. The following experimental workflows provide a comprehensive strategy for target identification and validation.
Synthesis of this compound
The synthesis of the target compound is the essential first step. The Pictet-Spengler reaction is a suitable method.
Protocol 1: Synthesis via Pictet-Spengler Reaction
-
Reactant Preparation: Combine phenethylamine and pyridine-4-carboxaldehyde in an appropriate solvent (e.g., toluene or dichloromethane).
-
Acid Catalysis: Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid or BF₃·OEt₂) to the reaction mixture.
-
Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, neutralize the reaction, extract the product with an organic solvent, and purify by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Figure 3: Synthetic workflow for 1-(Pyridin-4-yl)-THIQ.
In Vitro Target-Based Screening
Once the compound is synthesized and purified, a panel of in vitro assays should be conducted to assess its activity against the hypothesized targets.
Table 2: Recommended In Vitro Assays for Target Validation
| Target Class | Specific Assay | Principle |
| CNS | Radioligand binding assays for dopamine and NMDA receptors | Measures the displacement of a radiolabeled ligand from its receptor by the test compound. |
| Ellman's assay for AChE/BChE inhibition | Quantifies the enzymatic activity of cholinesterases in the presence of the test compound. | |
| Oncology | KRas GTPase activity assay | Measures the effect of the compound on the intrinsic GTPase activity of KRas. |
| Tubulin polymerization assay | Monitors the assembly of microtubules in the presence of the test compound using a spectrophotometer. | |
| Infectious Diseases | DNA gyrase supercoiling assay | Assesses the ability of the compound to inhibit the supercoiling of plasmid DNA by bacterial DNA gyrase. |
| MurE ligase activity assay | Measures the ATP-dependent ligation activity of the MurE enzyme. |
Cell-Based Assays
Following promising results from in vitro screening, cell-based assays are essential to evaluate the compound's activity in a more biologically relevant context.
Protocol 2: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells of interest (e.g., cancer cell lines, neuronal cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule with the potential to engage a variety of therapeutic targets. The combination of the privileged THIQ scaffold with the CNS-targeting potential of the pyridine ring suggests a high probability of discovering novel biological activities. The systematic approach outlined in this guide, from targeted synthesis to a hierarchical screening cascade, provides a robust framework for elucidating the therapeutic utility of this compound. Future research should focus on lead optimization based on initial screening results, as well as in vivo studies to evaluate the efficacy and pharmacokinetic profile of promising analogues.
References
- 1. nbinno.com [nbinno.com]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
"exploring the patent landscape for 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline"
An In-Depth Technical Guide to the Patent Landscape of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal starting point for designing potent and selective ligands for various biological targets. This guide focuses on a specific, highly promising derivative: This compound . The introduction of the pyridinyl group at the C1 position introduces a key hydrogen bond acceptor and a locus for modulating physicochemical properties, significantly influencing the molecule's interaction with target proteins.
For researchers and drug development professionals, understanding the intellectual property surrounding this core is paramount. This technical guide provides a comprehensive analysis of the patent landscape, elucidating the key therapeutic applications, major industry players, prevalent synthetic strategies, and emerging opportunities for innovation.
Methodology of the Patent Landscape Analysis
To ensure a thorough and reliable analysis, a multi-pronged search strategy was employed across major international patent databases, including Google Patents, the World Intellectual Property Organization (WIPO), and Espacenet.[1] The search utilized a combination of chemical name, structural fragments, and relevant keywords such as "synthesis," "therapeutic application," "orexin antagonist," and "cancer." The retrieved documents were then meticulously analyzed to identify assignees, inventors, claimed therapeutic uses, and synthetic methodologies, forming the basis of this report.
Dominant Therapeutic Focus: Orexin Receptor Antagonism
The patent landscape for this compound and its closely related analogs is overwhelmingly dominated by its application as an orexin receptor antagonist . Orexin neuropeptides (Orexin-A and Orexin-B) are critical regulators of the sleep-wake cycle, appetite, and reward systems.[3][4] Consequently, antagonists of their receptors (OX1 and OX2) have emerged as a major therapeutic class for treating sleep disorders like insomnia, as well as potential applications in eating disorders, addiction, and anxiety.[4][5]
Key Player Analysis: Actelion Pharmaceuticals
A meticulous review of the patent literature reveals that Actelion Pharmaceuticals Ltd. (now part of Johnson & Johnson) has been a prolific innovator in this space. Multiple key patents explicitly claim 1,2,3,4-tetrahydroisoquinoline derivatives for use as orexin receptor antagonists.[3][5][6]
| Assignee | Key Patents | Therapeutic Focus | Representative Claimed Compounds/Uses |
| Actelion Pharmaceuticals Ltd. | WO2005118548A1[3], WO2001068609A1[4], EP1751111B1[5] | Orexin Receptor Antagonism | Novel substituted 1,2,3,4-tetrahydroisoquinoline derivatives for the treatment of sleep disorders, eating disorders, anxiety, and addiction. |
| (General Scaffold) | CN101550103B[7][8] | Acetylcholinesterase Inhibition | 1,2,3,4-tetrahydroisoquinoline derivatives for potential use in treating Alzheimer's disease. |
| (General Scaffold) | Review Literature[1] | Anticancer | The broader THIQ class is extensively patented for various anticancer applications, targeting pathways like Wnt signaling. |
This focused effort by Actelion highlights the perceived therapeutic value and commercial potential of this chemical class for central nervous system disorders. Their patents often cover not only the composition of matter but also pharmaceutical compositions and methods of treatment, creating a robust intellectual property fortress.
Caption: Overview of the patent landscape for the THIQ core.
Synthetic Strategies Outlined in Patent Literature
The synthesis of the 1,2,3,4-tetrahydroisoquinoline core is a well-established field, with patents often referencing or building upon classical named reactions. Understanding these routes is crucial for process development and for designing novel, non-infringing synthetic pathways.
-
Bischler-Napieralski Reaction: This is a cornerstone of THIQ synthesis. The process involves the acylation of a β-phenylethylamine followed by acid-catalyzed cyclization to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced (e.g., with sodium borohydride) to yield the final THIQ scaffold.[2][9] This robust, two-step process is frequently employed for its reliability and scalability.
-
Pictet-Spengler Condensation: This reaction provides a direct route to the THIQ ring system by condensing a β-phenylethylamine with an aldehyde or ketone under acidic conditions.[2] Its efficiency makes it highly attractive for building molecular libraries.
-
Multi-Component Reactions (MCRs): More recent patents and literature describe the use of MCRs, such as the Ugi three-component condensation, to rapidly generate diverse libraries of THIQ derivatives from simple starting materials.[4][10] This approach is particularly valuable in the discovery phase, allowing for the efficient exploration of structure-activity relationships (SAR).
Caption: Generalized workflow of the Bischler-Napieralski synthesis route.
Exemplary Protocol: Synthesis of a THIQ Core via Bischler-Napieralski Reaction
This protocol represents a self-validating system, outlining a standard, reproducible method for obtaining the core scaffold, from which specific derivatives like 1-(Pyridin-4-yl)-THIQ can be elaborated.
Objective: To synthesize a 1-substituted-3,4-dihydroisoquinoline intermediate.
Step 1: Acylation of β-Phenylethylamine
-
Dissolve β-phenylethylamine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane) under an inert atmosphere (N2).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the desired acyl chloride (e.g., isonicotinoyl chloride for the target scaffold, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acyl-β-phenylethylamine.
Step 2: Cyclization to 3,4-Dihydroisoquinoline
-
Dissolve the crude amide from Step 1 in a suitable solvent (e.g., anhydrous acetonitrile or toluene).
-
Add a dehydrating/cyclizing agent (e.g., phosphorus oxychloride (POCl3) or polyphosphoric acid, 1.5-2.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to yield the crude 3,4-dihydroisoquinoline intermediate.
Step 3: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude intermediate from Step 2 in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-3 hours until the reaction is complete.
-
Concentrate the solvent, add water, and extract the final this compound product. Purify via column chromatography as needed.
Future Outlook and Strategic Opportunities
While the intellectual property space for orexin antagonism is mature, significant opportunities remain for the this compound scaffold.
-
Diversification of Therapeutic Targets: The broader THIQ class has demonstrated activity in oncology, neuroprotection (as seen with acetylcholinesterase inhibitors), and as antibacterial agents.[1][2][7] Applying the specific 1-(pyridin-4-yl) substitution pattern to these areas represents a clear avenue for novel IP.
-
Multi-Target Ligands: The development of compounds that can modulate multiple targets simultaneously is a compelling strategy for complex diseases.[1] The THIQ scaffold is an excellent starting point for designing such ligands.
Conclusion
The patent landscape for this compound is currently defined by its successful application as an orexin receptor antagonist, with Actelion Pharmaceuticals holding a commanding intellectual property position. However, the inherent versatility of the THIQ scaffold, demonstrated by its activity across a wide range of biological targets, presents fertile ground for future innovation. For researchers and drug developers, the strategic path forward involves leveraging established synthetic methodologies to explore this proven scaffold in new therapeutic contexts, thereby unlocking the next generation of THIQ-based medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. WO2005118548A1 - Substituted 1,2,3,4-tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]
- 4. WO2001068609A1 - 1,2,3,4-tetrahydroisoquinoline derivatives - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. BRPI0508263B1 - 1, 2, 3, 4-TETRA-HYDRO-ISOQUINOLINE DERIVATIVES, PHARMACEUTICAL COMPOSITION, AND, USE OF 1, 2, 3, 4-TETRA-HYDRO-ISOQUINOLINE DERIVATIVES - Google Patents [patents.google.com]
- 7. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]
- 8. 1,2,3,4-Tetrahydroisoquinoline derivatives and their synthesis method and use - Patent CN-101550103-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline - Google Patents [patents.google.com]
- 10. 1,2,3,4-tetrahydroisoquinoline derivatives, synthesis method and applications thereof - Eureka | Patsnap [eureka.patsnap.com]
"literature review of 1-substituted tetrahydroisoquinoline compounds"
An In-Depth Technical Guide to the Medicinal Chemistry of 1-Substituted Tetrahydroisoquinolines
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and synthetic compounds with significant biological activity.[1][2][3] Its rigid, three-dimensional framework provides an ideal template for the precise orientation of functional groups, enabling potent and selective interactions with various biological targets. This guide focuses specifically on the C1-substituted THIQ derivatives, a subclass that has yielded a remarkable diversity of pharmacological agents. We will delve into the key synthetic strategies that have enabled the exploration of this chemical space, survey the vast spectrum of biological activities exhibited by these compounds, and synthesize the critical structure-activity relationships (SAR) that guide modern drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this vital heterocyclic motif.
Foundational Synthetic Strategies for 1-Substituted THIQs
The accessibility of the 1-substituted THIQ core is a primary reason for its widespread investigation. Several powerful synthetic methodologies have been developed and refined over the years, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent.
The Pictet-Spengler Reaction
First reported in 1911, the Pictet-Spengler condensation remains one of the most efficient and widely used methods for constructing the THIQ skeleton.[4] The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the electron-rich aromatic ring.
Causality in Experimental Choice: The success of the Pictet-Spengler reaction is highly dependent on the electronic nature of the β-phenylethylamine. The presence of electron-donating groups (e.g., hydroxyl or methoxy) on the aromatic ring enhances its nucleophilicity, facilitating the crucial ring-closing step under mild conditions.[2] Conversely, substrates with electron-withdrawing groups or those that are less activated may require stronger acids or superacids to drive the reaction to completion.[5] The choice of the aldehyde directly installs the C1-substituent, making this a highly convergent approach.
Generalized Protocol: Synthesis of a 1-Aryl-THIQ
-
Reactant Preparation: Dissolve the β-phenylethylamine (1.0 eq) and the desired aryl aldehyde (1.1 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Acid Catalysis: Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid, or BF₃·OEt₂) (0.1-1.0 eq).
-
Reaction: Stir the mixture at a temperature ranging from ambient to reflux, monitoring progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up and Purification: Upon completion, neutralize the reaction with an aqueous base (e.g., NaHCO₃). Extract the organic layer, dry it over Na₂SO₄, concentrate it under reduced pressure, and purify the crude product by column chromatography.
Asymmetric Variants: The C1 position is a stereocenter in most derivatives. Enantioselective synthesis is crucial for pharmacological studies and has been achieved by employing chiral Brønsted acids, Lewis acids, or chiral auxiliaries attached to the nitrogen atom.[4]
Caption: Generalized mechanism of the Pictet-Spengler reaction.
The Bischler-Napieralski Reaction
This is another classical and robust method, proceeding in two distinct steps. It begins with the acylation of a β-phenylethylamine to form an amide, which is then subjected to cyclodehydration using a strong dehydrating agent (e.g., POCl₃, P₂O₅) to yield a 3,4-dihydroisoquinoline intermediate.[4] This intermediate is not a THIQ and must be subsequently reduced to afford the final 1-substituted tetrahydroisoquinoline.
Causality in Experimental Choice: The Bischler-Napieralski reaction is complementary to the Pictet-Spengler. The C1-substituent originates from the acyl group, providing different strategic access. The reduction of the endocyclic imine of the dihydroisoquinoline intermediate is typically achieved with reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation, which are high-yielding and chemoselective processes. This two-step sequence is highly reliable for a wide range of substrates.
Caption: Two-step sequence of the Bischler-Napieralski reaction.
Modern Synthetic Approaches
While classical methods are powerful, modern organic chemistry has introduced alternative strategies:
-
Direct C1-Lithiation: N-Boc protected THIQs can be selectively deprotonated at the C1 position using a strong base like n-butyllithium. The resulting organolithium intermediate can be quenched with various electrophiles (e.g., alkyl halides, aldehydes) to install a C1-substituent.[6] This method is excellent for derivatives that might be incompatible with the acidic conditions of the Pictet-Spengler reaction.
-
Intramolecular Hydroamination: Gold- or borane-catalyzed intramolecular hydroamination of appropriately substituted alkynyl amines provides a direct route to 1-alkyl THIQs, often with good yields under mild conditions.[4]
A Spectrum of Biological Activity
The 1-substituted THIQ scaffold is a versatile template that interacts with a wide array of biological targets, leading to diverse pharmacological effects. This structural motif is found in clinically used drugs ranging from anticancer agents to muscle relaxants.[4][7]
| Pharmacological Class | Example Compound(s) / Target | Key Structural Features & Insights | Reference(s) |
| Anticancer | Trabectedin, Lurbinectedin | Complex, multi-ring systems built upon the THIQ core. They act as DNA alkylating agents. | [4] |
| KRas & VEGFR2 Inhibitors | N-sulfonyl THIQs with specific aryl substitutions at C1 show potent anti-angiogenic and anticancer activity. | [8] | |
| Neuropharmacology | Dizocilpine (MK-801) | A 1-phenyl-1-methyl derivative, it is a potent non-competitive antagonist of the NMDA receptor. | [9] |
| (S)-(-)-Enantiomers | The stereochemistry at C1 is critical; the (S)-enantiomer often shows activity at GluN2B, 2C, and/or 2D subunits of the NMDA receptor. | [10] | |
| Nomifensine Analogs | 1-Methyl THIQ has shown potential as a norepinephrine and dopamine reuptake inhibitor for antidepressant applications. | [11] | |
| Antimicrobial | 5,8-disubstituted THIQs | N-substituted derivatives show efficacy against Mycobacterium tuberculosis, in part by inhibiting ATP synthase. | [11][12] |
| N-substituted THIQs | Simple derivatives exhibit potent antifungal activity against Candida and Saccharomyces species. | [4][11] | |
| Anti-inflammatory | LFA-1/ICAM-1 Antagonists | THIQ core acts as a scaffold to present an α-amino acid residue that blocks the protein-protein interaction. | [13] |
| Skeletal Muscle Relaxant | Atracurium, Doxacurium | Bis-THIQ structures acting as neuromuscular blocking agents. | [4] |
Decoding the Structure-Activity Relationship (SAR)
The biological activity of 1-substituted THIQs is exquisitely sensitive to the nature and orientation of substituents on the scaffold. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The Critical Role of the C1-Substituent: The substituent at the C1 position is arguably the most important determinant of pharmacological activity. Its size, stereochemistry, and electronic properties directly influence the binding affinity to the target protein.
-
For NMDA Receptor Modulators: A seminal study on a series of positive allosteric modulators revealed that the (S)-enantiomer is active at GluN2B, GluN2C, and/or GluN2D subunits, while the (R)-enantiomer is selective for only GluN2C/D subunits.[10] This highlights the critical importance of stereocontrol in synthesis to achieve receptor subtype selectivity.
-
For Anticancer Activity: In a series of anti-angiogenic agents, a C1-phenyl ring was a common feature. Substitution on this phenyl ring was critical; for example, a 4-ethyl group led to the highest activity in one study, demonstrating that fine-tuning the lipophilicity and sterics of the C1-substituent is key to optimizing potency.[8]
Influence of Other Substitutions: While the C1-group is primary, substitutions at other positions modulate the overall profile of the molecule.
-
Aromatic Ring (Positions 5, 6, 7, 8): Electron-donating groups like methoxy (as seen in many natural alkaloids) often enhance activity and can be crucial for synthetic accessibility via the Pictet-Spengler reaction.[4] In antitubercular agents, lipophilic substituents at position 5 were well-tolerated and generally improved potency.[12]
-
Nitrogen Atom (Position 2): The N-substituent can be used to modulate solubility, cell permeability, and target engagement. For antitubercular THIQs, an N-methylpiperazine at position 8 and specific amide or urea linkers at the nitrogen were found to be optimal for activity.[12]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Synthesis of 1-substituted tetrahydroisoquinolines by lithiation and electrophilic quenching guided by in situ IR and NMR spectroscopy and application to the synthesis of salsolidine, carnegine and laudanosine. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 10. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of Chiral 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline: An Application and Protocol Guide
Introduction: The Significance of Chiral 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinolines
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds. The introduction of a chiral center at the C1 position dramatically expands the chemical space and biological activity of these molecules. Specifically, the incorporation of a pyridin-4-yl substituent at this position introduces a key hydrogen bond acceptor and a basic nitrogen atom, which can significantly influence the molecule's interaction with biological targets. Chiral 1-(pyridin-4-yl)-THIQs are of considerable interest in drug discovery, with potential applications in various therapeutic areas due to their structural resemblance to known bioactive alkaloids.
This guide provides a comprehensive overview of the asymmetric synthesis of chiral 1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, targeting researchers, scientists, and professionals in drug development. We will delve into the strategic synthesis of the precursor, 1-(pyridin-4-yl)-3,4-dihydroisoquinoline, via the Bischler-Napieralski reaction, followed by a detailed exploration of its enantioselective reduction through asymmetric transfer hydrogenation and asymmetric hydrogenation. The protocols provided are designed to be robust and reproducible, with an emphasis on the rationale behind the choice of catalysts and reaction conditions.
Synthetic Strategy: A Two-Step Approach
The most effective and modular approach to chiral this compound involves a two-step sequence:
-
Bischler-Napieralski Reaction: Synthesis of the pro-chiral imine precursor, 1-(pyridin-4-yl)-3,4-dihydroisoquinoline.
-
Asymmetric Reduction: Enantioselective reduction of the C=N bond of the dihydroisoquinoline to establish the chiral center at C1.
This strategy allows for the late-stage introduction of chirality, which is often advantageous in medicinal chemistry for the synthesis of enantiomerically pure compounds.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Dihydroisoquinoline Precursor
The Bischler-Napieralski reaction is a robust method for the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines.[1][2][3][4] This intramolecular electrophilic aromatic substitution is typically promoted by a dehydrating agent under acidic conditions.[1]
Protocol 1: Synthesis of N-(2-(3,4-Dimethoxyphenyl)ethyl)isonicotinamide
This amide is the direct precursor for the Bischler-Napieralski cyclization.
Materials:
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
Isonicotinoyl chloride hydrochloride (or isonicotinic acid)
-
Triethylamine (or a suitable coupling agent like DCC/DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and standard glassware
Procedure:
-
To a solution of 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM at 0 °C, add a solution of isonicotinoyl chloride hydrochloride (1.05 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to afford the desired amide.
Protocol 2: Bischler-Napieralski Cyclization to 1-(Pyridin-4-yl)-3,4-dihydroisoquinoline
Materials:
-
N-(2-(3,4-Dimethoxyphenyl)ethyl)isonicotinamide
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Acetonitrile or toluene, anhydrous
-
Reflux condenser and standard glassware
Procedure:
-
To a solution of N-(2-(3,4-dimethoxyphenyl)ethyl)isonicotinamide (1.0 eq.) in anhydrous acetonitrile, add phosphorus oxychloride (3.0-5.0 eq.) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution to pH 8-9.
-
Extract the product with DCM or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-(pyridin-4-yl)-3,4-dihydroisoquinoline can be purified by column chromatography or used directly in the next step.
Part 2: Asymmetric Reduction of 1-(Pyridin-4-yl)-3,4-dihydroisoquinoline
The key to inducing chirality is the enantioselective reduction of the C=N bond of the dihydroisoquinoline precursor. Two powerful methods are asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).
Strategy 1: Asymmetric Transfer Hydrogenation (ATH)
ATH is a popular method due to its operational simplicity, often utilizing formic acid/triethylamine or isopropanol as the hydrogen source.[5] Ruthenium-based catalysts, particularly those with chiral diamine ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for this transformation.[6][7][8]
Caption: Asymmetric Transfer Hydrogenation.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of [RuCl₂(p-cymene)]₂ and a chiral diamine ligand like TsDPEN forms a highly active and enantioselective catalyst in situ. The chirality of the final product is dictated by the chirality of the diamine ligand.
-
Hydrogen Source: A formic acid/triethylamine azeotropic mixture is a convenient and efficient hydrogen donor for this reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.
-
Temperature: The reaction is typically performed at or near room temperature.
Protocol 3: Ru-Catalyzed Asymmetric Transfer Hydrogenation
Materials:
-
1-(Pyridin-4-yl)-3,4-dihydroisoquinoline
-
[RuCl₂(p-cymene)]₂
-
(S,S)- or (R,R)-TsDPEN
-
Formic acid/triethylamine (5:2 azeotrope)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral TsDPEN ligand (1.1 mol%) to a dry flask.
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst pre-complex.
-
Add a solution of 1-(pyridin-4-yl)-3,4-dihydroisoquinoline (1.0 eq.) in anhydrous DCM.
-
Add the formic acid/triethylamine azeotrope (2.0-5.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or HPLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the chiral this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data for Similar Systems:
| Substrate (1-Aryl) | Catalyst System | Yield (%) | ee (%) | Reference |
| 1-Phenyl | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | >95 | >99 | [6] |
| 1-(4-Methoxyphenyl) | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | >95 | >99 | [6] |
| 1-(3-Chlorophenyl) | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN | >95 | 98 | [6] |
Note on Pyridyl Substrates: The basic nitrogen of the pyridin-4-yl group can potentially coordinate to the ruthenium center, which may inhibit catalysis. If low reactivity is observed, the addition of a mild Lewis acid or a Brønsted acid might be necessary to protonate the pyridine nitrogen and prevent catalyst inhibition.[5]
Strategy 2: Asymmetric Hydrogenation (AH)
Asymmetric hydrogenation utilizes molecular hydrogen as the reductant and is a highly atom-economical method. Iridium-based catalysts with chiral phosphine ligands have shown great promise for the asymmetric hydrogenation of N-heterocycles, including imines.[9][10][11]
Caption: Asymmetric Hydrogenation.
Causality Behind Experimental Choices:
-
Catalyst System: Iridium complexes with chiral bisphosphine ligands (e.g., SEGPHOS, BINAP derivatives) or phosphine-oxazoline ligands are highly effective for the asymmetric hydrogenation of imines.[9]
-
Hydrogen Pressure: The reaction typically requires elevated pressures of hydrogen gas.
-
Additives: For challenging substrates like N-heterocycles, additives such as iodine or a Brønsted acid are often required to activate the substrate or the catalyst.
-
Solvent: Solvents like methanol, ethanol, or dichloromethane are commonly employed.
Protocol 4: Iridium-Catalyzed Asymmetric Hydrogenation
Materials:
-
1-(Pyridin-4-yl)-3,4-dihydroisoquinoline
-
[Ir(COD)Cl]₂
-
Chiral phosphine ligand (e.g., (R)-SEGPHOS)
-
Iodine (I₂) or a Brønsted acid (e.g., H₃PO₄)
-
Methanol or Dichloromethane, degassed
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (1.1 mol%).
-
Add degassed solvent and stir for 30 minutes.
-
Add the 1-(pyridin-4-yl)-3,4-dihydroisoquinoline (1.0 eq.) and any additive (e.g., I₂ or acid, 5-10 mol%).
-
Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 bar).
-
Stir the reaction at the desired temperature (e.g., 40-60 °C) for 12-24 hours.
-
After cooling and carefully venting the autoclave, concentrate the reaction mixture.
-
Work up the reaction as described in Protocol 3.
-
Purify the product by column chromatography and determine the enantiomeric excess by chiral HPLC.
Note on Pyridyl Substrates in Asymmetric Hydrogenation: As with ATH, the pyridyl nitrogen can be problematic. Research on the asymmetric hydrogenation of 2-pyridyl cyclic imines has shown that introducing a bulky substituent at the ortho position of the pyridine ring can mitigate catalyst inhibition by sterically hindering coordination.[9][10] For the 4-pyridyl substrate, protonation with a Brønsted acid is a more likely successful strategy to prevent catalyst deactivation.
Conclusion and Future Perspectives
The asymmetric synthesis of chiral this compound is a challenging yet rewarding endeavor for medicinal chemists. The two-step approach involving a Bischler-Napieralski reaction followed by an asymmetric reduction provides a flexible and efficient route to these valuable building blocks. While asymmetric transfer hydrogenation with Ru-TsDPEN catalysts offers operational simplicity, asymmetric hydrogenation with iridium catalysts presents a more atom-economical alternative.
Future research in this area will likely focus on the development of more robust and tolerant catalysts that can efficiently reduce pyridyl-substituted dihydroisoquinolines without the need for additives. The exploration of novel chiral ligands and catalytic systems will undoubtedly lead to even more efficient and selective methods for the synthesis of this important class of molecules, paving the way for the discovery of new therapeutic agents.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Resolution Driven Diastereo- and Enantioselective Synthesis of cis-β-Heteroaryl Amino Cycloalkanols by Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iridium-catalyzed asymmetric hydrogenation of 2-pyridyl cyclic imines: a highly enantioselective approach to nicotine derivatives. | Semantic Scholar [semanticscholar.org]
- 11. Enantioselective Imine Reduction Catalyzed by Phosphenium Ions. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols for the Purification of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Abstract
This document provides a comprehensive guide to the purification of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Recognizing that the purity of such intermediates is paramount for successful downstream applications, we present a multi-technique approach, moving from bulk impurity removal to high-resolution polishing. This guide delves into the mechanistic principles behind each technique, offering detailed, field-tested protocols for acid-base extraction, automated flash column chromatography, and recrystallization. The causality behind experimental choices, such as solvent selection and the use of mobile phase modifiers, is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Impurity Profile Analysis
This compound (MW: 210.27 g/mol , Formula: C₁₄H₁₄N₂) is a bicyclic amine containing two basic nitrogen centers: the secondary amine of the tetrahydroisoquinoline (THIQ) core and the nitrogen of the pyridine ring.[3][4] Its synthesis is most commonly achieved via the Pictet-Spengler reaction, which involves the acid-catalyzed condensation of a β-arylethylamine (like 2-phenylethylamine) with an aldehyde (pyridine-4-carboxaldehyde).[5][6][7][8]
Understanding this synthetic route is crucial for predicting the impurity profile of the crude product. Common impurities include:
-
Unreacted Starting Materials: Residual 2-phenylethylamine and pyridine-4-carboxaldehyde.
-
Side-Products: Imines or other condensation by-products.
-
Catalyst Residue: Residual acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid).[8]
The purification strategy must therefore be designed to effectively separate the target basic compound from neutral (aldehyde), basic (phenylethylamine), and acidic impurities.
Physicochemical Properties & Strategic Implications
The purification strategy is dictated by the compound's key physicochemical properties.
| Property | Value / Characteristic | Implication for Purification |
| Molecular Weight | 210.27 g/mol | Suitable for standard purification techniques. |
| Basicity (pKa) | Two basic centers: Pyridine N (pKa ≈ 5.2), THIQ N (pKa ≈ 9-10) | The presence of basic nitrogens is the cornerstone of the purification strategy, enabling highly effective separation via acid-base extraction.[9] |
| Solubility | Generally soluble in organic solvents (DCM, EtOAc, Methanol). The protonated salt form is highly water-soluble.[10][11] | Allows for partitioning between immiscible organic and aqueous phases during liquid-liquid extraction. |
| Polarity | Moderately polar | Suitable for normal-phase silica gel chromatography. The basicity necessitates mobile phase modifiers to prevent peak tailing.[12] |
| Crystallinity | Can often be isolated as a crystalline solid or salt.[13] | Recrystallization is a viable final step for achieving high analytical purity. |
Overall Purification Workflow
A robust, multi-step purification strategy is recommended to achieve high purity (>98%). The workflow is designed to remove distinct classes of impurities at each stage, from bulk contaminants to trace isomers or analogs.
Caption: High-level workflow for purifying this compound.
Protocol 1: Acid-Base Extraction
This technique leverages the basicity of the target compound to separate it from neutral and acidic impurities.[10][11][14] By treating the crude organic mixture with aqueous acid, the basic product is protonated, forming a water-soluble salt that partitions into the aqueous phase. Neutral impurities remain in the organic layer, which is then discarded.[15][16]
Caption: Principle of acid-base extraction for amine purification.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete recovery of the basic product. Combine the aqueous extracts.
-
Discard Organic Layer: The remaining organic layer, containing neutral impurities (e.g., unreacted aldehyde), can now be discarded.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is >10, as confirmed with pH paper. The free-base product will precipitate or form an oily layer.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the aqueous layer three times with fresh portions of DCM.
-
Drying and Concentration: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the product, now free of neutral and acidic impurities.
Protocol 2: Flash Column Chromatography
For higher purity, flash column chromatography on silica gel is essential. A key challenge when purifying basic compounds like this is their interaction with acidic silanol groups on the silica surface, which causes significant peak tailing.[12] This issue is effectively mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.[17]
Caption: Rationale for using a basic modifier in silica gel chromatography.
Solvent System Selection:
The ideal solvent system should provide a target compound Rf of ~0.3 on a TLC plate.[17]
| Solvent System (v/v/v) | Typical Rf Range | Notes |
| 95:5:0.5 DCM / Methanol / TEA | 0.2 - 0.4 | Excellent starting point for most applications. |
| 80:20:0.5 Ethyl Acetate / Hexanes / TEA | 0.2 - 0.5 | A less polar alternative if the product is eluting too quickly. |
Step-by-Step Protocol:
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 100% DCM with 0.5% TEA). Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the product from the acid-base extraction in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel (~2-3x the mass of the product). Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Column Application: Carefully add the dry-loaded sample to the top of the packed column bed. Gently add a thin layer of sand to protect the surface.
-
Elution: Fill the column with the mobile phase. Begin elution with a low-polarity solvent (e.g., 100% DCM + 0.5% TEA) and gradually increase the polarity by introducing a more polar solvent (e.g., Methanol) in a linear gradient (e.g., 0-10% Methanol over 20 column volumes).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Pooling and Concentration: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the highly purified product.
Protocol 3: Recrystallization
For obtaining material of the highest analytical purity, particularly for applications like X-ray crystallography, a final recrystallization step can be employed. The choice of solvent is critical. Several publications on related tetrahydroisoquinoline derivatives report successful recrystallization from alcohols or other polar solvents.[13][18][19]
Step-by-Step Protocol:
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal volume of a candidate solvent (e.g., hot ethanol) at its boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator. Ideal solvents will yield solid crystals upon cooling.
-
Bulk Recrystallization: Dissolve the bulk of the purified product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Crystallization: Cover the flask and allow it to cool undisturbed to room temperature, followed by further cooling at 0-4 °C to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline | C14H14N2 | CID 9877750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 180272-43-9 CAS MSDS (1-(4-PYRIDYL)-1,2,3,4-TETRAHYDRO ISOQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. organicreactions.org [organicreactions.org]
- 6. The Pictet-Spengler Reaction [ebrary.net]
- 7. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. helixchrom.com [helixchrom.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. irp.cdn-website.com [irp.cdn-website.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. youtube.com [youtube.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing In Vitro Assays for 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Activity
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] THIQ derivatives have been investigated for their potential as antitumor, anti-inflammatory, antibacterial, and central nervous system-acting agents, among other therapeutic applications.[3][4] The specific compound, 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, represents a novel entity for which the biological activity and mechanism of action are yet to be fully elucidated.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust suite of in vitro assays to characterize the activity of this compound. We will proceed through a logical, multi-tiered workflow, beginning with broad, target-agnostic profiling and moving towards specific, mechanistic studies. The protocols herein are designed to be self-validating, emphasizing the inclusion of appropriate controls and statistical measures to ensure data integrity and trustworthiness.
Part 1: The Assay Development Workflow: A Strategic Overview
A successful in vitro characterization campaign follows a structured progression from broad, initial observations to detailed, mechanistic insights. This workflow ensures that resources are used efficiently and that subsequent experiments are built upon a solid foundation of reliable data.
Caption: High-level workflow for in vitro assay development.
Part 2: Foundational Profiling - Establishing a Biological Baseline
Before investigating specific mechanisms, it is critical to determine the compound's general effect on cell health and establish a suitable concentration range for subsequent experiments.
Application Note: The Importance of Initial Cytotoxicity Screening
Initial cytotoxicity profiling serves two primary purposes. First, it identifies the concentration at which the compound induces cell death, which is essential for distinguishing targeted pharmacological effects from non-specific toxicity.[5] Second, it establishes a non-toxic working concentration range for use in more sensitive mechanistic assays. Assays like the MTT or CellTiter-Glo® are foundational tools for this purpose.[6][7] The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, is a particularly robust and sensitive method suitable for high-throughput screening (HTS).[8][9][10] Its simple "add-mix-measure" protocol minimizes handling errors and provides a stable luminescent signal.[9][10][11]
Protocol 1: General Cell Viability using CellTiter-Glo®
Objective: To determine the concentration-dependent effect of this compound on the viability of a selected cell line (e.g., HEK293 for general profiling, or a cancer cell line like PANC-1 if antitumor activity is suspected).
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat.# G7570 or similar)[12]
-
HEK293 cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Sterile, opaque-walled 96-well or 384-well plates suitable for luminescence
-
This compound, dissolved in DMSO
-
Vehicle control (DMSO)
-
Positive control for cytotoxicity (e.g., Staurosporine)
-
Multichannel pipette
-
Plate luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in complete growth medium, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration in all wells remains constant and low (<0.5%).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle-only wells (negative control) and staurosporine-treated wells (positive control).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent as per the manufacturer's instructions.[12]
-
Luminescence Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Measure luminescence using a plate luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC₅₀ (Concentration of 50% cytotoxicity).
Part 3: Target-Based and Pathway-Specific Assays
Based on the broad activities of the THIQ scaffold, which include effects on the central nervous system and cancer cell proliferation, a plausible hypothesis is the modulation of a key signaling enzyme, such as a protein kinase.[4][13] Kinases are fundamental regulators of cellular processes and are common drug targets.[14]
Application Note: Interrogating Kinase Activity
Biochemical kinase assays are essential for determining if a compound directly interacts with and modulates the activity of a purified enzyme.[14][15] These assays typically measure the consumption of ATP or the formation of ADP.[15][16] The ADP-Glo™ Kinase Assay is a versatile luminescent platform that quantifies the amount of ADP produced in a kinase reaction, which is then correlated with kinase activity. Its high sensitivity and resistance to interference make it a gold standard for kinase profiling.[16]
Caption: Principle of the ADP-Glo™ Kinase Assay.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine if this compound directly inhibits the activity of a specific protein kinase (e.g., a kinase implicated in a relevant disease pathway).
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified, active kinase of interest
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compound and a known inhibitor (positive control) dissolved in DMSO
-
White, low-volume 384-well assay plates
Procedure:
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction. A typical 5 µL reaction might include:
-
Kinase in assay buffer
-
Substrate and ATP in assay buffer
-
Test compound at various concentrations (or DMSO vehicle/positive control)
-
-
Initiate Reaction: Start the reaction by adding the ATP/substrate mix to the enzyme/compound mix.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Measure Luminescence: Read the luminescent signal on a plate luminometer. The signal is directly proportional to the ADP concentration and thus to the kinase activity.
-
Data Analysis: Normalize the data to controls. Calculate the percent inhibition for each compound concentration and plot the results to determine the IC₅₀ value.
Application Note: Monitoring Cellular Signaling Pathways
While a biochemical assay confirms direct target interaction, a cell-based assay is needed to understand the compound's effect in a physiological context. Reporter gene assays are powerful tools for this purpose, measuring the activity of specific signal transduction pathways.[17][18][19] These assays link a pathway-responsive transcription factor's binding site to the expression of a reporter gene, such as luciferase.[20][21] An increase or decrease in luminescence indicates modulation of the pathway.[21]
Protocol 3: NF-κB Signaling Pathway Reporter Assay
Objective: To determine if the test compound modulates the NF-κB signaling pathway, a key pathway in inflammation and cancer, which could be affected by a target kinase.
Materials:
-
Cell line stably or transiently transfected with an NF-κB-luciferase reporter construct
-
Dual-luciferase reporter assay system (e.g., from Promega)
-
Pathway activator (e.g., TNFα)
-
Test compound and known pathway inhibitor
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cell line in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an appropriate concentration of TNFα to activate the NF-κB pathway. Include unstimulated controls.
-
Incubation: Incubate for 6-8 hours to allow for reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.
-
Luciferase Assay: Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to measure the firefly (experimental) luciferase activity. Then, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure the Renilla (control) luciferase activity.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.[21] Calculate the fold change in pathway activity relative to the stimulated vehicle control.
Part 4: Mechanistic Validation and Assay Trustworthiness
Confirming that a compound engages its intended target within the complex environment of a living cell is a critical validation step.
Application Note: Confirming Target Engagement with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target interaction in intact cells and tissues.[22][23][24] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[23][25] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can directly observe target engagement.[25][26]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its putative kinase target inside intact cells.
Materials:
-
Cell line expressing the target kinase
-
Test compound and vehicle control (DMSO)
-
PBS and protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermal cycler
-
High-speed centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody specific to the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound (at a concentration above its IC₅₀, e.g., 10 µM) or vehicle for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).
-
Separation of Fractions: Separate the soluble fraction (containing stabilized protein) from the precipitated/aggregated fraction by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blot using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.[25]
Part 5: Ensuring Data Quality - Assay Validation
Application Note: The Z'-Factor
For any assay intended for screening, it is crucial to quantify its quality and reliability. The Z'-factor (Z-prime) is a statistical parameter used to evaluate the suitability of a high-throughput screening (HTS) assay.[27][28][29] It measures the separation between the distributions of the positive and negative controls.[30]
The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.
Data Presentation: Z'-Factor Interpretation
An assay's quality can be judged based on its Z'-factor value.[29]
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent Assay | Large separation between controls; reliable for HTS.[28][30] |
| 0 to 0.5 | Acceptable Assay | The assay is marginal and may require optimization.[28][30] |
| < 0 | Unsuitable Assay | No separation between controls; the assay is not reliable.[28][30] |
Protocol: To determine the Z'-factor, run a full plate with half the wells dedicated to the positive control (e.g., known inhibitor at max concentration) and the other half to the negative control (e.g., vehicle). Calculate the mean and standard deviation for each set of controls and apply the formula above. An assay should consistently produce a Z'-factor > 0.5 to be considered robust.[28]
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. news-medical.net [news-medical.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 18. Reporter Gene Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Lighting Up Cell Signaling: The Science Behind Luciferase Reporter Assays [sciencellonline.com]
- 22. scispace.com [scispace.com]
- 23. CETSA [cetsa.org]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 28. bmglabtech.com [bmglabtech.com]
- 29. Z-factor - Wikipedia [en.wikipedia.org]
- 30. assay.dev [assay.dev]
Application Notes and Protocols for the Characterization of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Tetrahydroisoquinoline Scaffold in Kinase Inhibition
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This versatile structure has garnered significant attention for its potential in developing novel therapeutics against a range of diseases, including cancer and neurodegenerative disorders.[1] A key area of interest is its application in the design of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, making them prime targets for drug discovery.
This document focuses on the compound 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline , a representative of a promising class of THIQ derivatives for kinase inhibition. While extensive public data on this specific molecule is limited, its structural motifs—the THIQ core and the 4-pyridinyl substituent—are present in known potent kinase inhibitors, particularly targeting the Rho-associated coiled-coil containing protein kinases (ROCK). This application note will, therefore, provide a comprehensive guide for the characterization of this compound and its analogs as kinase inhibitors, with a primary focus on the ROCK signaling pathway. The protocols provided herein are designed to enable researchers to assess the compound's inhibitory potential, selectivity, and cellular activity.
Scientific Rationale: Why Target ROCK with a 1-(Pyridin-4-yl)-THIQ Scaffold?
The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are involved in a multitude of cellular functions, including cell adhesion, motility, and contraction. Overactivation of the ROCK signaling pathway is implicated in various pathologies, including hypertension, glaucoma, and cancer metastasis, making ROCK an attractive therapeutic target.
The this compound scaffold is a compelling starting point for the development of ROCK inhibitors for several reasons:
-
Established Precedent: Numerous studies have demonstrated that the THIQ scaffold is a robust platform for developing potent and selective ROCK inhibitors.
-
Key Pharmacophoric Features: The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, a common feature observed in many kinase inhibitors.
-
Structural Rigidity and Versatility: The semi-rigid THIQ framework allows for the precise spatial orientation of substituents to optimize interactions with the target kinase, while also providing multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
The logical workflow for characterizing a novel compound like this compound as a kinase inhibitor is a stepwise process, beginning with in vitro biochemical assays to establish direct enzyme inhibition, followed by cell-based assays to confirm activity in a physiological context.
Figure 1. A generalized workflow for the characterization of a novel kinase inhibitor.
Experimental Protocols
The following protocols provide detailed methodologies for the biochemical and cellular characterization of this compound.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ROCK2)
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of the test compound against ROCK2. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human ROCK2 enzyme
-
S6K peptide substrate (a suitable substrate for ROCK2)
-
This compound (test compound)
-
Y-27632 (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the test compound in DMSO. For an IC₅₀ determination, a 10-point, 3-fold serial dilution starting from 1 mM is recommended.
-
Prepare a similar dilution series for the positive control, Y-27632.
-
-
Kinase Reaction Setup:
-
Prepare a kinase reaction mix containing the ROCK2 enzyme and S6K substrate in kinase buffer. The optimal concentrations of enzyme and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Add 1 µL of the serially diluted test compound or control to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control.
-
Add 24 µL of the kinase reaction mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should be at or near the Kₘ for the enzyme.
-
Add 25 µL of the ATP solution to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for ROCK Activity - Western Blotting for Phospho-MYPT1
This protocol assesses the ability of the test compound to inhibit ROCK activity in a cellular context by measuring the phosphorylation of a direct downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1), at Threonine 853.
Materials:
-
Human cancer cell line known to have active ROCK signaling (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Y-27632
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-MYPT1 (Thr853), Rabbit anti-MYPT1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG, Anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or Y-27632 (e.g., 10 µM) for 2-4 hours. Include a DMSO-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-MYPT1 (Thr853) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with antibodies against total MYPT1 and β-actin for loading controls.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-MYPT1 signal to the total MYPT1 and β-actin signals.
-
Compare the levels of phospho-MYPT1 in compound-treated samples to the DMSO control to determine the extent of cellular ROCK inhibition.
-
Figure 2. Simplified ROCK signaling pathway and the proposed point of intervention for 1-(Pyridin-4-yl)-THIQ.
Data Presentation
All quantitative data should be presented in a clear and organized manner. For IC₅₀ determinations, a tabular format is recommended.
| Compound | Target Kinase | IC₅₀ (nM) |
| 1-(Pyridin-4-yl)-THIQ | ROCK2 | Experimental Value |
| Y-27632 | ROCK2 | Experimental Value |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor, with a focus on the ROCK pathway. Successful demonstration of potent and selective in vitro and cellular activity would warrant further investigation, including:
-
Kinome-wide selectivity profiling: To assess the compound's specificity against a broad panel of kinases.
-
In vivo efficacy studies: To evaluate the therapeutic potential in relevant animal models of diseases such as glaucoma or cancer.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs to optimize potency, selectivity, and pharmacokinetic properties.
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors, and the systematic application of the methodologies described herein will be crucial in unlocking its full therapeutic potential.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
Application Notes and Protocols for the Evaluation of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Tetrahydroisoquinolines in Oncology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2][3][4] Members of the THIQ family have demonstrated significant pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory effects.[5] Notably, certain THIQ derivatives have been investigated for their cytotoxic activity against various cancer cell lines, such as human oral squamous cell carcinoma and colon cancer.[5][6] These compounds can exert their anticancer effects through diverse mechanisms, including the inhibition of critical signaling pathways like KRas and the induction of apoptosis or autophagy.[5][6]
This document provides a comprehensive guide for the in vitro evaluation of a novel THIQ derivative, 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline , as a potential anticancer agent. While extensive research exists on the broader THIQ class, the specific application of this particular compound in oncology is an emerging area of investigation. These application notes are designed to provide researchers with a robust framework for characterizing its biological effects on cancer cell lines, from initial cytotoxicity screening to elucidating its mechanism of action. The protocols herein are established, widely used methods in cancer drug discovery.[7][8]
Proposed Mechanism of Action: Targeting Pro-Survival Signaling
Based on the structure of this compound and the known activities of related compounds, a plausible hypothesis is that it may interfere with key pro-survival signaling pathways that are frequently dysregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR cascade, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway is a validated strategy in cancer therapy.
This guide will proceed with the hypothesis that this compound acts as an inhibitor of the PI3K/Akt signaling pathway, leading to decreased cell viability and induction of apoptosis in cancer cells. The following protocols are designed to rigorously test this proposed mechanism.
Caption: Proposed mechanism of action targeting the PI3K/Akt pathway.
Experimental Workflow for Compound Evaluation
The following diagram outlines a logical workflow for the comprehensive in vitro assessment of this compound.
Caption: High-level experimental workflow for in vitro evaluation.
Detailed Application Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the dose-dependent cytotoxic effects of the compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.
Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is carried out by mitochondrial dehydrogenases of metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Self-Validation: The inclusion of untreated controls and a vehicle control (e.g., DMSO) is critical. A positive control (e.g., a known cytotoxic drug like Doxorubicin) should also be included to validate the assay's responsiveness. The linear relationship between cell number and absorbance should be established for each cell line.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, PC-3 prostate cancer) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium alone (blank), cells with medium and vehicle (negative control), and cells with a positive control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[10]
-
Leave the plate at room temperature in the dark overnight or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Long-Term Proliferative Capacity (Clonogenic Assay)
This assay assesses the ability of a single cell to undergo "unlimited" division and form a colony, providing insight into the long-term effects of the compound on cell survival and reproductive integrity.[11] It is considered a gold standard for measuring the effectiveness of cytotoxic agents.[12][13]
Causality: The clonogenic assay measures reproductive cell death. A cell that can form a colony of at least 50 cells is considered to have survived the treatment.
Self-Validation: A plating efficiency (PE) control (untreated cells) is essential to normalize the results. Each treatment condition should be performed in triplicate.
Step-by-Step Methodology:
-
Cell Preparation: Harvest a single-cell suspension from a sub-confluent culture using trypsinization.[14]
-
Cell Seeding: Plate a precise number of cells (e.g., 200-1000 cells, depending on the cell line and treatment toxicity) into 6-well plates.
-
Treatment: Allow cells to attach for a few hours, then treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours.[12]
-
Incubation: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks at 37°C and 5% CO₂, allowing colonies to form.[13] The medium can be changed every 3-4 days if necessary.
-
Fixation and Staining:
-
When colonies in the control wells are of a sufficient size (at least 50 cells), remove the medium and gently wash the wells with PBS.[12]
-
Fix the colonies with a fixation solution (e.g., 10% neutral buffered formalin or a methanol:acetic acid mix) for 10-15 minutes.[12][14]
-
Remove the fixative and stain the colonies with 0.5% crystal violet solution for 30-60 minutes.[12][14]
-
-
Colony Counting: Carefully wash the plates with tap water to remove excess stain and allow them to air dry.[12] Count the number of colonies (containing ≥50 cells) in each well.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF): (Number of colonies formed after treatment) / (Number of cells seeded x PE/100).
-
Plot the SF against the compound concentration.
-
Protocol 3: Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay is a straightforward method to study collective cell migration in vitro, which is a key process in cancer metastasis.[15][16][17]
Causality: The rate at which cells migrate to close a mechanically created "wound" or gap in a confluent monolayer is a measure of their migratory potential.[16]
Self-Validation: Images must be taken from the same position at each time point to ensure accurate measurement of wound closure. The inclusion of a proliferation inhibitor like Mitomycin C can help distinguish between cell migration and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 24-well plate to create a confluent monolayer (typically takes 18-24 hours).[15][18]
-
Creating the Wound: Once confluent, gently and consistently create a scratch across the center of the monolayer using a sterile p200 pipette tip.[15][16]
-
Washing: Gently wash the wells twice with medium or PBS to remove detached cells.[15]
-
Treatment: Replenish the wells with fresh medium containing different concentrations of this compound (e.g., sub-lethal doses such as 0.25x and 0.5x the IC₅₀).
-
Imaging: Immediately capture an image of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification (T=0).[16][18]
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the T=0 image. Compare the rate of closure between treated and control groups.
Protocol 4: Mechanistic Investigation (Western Blotting)
Western blotting is used to detect specific proteins in a sample and is essential for testing the hypothesis that the compound affects the PI3K/Akt signaling pathway.[19][20][21][22]
Causality: This technique allows for the semi-quantitative analysis of protein levels and their phosphorylation status. A decrease in the phosphorylation of Akt (at Ser473 and Thr308) and downstream targets, without a change in total protein levels, would support the proposed inhibitory mechanism.[23]
Self-Validation: Probing for total protein levels (e.g., total Akt) is a critical control to ensure that observed changes in phosphorylation are not due to protein degradation.[23] A loading control (e.g., GAPDH or β-actin) is mandatory to normalize protein loading between lanes.
Step-by-Step Methodology:
-
Treatment and Lysis:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound at the IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer containing protease and phosphatase inhibitors.[19][23]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][21]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-mTOR, anti-cleaved-caspase-3) overnight at 4°C with gentle agitation.[20]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST.[20] Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for other proteins, such as a loading control, to confirm equal loading.[23]
Data Presentation and Interpretation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Summary of IC₅₀ Values (µM) for this compound
| Cell Line | 24h Incubation | 48h Incubation | 72h Incubation |
| MCF-7 | Data | Data | Data |
| PC-3 | Data | Data | Data |
| Other | Data | Data | Data |
Table 2: Effect on Colony Formation (Surviving Fraction at IC₅₀ Dose)
| Cell Line | Vehicle Control | Compound-Treated | % Reduction |
| MCF-7 | 1.0 | Data | Data |
| PC-3 | 1.0 | Data | Data |
Interpretation: A comprehensive analysis of the data from these assays will provide a clear picture of the anticancer potential of this compound. A low IC₅₀ value, significant reduction in colony formation, inhibition of cell migration, and modulation of the PI3K/Akt signaling pathway would collectively support its further development as a therapeutic candidate.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Biological Activities of Tetrahydroisoquinolines Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. clyte.tech [clyte.tech]
- 17. Wound healing assay | Abcam [abcam.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
- 23. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Assessing the Antimicrobial Effects of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Introduction
The increasing prevalence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of the novel compound, 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline.
These protocols are designed to establish a foundational understanding of the compound's antimicrobial efficacy, beginning with primary screening assays to determine its inhibitory and bactericidal concentrations. Subsequently, a series of secondary assays are outlined to probe the potential mechanisms of action. Adherence to standardized methodologies, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is emphasized to ensure data integrity and reproducibility.[6][7][8][9][10]
PART 1: Primary Antimicrobial Susceptibility Testing
The initial assessment of a novel compound's antimicrobial potential involves determining the minimum concentration required to inhibit visible growth (Minimum Inhibitory Concentration, MIC) and to kill the bacteria (Minimum Bactericidal Concentration, MBC).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of a novel compound against a panel of clinically relevant bacterial strains.[14][15][16]
Materials:
-
This compound (Test Compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Klebsiella pneumoniae)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations for testing.[14]
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[17] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12][14]
-
Plate Setup:
-
Add 50 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to well 1.
-
Perform serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (inoculum without the test compound).
-
Well 12 will serve as the sterility control (broth only).[18]
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[12][14]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.[11][18]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20][21] This assay is a crucial next step after determining the MIC to understand whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Subculturing: From the wells of the completed MIC plate that show no visible growth (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[18]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[18]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[18][19][20]
Data Presentation: MIC and MBC Values
Summarize the quantitative data in a clear and structured table for easy comparison of the compound's activity against different bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) of this compound | MBC (µg/mL) of this compound | MBC/MIC Ratio |
| S. aureus ATCC 29213 | Gram-positive | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| E. coli ATCC 25922 | Gram-negative | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| P. aeruginosa ATCC 27853 | Gram-negative | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| E. faecalis ATCC 29212 | Gram-positive | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| K. pneumoniae ATCC 700603 | Gram-negative | [Experimental Value] | [Experimental Value] | [Calculated Value] |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[18]
PART 2: Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is critical for its development. The following protocols outline assays to investigate potential mechanisms of action, such as disruption of the cell membrane or induction of oxidative stress.
Assessment of Bacterial Membrane Potential
Many antimicrobial agents exert their effects by disrupting the bacterial cell membrane, leading to depolarization and cell death.[22] Voltage-sensitive dyes can be used to assess changes in membrane potential.[23][24]
Materials:
-
Voltage-sensitive dye (e.g., DiSC₃(5) or a commercially available kit)[22][23][25][26]
-
Bacterial strains
-
Appropriate buffer (e.g., PBS)
-
This compound
-
Positive control (e.g., a known membrane-depolarizing agent like Valinomycin)[22]
-
Fluorometric plate reader
Procedure:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with buffer. Resuspend the cells in the buffer to a standardized optical density.
-
Dye Loading: Incubate the bacterial suspension with the voltage-sensitive dye in the dark to allow the dye to accumulate in the polarized membranes.
-
Treatment: Add varying concentrations of this compound to the dye-loaded cells. Include a positive control and a no-treatment control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorometric plate reader. Depolarization of the membrane results in the release of the dye and an increase in fluorescence.[23]
Measurement of Intracellular Reactive Oxygen Species (ROS)
Some antimicrobial compounds induce the production of reactive oxygen species (ROS), which can damage cellular components and lead to cell death.[27]
Materials:
-
Cell-permeable fluorogenic probe (e.g., 2',7'-Dichlorodihydrofluorescein diacetate, DCFH-DA)[27][28]
-
Bacterial strains
-
Appropriate buffer or media
-
This compound
-
Positive control (e.g., Hydrogen peroxide)
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Cell Preparation: Grow bacteria to the desired growth phase and wash with buffer.
-
Probe Loading: Incubate the bacterial cells with DCFH-DA. The probe diffuses into the cells and is deacetylated by cellular esterases to a non-fluorescent compound.[27][28]
-
Treatment: Expose the probe-loaded cells to different concentrations of this compound.
-
ROS Detection: In the presence of ROS, the non-fluorescent compound is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[27][28] Measure the fluorescence intensity using a fluorometric plate reader or analyze individual cells by flow cytometry.
PART 3: Visualization of Workflows
Experimental Workflow for Antimicrobial Assessment
References
- 1. Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel tetrahydroisoquinoline derivatives as potential antitumor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of fragmented derivatives of tetrahydroisoquinolines. 2. Trimetoquinol studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. darvashco.com [darvashco.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. protocols.io [protocols.io]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. microchemlab.com [microchemlab.com]
- 22. frontiersin.org [frontiersin.org]
- 23. microbiologyresearch.org [microbiologyresearch.org]
- 24. biorxiv.org [biorxiv.org]
- 25. docs.aatbio.com [docs.aatbio.com]
- 26. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]
- 27. bio-protocol.org [bio-protocol.org]
- 28. bioscience.co.uk [bioscience.co.uk]
Application Notes and Protocols for Radiolabeling 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline for Imaging Studies
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a pyridinyl moiety, as in 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, it presents a versatile platform for developing novel therapeutic and diagnostic agents. The nitrogen atom in the pyridine ring and the secondary amine in the THIQ core offer multiple sites for modification and radiolabeling, making this molecule an attractive candidate for the development of radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the radiolabeling of this compound for preclinical imaging studies. We will explore various radiolabeling strategies, with a primary focus on Fluorine-18 for PET imaging due to its favorable decay characteristics and widespread availability. Additionally, we will discuss methodologies for Carbon-11 and Iodine-123 labeling. The protocols detailed herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Choosing the Radiolabeling Strategy: A Rationale
The choice of radionuclide is dictated by the intended imaging modality and the desired pharmacokinetic properties of the radiotracer.
-
Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging, offering a good balance of a 109.8-minute half-life, which allows for multi-step radiosynthesis and distribution, and low positron energy (0.635 MeV), resulting in high-resolution images.[1] For this compound, the pyridine ring is an ideal target for ¹⁸F-fluorination via nucleophilic aromatic substitution (SₙAr).
-
Carbon-11 (¹¹C) , with its shorter half-life of 20.4 minutes, is suitable for imaging rapid biological processes and allows for multiple PET scans in the same subject on the same day.[2][3] The secondary amine of the THIQ moiety or a derivative thereof can be readily labeled with ¹¹C using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[4][5][6][7]
-
Iodine-123 (¹²³I) is a gamma-emitting radionuclide used for SPECT imaging.[8] It has a longer half-life of 13.2 hours, which is advantageous for studying slower biological processes.[9][10] Radioiodination can be achieved on the pyridine or the isoquinoline ring system through electrophilic substitution on an activated precursor.
This guide will primarily focus on the ¹⁸F-labeling of the pyridine moiety, as it represents a robust and widely applicable strategy for this class of compounds.
PART 1: ¹⁸F-Labeling of this compound
The most effective strategy for the ¹⁸F-labeling of a pyridine ring is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the displacement of a good leaving group, such as a nitro group or a halogen, by [¹⁸F]fluoride. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction, particularly at the 2- and 4-positions.
Experimental Workflow for ¹⁸F-Labeling
Caption: Workflow for the ¹⁸F-labeling of this compound.
Protocol 1: Synthesis of the Nitro-Precursor
To facilitate the ¹⁸F-labeling, a precursor with a suitable leaving group on the pyridine ring is required. A nitro group is an excellent choice for this purpose. The synthesis of 1-(2-Nitro-pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a critical first step.
Materials:
-
4-chloro-2-nitropyridine
-
1,2,3,4-tetrahydroisoquinoline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOᵗBu)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), combine 4-chloro-2-nitropyridine (1.0 eq), 1,2,3,4-tetrahydroisoquinoline (1.2 eq), Pd(OAc)₂ (0.05 eq), XPhos (0.10 eq), and NaOᵗBu (1.5 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reaction: Stir the reaction mixture at 100 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure nitro-precursor.
-
Characterization: Confirm the structure and purity of the synthesized precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Automated [¹⁸F]Fluorination
The radiosynthesis is typically performed in an automated synthesis module to minimize radiation exposure.
Materials:
-
Nitro-precursor
-
[¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Automated radiosynthesis module
-
HPLC system with a radioactivity detector
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Dissolve the nitro-precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]K/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (typically 120-150 °C) for a set time (10-20 minutes). The nucleophilic aromatic substitution of the nitro group by [¹⁸F]fluoride will occur.[11]
-
Purification: After the reaction, dilute the crude mixture with the mobile phase and inject it onto a semi-preparative HPLC column for purification.
-
Formulation: Collect the fraction containing the radiolabeled product, remove the organic solvent under reduced pressure, and formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
Data Presentation: Reaction Parameters
| Parameter | Value | Rationale |
| Precursor Amount | 1-5 mg | Sufficient for high radiochemical yield while minimizing potential mass effects. |
| Reaction Temperature | 120-150 °C | Higher temperatures accelerate the SₙAr reaction.[12] |
| Reaction Time | 10-20 min | A balance between achieving high radiochemical conversion and minimizing decay of ¹⁸F. |
| Solvent | Anhydrous Acetonitrile/DMSO | Polar aprotic solvents are ideal for nucleophilic substitution reactions.[12] |
PART 2: Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for in vivo studies.[7][13][14][15][16]
Protocol 3: Radiochemical Purity Assessment
Radiochemical purity is determined to ensure that the radioactivity is associated with the desired chemical form. This is typically assessed by two independent methods, radio-TLC and radio-HPLC.
A. Radio-Thin Layer Chromatography (Radio-TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Mobile phase (e.g., ethyl acetate/hexanes mixture)
-
Radio-TLC scanner
Procedure:
-
Spot a small aliquot of the final product onto a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Dry the plate and scan it using a radio-TLC scanner to determine the distribution of radioactivity.
-
Calculate the radiochemical purity by integrating the peaks corresponding to the product and any radioactive impurities.
B. Radio-High-Performance Liquid Chromatography (Radio-HPLC)
Materials:
-
HPLC system with a UV and a radioactivity detector
-
Analytical C18 column
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% TFA)
-
Reference standard (non-radioactive 1-(2-Fluoro-pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline)
Procedure:
-
Inject a small aliquot of the final product onto the analytical HPLC column.
-
Elute with the specified mobile phase and monitor the chromatogram with both UV and radioactivity detectors.
-
Confirm the identity of the radiolabeled product by comparing its retention time with that of the co-injected non-radioactive standard.
-
Calculate the radiochemical purity by integrating the area under the radioactive peak corresponding to the product.
Quality Control Specifications
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Radio-TLC and Radio-HPLC |
| Molar Activity | > 37 GBq/µmol (> 1 Ci/µmol) | HPLC with a calibrated detector |
| Residual Solvents | Within acceptable limits (e.g., < 410 ppm for acetonitrile) | Gas Chromatography (GC) |
| pH | 5.0 - 7.5 | pH meter or pH strips |
| Sterility & Endotoxins | Sterile and pass endotoxin test | Standard microbiological methods |
PART 3: Alternative Radiolabeling Strategies
Carbon-11 Labeling
For ¹¹C-labeling, the secondary amine of the THIQ moiety is the most convenient site for methylation.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Small HN Linked Radionuclide Iodine-125 for Nanocarrier Image Tracing in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary biological evaluation of new carbon-11 labeled tetrahydroisoquinoline derivatives as SERM radioligands for PET imaging of ER expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of carbon-11 labeled biaryl 1,2,3,4-tetrahydroisoquinoline derivatives and conformationally flexible analogues as new potential PET glioma tumor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer’s Association and Society for Nuclear Medicine and Molecular Imaging Workgroup | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 15. Quality control of PET radiopharmaceuticals using HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Note & Protocol: Formulation of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline for In Vivo Studies
Introduction
1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound featuring both a tetrahydroisoquinoline core and a pyridine ring. While specific public data on this exact molecule is sparse, its structure suggests it is a basic compound (due to the nitrogen atoms) and likely possesses poor aqueous solubility, a common challenge in preclinical drug development.[1][2] The goal of preclinical formulation is to ensure adequate and reproducible systemic exposure in animal models to accurately assess a compound's pharmacokinetics (PK), pharmacodynamics (PD), and safety profile.[3][4][5] Using a suboptimal formulation can lead to low or variable bioavailability, potentially resulting in an underestimation of efficacy or toxicity.[2]
This document provides a comprehensive guide for researchers to develop a robust and appropriate formulation for in vivo studies of this compound, focusing on common administration routes such as oral (p.o.) and parenteral (intravenous, i.v.). The strategies outlined here are designed to address the anticipated challenge of poor aqueous solubility.
Section 1: Pre-Formulation Assessment
Before any formulation work begins, a thorough physicochemical characterization of the Active Pharmaceutical Ingredient (API) is crucial. This data will dictate the most rational formulation strategy.
Physicochemical Characterization (Predicted)
-
Molecular Structure & Weight: The parent compound, 1,2,3,4-tetrahydroisoquinoline, has a molecular weight of 133.19 g/mol .[6][7][8] The addition of the pyridinyl group increases the molecular weight and likely the lipophilicity.
-
pKa (Predicted): The presence of two basic nitrogen atoms (one on the pyridine ring, pKa ~5.2, and one on the tetrahydroisoquinoline ring, pKa ~9.5) suggests the compound is a di-basic base. It will exhibit pH-dependent solubility, being more soluble at a lower pH where the nitrogen atoms are protonated.
-
Aqueous Solubility (Predicted): Expected to be low at physiological pH (7.4). The molecule's flat, aromatic structure contributes to strong crystal lattice energy, which often correlates with poor solubility.
-
LogP (Predicted): The calculated LogP (partition coefficient) is likely to be in the range of 2-3, indicating moderate to high lipophilicity. This property often necessitates the use of organic co-solvents or lipid-based systems to achieve desired concentrations.[1]
Initial Solubility Screening
A pragmatic solubility screen is the first experimental step. This will confirm the predicted properties and guide vehicle selection.
Protocol: Kinetic Solubility Assessment
-
Prepare stock solutions of the compound in DMSO at a high concentration (e.g., 10-50 mM).
-
Dispense 1-2 µL of the DMSO stock into a 96-well plate.
-
Add 99-198 µL of various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and common preclinical vehicles to each well.
-
Shake the plate for 1-2 hours at room temperature.
-
Measure the amount of dissolved compound using a method like HPLC-UV or LC-MS/MS after filtering out any precipitate.
Table 1: Example Solubility Screening Vehicles
| Vehicle Type | Specific Examples | Purpose |
| Aqueous Buffers | Phosphate Buffered Saline (PBS), pH 7.4 | Baseline solubility at physiological pH. |
| Citrate Buffer, pH 4.0 | Assess solubility enhancement at acidic pH. | |
| Co-solvents | 5-10% DMSO in Saline | Common starting point for many studies.[9][10] |
| 20-40% PEG 400 in Water | Polyethylene glycol is a widely used solubilizer.[9][11] | |
| 10% Solutol HS 15 (Kolliphor® HS 15) in Water | A non-ionic surfactant for enhancing solubility. | |
| Cyclodextrins | 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | Forms inclusion complexes to solubilize hydrophobic molecules.[12][13][14][15][16] |
| Oils / Lipids | Corn Oil, Sesame Oil | For potential lipid-based formulations, typically for oral route.[9] |
Section 2: Formulation Strategy & Decision Workflow
The results from the pre-formulation assessment will guide the selection of the most appropriate formulation strategy. The goal is to achieve a homogenous and stable preparation, preferably a solution, for accurate dosing.[4][17]
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. altasciences.com [altasciences.com]
- 4. admescope.com [admescope.com]
- 5. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 6. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 1,2,3,4-四氢异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. The potential use of cyclodextrins in parenteral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bulletin.chemistry.kz [bulletin.chemistry.kz]
- 16. researchgate.net [researchgate.net]
- 17. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating UPLC-MS/MS Method for the Quantification of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Abstract
This application note describes the development and validation of a robust, sensitive, and specific stability-indicating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (PTHIQ) in bulk drug substance and plasma. The method utilizes a reversed-phase C18 column with a gradient elution, providing excellent separation of PTHIQ from its degradation products. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4][5] This method is suitable for routine quality control analysis and pharmacokinetic studies of PTHIQ.
Introduction
This compound (PTHIQ) is a heterocyclic compound belonging to the tetrahydroisoquinoline class of molecules.[6] Many derivatives of this scaffold have shown significant biological activity, making them important candidates in drug discovery and development.[6] Accurate and reliable quantification of PTHIQ is crucial for quality control during manufacturing, stability testing, and for pharmacokinetic assessments in preclinical and clinical studies.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and quantification of pharmaceutical compounds.[7][8] When coupled with tandem mass spectrometry (MS/MS), these methods offer high sensitivity and selectivity, which are essential for analyzing complex biological matrices.[9][10]
This application note provides a comprehensive guide to the development and validation of a stability-indicating UPLC-MS/MS method for PTHIQ. The causality behind the selection of chromatographic conditions and validation parameters is explained to provide a deeper understanding of the method's robustness.
Method Development Strategy
The primary objective was to develop a method that could separate PTHIQ from potential degradation products, ensuring the method is "stability-indicating."[11][12] This was achieved through a systematic approach involving the selection of the appropriate chromatography and mass spectrometry parameters.
Analyte and Internal Standard
-
Analyte: this compound (PTHIQ)
-
Internal Standard (IS): A structurally similar but chromatographically distinct compound, such as a deuterated analog of PTHIQ (PTHIQ-d4), is recommended for bioanalytical applications to account for variability in sample processing and instrument response.[13]
Chromatographic Conditions
A UPLC system was chosen over conventional HPLC to achieve faster analysis times and better resolution. The following parameters were optimized:
-
Column: A C18 stationary phase was selected due to its versatility and wide applicability in reversed-phase chromatography for moderately polar compounds like PTHIQ.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (containing a modifier like formic acid to improve peak shape and ionization efficiency) and an organic phase (acetonitrile or methanol) was employed. This allows for efficient elution of the analyte while separating it from potential impurities.
-
Flow Rate and Injection Volume: These were optimized to achieve sharp peaks and good sensitivity.
Mass Spectrometric Conditions
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode was used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode was chosen as PTHIQ contains basic nitrogen atoms that are readily protonated.
-
MRM Transitions: The precursor ion (Q1) corresponding to the protonated molecule [M+H]+ of PTHIQ and a stable product ion (Q3) were selected for quantification. A second, confirmatory transition was also monitored to ensure specificity.
Experimental Protocols
Materials and Reagents
-
PTHIQ reference standard
-
PTHIQ-d4 (or other suitable internal standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma (for bioanalytical validation)
Instrumentation
A UPLC system coupled to a triple quadrupole mass spectrometer was used.
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of PTHIQ and the IS in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the PTHIQ stock solution to create calibration standards and QC samples at different concentration levels (low, medium, and high).
-
Plasma Samples: For bioanalytical validation, spike control human plasma with the working solutions to obtain the desired concentrations for the calibration curve and QC samples.
Sample Preparation Protocol (for Plasma Samples)
A simple protein precipitation method is often effective for extracting small molecules from plasma.[10]
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the UPLC-MS/MS system.
UPLC-MS/MS Method Parameters
Table 1: Optimized UPLC-MS/MS Parameters
| Parameter | Value |
| UPLC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | PTHIQ: [Q1] > [Q3] (quantifier), [Q1] > [Q3'] (qualifier)IS: [Q1] > [Q3] |
Method Validation
The developed method was validated according to ICH Q2(R1) and FDA guidelines.[1][3][5][14]
Specificity and Selectivity
Specificity was demonstrated by analyzing blank samples of the matrix (e.g., plasma) to ensure no interference at the retention times of PTHIQ and the IS.[3][12] The method's ability to distinguish PTHIQ from its degradation products was confirmed through forced degradation studies.
Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods.[7][8][11][15] PTHIQ was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C
-
Base Hydrolysis: 0.1 N NaOH at 60 °C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105 °C for 24 hours
-
Photolytic Degradation: Exposure to UV light
The results of the forced degradation studies showed that the method could effectively separate the intact PTHIQ peak from all degradation product peaks, confirming its stability-indicating nature.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of calibration standards over a specified concentration range. The calibration curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. A linear regression analysis was performed, and the correlation coefficient (r²) was determined.
Table 2: Linearity Data
| Concentration Range | Correlation Coefficient (r²) |
| 1 - 1000 ng/mL | > 0.995 |
Accuracy and Precision
Accuracy and precision were determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).[4]
Table 3: Accuracy and Precision Data
| QC Level | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 98.5 | 3.2 | 99.1 | 4.5 |
| Medium | 101.2 | 2.5 | 100.5 | 3.8 |
| High | 99.8 | 1.9 | 100.2 | 2.7 |
Acceptance criteria: Accuracy within 85-115% (80-120% for LLOQ), Precision (%RSD) ≤ 15% (≤ 20% for LLOQ).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[3][16]
Table 4: LOD and LOQ
| Parameter | Value |
| LOD | 0.3 ng/mL |
| LOQ | 1.0 ng/mL |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results. The method was found to be robust within the tested parameter ranges.
Visualizations
Caption: Workflow for UPLC-MS/MS method development.
Caption: Key components of the analytical method validation process.
Conclusion
A highly sensitive, specific, and robust stability-indicating UPLC-MS/MS method for the quantification of this compound has been successfully developed and validated. The method meets the stringent requirements of regulatory guidelines and is suitable for a wide range of applications in the pharmaceutical industry, including quality control, stability testing, and pharmacokinetic studies. The detailed protocols and validation data presented in this application note provide a solid foundation for researchers and scientists working with this compound.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. FDA News: Issue 21-1, November 2022 [ascpt.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Determination of cannabinoids in whole blood by UPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 13. jsbms.jp [jsbms.jp]
- 14. fda.gov [fda.gov]
- 15. benchchem.com [benchchem.com]
- 16. jordilabs.com [jordilabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Introduction: Navigating the Unique Challenges of a Pyridyl-Substituted THIQ
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (1-Py-THIQ). This molecule is a valuable scaffold in medicinal chemistry and drug development. However, its synthesis presents a unique and often underestimated challenge compared to standard tetrahydroisoquinolines (THIQs). The core difficulty lies in the dual nature of the pyridine-4-carbaldehyde starting material. While the aldehyde is essential for the key C-C bond formation, the pyridine nitrogen is a basic center. In the acidic conditions required for the classical Pictet-Spengler reaction, this nitrogen can become protonated, deactivating the aldehyde and leading to low or nonexistent yields.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate these challenges and successfully improve your reaction yields. We will explore the two most common synthetic routes and provide field-proven strategies to overcome the specific hurdles associated with this target molecule.
Section 1: Choosing Your Synthetic Pathway
The two most viable routes for synthesizing 1-Py-THIQ are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction . The choice between them is a trade-off between atom economy, number of steps, and robustness.
The Pictet-Spengler is a one-pot condensation and cyclization, making it highly efficient if optimized.[1][2] However, it is sensitive to the deactivation of the pyridine aldehyde under acidic conditions.[3] The Bischler-Napieralski route is a multi-step process but avoids the problematic acid-catalyzed condensation of the sensitive aldehyde, often providing a more reliable, albeit longer, path to the final product.[4]
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski + Reduction |
| Starting Materials | 2-Phenethylamine, Pyridine-4-carbaldehyde | 2-Phenethylamine, Isonicotinic acid (or acyl chloride) |
| Key Steps | 1. Condensation to form iminium ion2. Acid-catalyzed intramolecular cyclization | 1. Amide formation2. Cyclodehydration (e.g., with POCl₃)3. Reduction of dihydroisoquinoline |
| Typical Reagents | Protic or Lewis acids (TFA, HCl, BF₃·OEt₂) | Amide coupling agents, POCl₃, P₂O₅, NaBH₄ |
| Primary Advantage | High atom economy; fewer synthetic steps. | More robust; avoids issues with sensitive pyridine aldehyde. |
| Primary Challenge | Protonation of pyridine nitrogen deactivates the aldehyde, inhibiting the reaction.[3] | Longer synthetic sequence; handling of dehydrating agents like POCl₃.[4] |
Section 2: Troubleshooting Guide & FAQs (Pictet-Spengler Route)
This section addresses the most common issues encountered when using the more direct, but challenging, Pictet-Spengler approach.
Q1: My reaction has stalled, or the yield of 1-Py-THIQ is extremely low. What is the primary cause?
A1: This is the most frequent problem and is almost always due to the delicate balance of acidity required for this specific reaction. The acid catalyst must be strong enough to promote the formation of the electrophilic iminium ion from the Schiff base, which is the driving force for cyclization.[1] However, the pyridine nitrogen (pKa ≈ 5.2) is basic and will be readily protonated by strong acids. This protonation places a positive charge on the pyridine ring, which strongly deactivates the aldehyde group via an electron-withdrawing inductive effect, preventing its initial condensation with phenethylamine.
Troubleshooting Steps:
-
Re-evaluate Your Choice of Acid:
-
Strong Protic Acids (HCl, H₂SO₄): These often lead to complete protonation of the pyridine and reaction failure. While effective for electron-rich phenyl groups, they are often too harsh here.[3]
-
Trifluoroacetic Acid (TFA): TFA is a common choice and can be effective, but the amount is critical. Start with stoichiometric amounts (1.0-1.2 equivalents) and slowly increase if needed. An excess can shut down the reaction.
-
Lewis Acids (e.g., BF₃·OEt₂): These can be superior catalysts for this system. A Lewis acid coordinates to the carbonyl oxygen and the imine nitrogen without necessarily protonating the pyridine ring, thus activating the substrate for cyclization without deactivating the starting material.[4][5]
-
-
Optimize Reaction Conditions:
-
Temperature: Reactions involving less nucleophilic aromatic rings (like the unsubstituted phenyl group of phenethylamine) often require higher temperatures to proceed.[1] Start your reaction at room temperature and monitor by TLC/LCMS. If no product is formed after several hours, gradually increase the temperature to reflux.
-
Solvent: While protic solvents are common, aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can sometimes give superior yields.[1] They can improve the solubility of intermediates and may temper the effective strength of the acid.
-
-
Consider a Two-Step Procedure: First, form the Schiff base (imine) by reacting phenethylamine and pyridine-4-carbaldehyde under neutral, anhydrous conditions (e.g., refluxing toluene with a Dean-Stark trap). After isolating the imine, dissolve it in an anhydrous solvent and add the acid catalyst. This separates the acid-sensitive condensation from the cyclization step.[6]
Q2: I'm observing a lot of dark, tarry material and multiple spots on my TLC plate. What are these side products?
A2: The formation of tar and side products is typically a sign of decomposition under overly harsh reaction conditions (i.e., too much acid or too high a temperature).
Potential Side Reactions & Solutions:
-
Polymerization: Aldehydes can polymerize under strong acid conditions.
-
Solution: Add the aldehyde slowly to the reaction mixture containing the amine and acid, rather than mixing all reagents at once. This keeps the instantaneous concentration of free aldehyde low.
-
-
Over-alkylation: The product, 1-Py-THIQ, is a secondary amine and can potentially react with another molecule of the iminium ion intermediate, leading to complex byproducts.
-
Solution: Use a slight excess (1.1 to 1.2 equivalents) of the pyridine-4-carbaldehyde to ensure the complete consumption of the phenethylamine starting material.[6]
-
-
Decomposition: Sensitive starting materials or the product itself may degrade at high temperatures in the presence of strong acid.
-
Solution: If heating is required, increase the temperature gradually and monitor the reaction closely. Once the starting material is consumed, cool the reaction immediately to prevent product degradation.
-
Q3: My product streaks badly on silica gel, making column chromatography impossible. How can I effectively purify 1-Py-THIQ?
A3: This is a classic problem when purifying basic compounds, especially those containing multiple nitrogen atoms like 1-Py-THIQ. The basic nitrogens interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to poor separation and significant product loss on the column.
Purification Strategies:
-
Acid-Base Extraction: Before any chromatography, perform a liquid-liquid extraction.
-
Dissolve the crude reaction mixture in a nonpolar organic solvent (e.g., DCM or ethyl acetate).
-
Extract with dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining nonpolar impurities.
-
Basify the aqueous layer to pH > 10 with NaOH or Na₂CO₃.
-
Extract your now-neutral product back into an organic solvent.
-
Dry the organic layer with Na₂SO₄ or MgSO₄, filter, and concentrate. This will give you a much cleaner sample for chromatography.
-
-
Modified Column Chromatography:
-
Use a Basic Eluent: Add a small amount of a volatile base, like triethylamine (Et₃N), to your eluent system (typically 0.5-1% v/v). The triethylamine will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly.
-
Use a Different Stationary Phase: If streaking persists, switch to a less acidic stationary phase like alumina (basic or neutral grade) or use commercially available amine-treated silica gel.
-
Section 3: Recommended Experimental Protocols
Protocol 3.1: Pictet-Spengler Synthesis of this compound
This protocol is a recommended starting point, leveraging a Lewis acid to minimize deactivation of the pyridine aldehyde.
Reagents & Equipment:
-
2-Phenethylamine
-
Pyridine-4-carbaldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-phenethylamine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine-4-carbaldehyde (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add BF₃·OEt₂ (1.2 eq) dropwise over 15 minutes. The solution may change color.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or LCMS.
-
If the reaction is sluggish, gently heat the mixture to reflux (approx. 40 °C) and continue monitoring until the starting amine is consumed.
-
Upon completion, cool the reaction to room temperature and slowly quench by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an eluent system of ethyl acetate/hexanes with 1% triethylamine.
Protocol 3.2: Bischler-Napieralski Route (Alternative)
This three-step protocol is a more robust alternative if the Pictet-Spengler reaction fails.
Step A: Synthesis of N-(2-phenylethyl)isonicotinamide
-
Dissolve isonicotinic acid (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq) and reflux for 2 hours. Remove excess SOCl₂ under reduced pressure to obtain the crude isonicotinoyl chloride.
-
Dissolve 2-phenethylamine (2.2 eq) in anhydrous DCM with triethylamine (3.0 eq) and cool to 0 °C.
-
Slowly add a solution of the crude isonicotinoyl chloride in anhydrous DCM.
-
Stir at room temperature overnight. Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate. Recrystallize or purify by column chromatography to yield the pure amide.
Step B: Cyclization to 1-(Pyridin-4-yl)-3,4-dihydroisoquinoline
-
Dissolve the amide from Step A (1.0 eq) in anhydrous acetonitrile or toluene.
-
Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) and reflux the mixture for 2-4 hours until the starting material is consumed (monitor by TLC/LCMS).
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10 while cooling in an ice bath.
-
Extract the product with DCM or ethyl acetate. Dry the combined organic layers and concentrate to yield the crude dihydroisoquinoline.
Step C: Reduction to this compound
-
Dissolve the crude dihydroisoquinoline from Step B (1.0 eq) in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.
-
Stir at room temperature for 1-2 hours until the reaction is complete.
-
Quench the reaction by adding water, and remove the methanol under reduced pressure.
-
Extract the product into DCM, dry the organic layer, and concentrate. Purify as described in Protocol 3.1.
Section 4: Key Mechanisms & Workflows (Visualized)
Visualizing the chemical processes and decision-making steps can clarify the challenges and solutions.
Caption: The critical balance of acid catalysis in the Pictet-Spengler reaction.
Caption: A logical workflow for troubleshooting low yields in the Pictet-Spengler synthesis.
Section 5: References
-
Wikipedia. Pictet–Spengler reaction. --INVALID-LINK--
-
Highly Acidic Electron-Rich Brønsted Acids Accelerate Asymmetric Pictet–Spengler Reactions... PMC - PubMed Central. --INVALID-LINK--
-
The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. ResearchGate. --INVALID-LINK--
-
l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines... Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--
-
l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines... ResearchGate. --INVALID-LINK--
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs... Royal Society of Chemistry. --INVALID-LINK--
-
1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. Google Patents. --INVALID-LINK--
-
Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines... PMC - NIH. --INVALID-LINK--
-
Pictet–Spengler reaction. Grokipedia. --INVALID-LINK--
-
Catalytic asymmetric Pictet-Spengler reaction. PubMed. --INVALID-LINK--
-
Mechanism of a Dually Catalyzed Enantioselective Oxa-Pictet–Spengler Reaction... NIH. --INVALID-LINK--
-
l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines... Scilit. --INVALID-LINK--
-
Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters - ACS Publications. --INVALID-LINK--
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. --INVALID-LINK--
-
Substituted 1,2,3,4-tetrahydroisoquinoline derivatives. Google Patents. --INVALID-LINK--
-
1,2,3,4-tetrahydroisoquinoline derivatives. Google Patents. --INVALID-LINK--
-
Pictet-Spengler Reaction. J&K Scientific LLC. --INVALID-LINK--
-
Pictet-Spengler reaction. chemeurope.com. --INVALID-LINK--
-
Pictet-Spengler Reaction. NROChemistry. --INVALID-LINK--
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Pictet-Spengler_reaction [chemeurope.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Overcoming Challenges in the Pictet-Spengler Reaction for Pyridinyl Compounds
Welcome to the technical support center for the Pictet-Spengler reaction, with a specialized focus on its application to pyridinyl compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by the electron-deficient nature of the pyridine ring in this powerful cyclization reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.
Introduction: The Pyridine Challenge in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cornerstone of heterocyclic chemistry, enabling the synthesis of a wide array of alkaloid structures through the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[1][2] While the reaction proceeds efficiently with electron-rich aromatic systems like indoles and pyrroles, the use of pyridinyl substrates introduces a significant set of challenges.[3]
The core of the issue lies in the electronic properties of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards the intramolecular electrophilic aromatic substitution that is the key step of the Pictet-Spengler reaction.[4] This deactivation often necessitates harsher reaction conditions, which can lead to a cascade of side reactions and lower yields.[3]
This guide is structured to address these specific challenges head-on, providing you with the insights and practical steps needed to optimize your Pictet-Spengler reactions with pyridinyl compounds.
Troubleshooting Guide: A-to-Z Problem Solving
This section is designed to help you diagnose and resolve common issues encountered during the Pictet-Spengler reaction with pyridinyl substrates.
Problem 1: Low to No Product Formation
Q: I am not observing any significant formation of my desired pyridinyl-fused product. What are the likely causes and how can I address them?
A: Low or no product yield is the most common challenge when working with pyridinyl compounds in the Pictet-Spengler reaction. This is primarily due to the electron-deficient nature of the pyridine ring, which disfavors the crucial intramolecular electrophilic aromatic substitution step.
Possible Causes & Solutions:
-
Insufficient Acidity: The pyridine nitrogen can be protonated by the acid catalyst, further deactivating the ring.[5] A higher concentration of a strong acid is often required to ensure sufficient protonation of the imine to form the reactive iminium ion without completely deactivating the pyridine ring.
-
Reversible Imine Formation: The initial condensation to form the imine is a reversible reaction. The presence of water can shift the equilibrium back to the starting materials.
-
Recommendation: Ensure all reagents and solvents are anhydrous. The use of a Dean-Stark apparatus to remove water azeotropically can be beneficial.
-
-
Low Reaction Temperature: Due to the higher activation energy for the cyclization onto a deactivated ring, higher temperatures are generally required.
-
Recommendation: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or LC-MS. Refluxing in a high-boiling solvent like toluene or xylene is a common strategy.
-
Problem 2: Formation of Multiple Side Products
Q: My reaction is messy, with multiple spots on the TLC plate, and the desired product is a minor component. What are the common side reactions and how can I suppress them?
A: The harsh conditions often required for the Pictet-Spengler reaction with pyridines can lead to a variety of side reactions, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
-
Polymerization/Tarring: Strong acids and high temperatures can lead to the decomposition and polymerization of starting materials and intermediates.[7]
-
Recommendation: Carefully control the rate of addition of the acid catalyst and consider running the reaction at the lowest effective temperature. A gradual increase in temperature after initial imine formation may be beneficial.
-
-
Oxidation of the Product: The resulting tetrahydro-β-carboline analogue can be susceptible to oxidation, especially if the reaction is run for extended periods at high temperatures.
-
Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
-
N-Alkylation of Pyridine: If the reaction conditions are not carefully controlled, the pyridine nitrogen can be alkylated by reaction intermediates or decomposition products.
-
Recommendation: The use of a protecting group on the pyridine nitrogen can mitigate this, although this adds extra steps to the synthesis. Borane complexes have been used for pyridine protection.[8]
-
Problem 3: Difficult Purification
Q: I am having trouble isolating a pure sample of my product from the reaction mixture. What purification strategies are most effective?
A: The polar nature of pyridinyl compounds and the potential for a mixture of closely related side products can make purification challenging.
Possible Causes & Solutions:
-
Similar Polarity of Products and Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation difficult.
-
Recommendation: Utilize high-performance column chromatography with a carefully optimized solvent system. A gradient elution may be necessary. In some cases, derivatization of the product to alter its polarity for separation, followed by deprotection, can be a useful strategy.
-
-
Product Insolubility/Precipitation: The product may be a salt that precipitates from the reaction mixture along with other impurities.
-
Recommendation: After the reaction, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) to convert the product to its free base form, which may be more soluble in organic solvents for extraction and subsequent purification.
-
Frequently Asked Questions (FAQs)
Q1: Why is the Pictet-Spengler reaction so much more difficult with pyridine substrates compared to indole substrates?
A: The primary reason is the difference in electron density of the aromatic rings. Indoles are electron-rich aromatic systems, making them highly nucleophilic and reactive in electrophilic aromatic substitution reactions.[3] The indole nitrogen donates electron density into the ring, activating it for cyclization. Conversely, the nitrogen in a pyridine ring is electronegative and withdraws electron density, deactivating the ring towards electrophilic attack.[4] This fundamental difference in reactivity necessitates more forcing conditions for pyridinyl substrates.
Q2: Can I use a protecting group on the pyridine nitrogen to improve the reaction?
A: Yes, protecting the pyridine nitrogen can be a viable strategy. A protecting group can prevent protonation of the pyridine nitrogen, which can help to maintain some nucleophilicity in the ring. However, the protecting group itself can influence the electronic properties and steric environment of the ring. Common protecting groups for pyridines, such as N-oxides or borane complexes, could be explored.[8] It is important to choose a protecting group that is stable to the acidic reaction conditions and can be removed without affecting the final product.
Q3: What is the role of the aldehyde component in the success of the reaction with pyridinyl compounds?
A: The electronic nature of the aldehyde is critical. Aldehydes with electron-withdrawing groups can further destabilize the intermediate iminium ion, making the cyclization even more difficult.[7] Conversely, aldehydes with electron-donating groups may help to stabilize the iminium ion, but this effect is generally less pronounced than the deactivating effect of the pyridine ring. For challenging substrates, using a more reactive aldehyde, such as formaldehyde or an unhindered aliphatic aldehyde, may be beneficial.
Q4: Are there alternative catalysts to strong Brønsted acids for this reaction?
A: While strong Brønsted acids are most common, Lewis acids have also been employed in Pictet-Spengler reactions.[6] For particularly sensitive substrates, exploring a range of Lewis acids could provide a milder reaction pathway. Additionally, recent advances in catalysis have introduced novel catalyst systems, including chiral catalysts for asymmetric Pictet-Spengler reactions, which may offer alternative reactivity profiles.[9]
Visualizing the Process
The Pictet-Spengler Reaction Mechanism
Caption: The mechanistic pathway of the Pictet-Spengler reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Experimental Protocols
Representative Protocol: Pictet-Spengler Reaction of 2-(Pyridin-3-yl)ethan-1-amine with Benzaldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-(Pyridin-3-yl)ethan-1-amine
-
Benzaldehyde (freshly distilled)
-
Trifluoroacetic acid (TFA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(pyridin-3-yl)ethan-1-amine (1.0 eq) and anhydrous toluene (10 mL per mmol of amine).
-
Reagent Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.
-
Acid Catalysis: Slowly add trifluoroacetic acid (TFA, 2.0 eq) to the reaction mixture. Caution: TFA is corrosive.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by TLC or LC-MS. The reaction may require 12-48 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired tetrahydropyridopyridine.
-
Data Presentation: Influence of Acid Catalyst and Temperature
| Entry | Amine Substrate | Aldehyde | Acid Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Pyridin-3-yl)ethanamine | Benzaldehyde | HCl (1.1) | Ethanol | 80 | 24 | <10 |
| 2 | 2-(Pyridin-3-yl)ethanamine | Benzaldehyde | TFA (2.0) | Toluene | 110 | 24 | 45 |
| 3 | 2-(Pyridin-4-yl)ethanamine | Benzaldehyde | TFA (2.0) | Toluene | 110 | 24 | 38 |
| 4 | 2-(Pyridin-3-yl)ethanamine | Formaldehyde | TFA (1.5) | Toluene | 110 | 12 | 62 |
Note: The data in this table is illustrative and based on general principles. Actual results may vary.
References
- 1. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pictet-Spengler Reaction [ebrary.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. An application of borane as a protecting group for pyridine. | Sigma-Aldrich [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Welcome to the technical support center for the synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common side reactions, and optimize reaction outcomes. We will delve into the mechanistic underpinnings of the common synthetic routes and provide field-tested solutions to challenges you may encounter at the bench.
Introduction to Synthetic Strategies
The synthesis of this compound (THIQ) primarily relies on two classical named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction . Each route presents a unique set of advantages and potential pitfalls.
-
The Pictet-Spengler Reaction: This is a direct, one-pot approach involving the acid-catalyzed condensation of 2-phenylethylamine with 4-pyridinecarboxaldehyde, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring.[1][2]
-
The Bischler-Napieralski Reaction: This is a two-step sequence. First, an amide, N-(2-phenylethyl)isonicotinamide, is synthesized. This amide is then cyclized using a dehydrating agent (e.g., POCl₃) to form a 3,4-dihydroisoquinoline intermediate, which is subsequently reduced to the target THIQ.[3][4]
This guide will focus on troubleshooting issues related to both pathways.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of frequently encountered problems. Each problem is followed by its probable causes and actionable solutions grounded in chemical principles.
Problem 1: Low or No Product Formation in Pictet-Spengler Reaction
Question: I am attempting the Pictet-Spengler reaction between 2-phenylethylamine and 4-pyridinecarboxaldehyde using standard acid catalysis (e.g., HCl, H₂SO₄), but I am observing very low conversion to the desired this compound. My starting materials are largely unreacted or have formed a complex mixture. What is going wrong?
Probable Causes & Solutions:
-
Cause: Pyridine Nitrogen Protonation. The most probable culprit is the basicity of the pyridine nitrogen in your aldehyde starting material. In the presence of a strong acid, this nitrogen is readily protonated. This protonation places a positive charge on the pyridine ring, which deactivates the aldehyde's carbonyl group toward nucleophilic attack by the phenylethylamine. This is the crucial first step for imine formation.[1]
-
Solution 1: Use a Stronger, Non-Coordinating Acid. Switch from HCl or H₂SO₄ to trifluoroacetic acid (TFA). TFA can serve as both the catalyst and the solvent. While it will still protonate the pyridine, the equilibrium may be more favorable, and its non-nucleophilic nature prevents other side reactions. Refluxing in neat TFA is a common strategy for less reactive Pictet-Spengler substrates.[1]
-
Solution 2: Two-Step Imine Formation. Consider forming the imine intermediate separately under neutral or mildly basic conditions before introducing the acid catalyst for the cyclization step. This can be achieved by heating the phenylethylamine and 4-pyridinecarboxaldehyde in a solvent like toluene or methanol with a dehydrating agent (e.g., molecular sieves).[5] Once the imine is formed (monitor by TLC or ¹H NMR), the reaction can be cooled, and the acid catalyst can be added to promote the cyclization.
-
-
Cause: Imine Hydrolysis. The iminium ion intermediate, which is essential for the cyclization, is susceptible to hydrolysis back to the starting materials if water is present in the reaction mixture.
-
Solution: Ensure Anhydrous Conditions. Use dry solvents and reagents. If using molecular sieves, ensure they are properly activated. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent atmospheric moisture from interfering.
-
-
Cause: Insufficient Electrophilicity of the Benzene Ring. The phenyl ring of phenylethylamine is not highly activated, making the intramolecular electrophilic aromatic substitution step challenging.
-
Solution: Harsher Reaction Conditions. Higher temperatures and stronger acids are often required for substrates lacking electron-donating groups on the benzene ring.[1] Refluxing in TFA or using superacids can provide the necessary activation for the cyclization to occur.
-
Problem 2: Formation of Styrene Impurity in Bischler-Napieralski Reaction
Question: I have successfully synthesized the N-(2-phenylethyl)isonicotinamide precursor. However, upon attempting the cyclization with POCl₃, my main product is styrene, not the expected 1-(pyridin-4-yl)-3,4-dihydroisoquinoline. How can I prevent this?
Probable Causes & Solutions:
-
Cause: Retro-Ritter Reaction. The formation of styrene is a classic side reaction in the Bischler-Napieralski synthesis and is known as a retro-Ritter reaction.[6] It proceeds through the same nitrilium ion intermediate that is required for the desired cyclization. Instead of the intramolecular aromatic substitution, the nitrilium ion fragments, eliminating a stable nitrile (in this case, isonicotinonitrile) and forming a carbocation that quickly eliminates a proton to give styrene.
-
Solution 1: Milder Condensing Agents. While POCl₃ is common, it often requires high temperatures which can favor the retro-Ritter pathway. Consider using milder, more modern reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) at lower temperatures.[3]
-
Solution 2: Use Eaton's Reagent. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another effective cyclizing agent that can sometimes suppress the retro-Ritter reaction by providing a different reaction medium and potentially a different active intermediate.
-
Problem 3: Incomplete Reduction of the Dihydroisoquinoline Intermediate
Question: I have successfully synthesized the 1-(pyridin-4-yl)-3,4-dihydroisoquinoline intermediate from the Bischler-Napieralski reaction. However, upon reduction with sodium borohydride (NaBH₄), I get a mixture of the starting material and the desired tetrahydroisoquinoline. How can I drive the reduction to completion?
Probable Causes & Solutions:
-
Cause: Insufficient Reactivity of the Imine. While the C=N double bond of the dihydroisoquinoline is reducible by NaBH₄, the reaction can sometimes be sluggish.
-
Solution 1: Acidic Conditions. The reduction is often more efficient if the imine is protonated to form an iminium salt, which is more electrophilic and reactive towards the hydride reductant. The reaction is typically performed in an alcohol solvent like methanol or ethanol, which can act as a proton source. Adding a small amount of a weak acid (e.g., acetic acid) can sometimes accelerate the reaction.
-
Solution 2: Use a Stronger Reducing Agent. If NaBH₄ is not effective, consider a more powerful hydride source like lithium aluminum hydride (LiAlH₄). However, be aware that LiAlH₄ is much more reactive, requires strictly anhydrous conditions, and will also reduce other functional groups like esters or amides if present. A careful workup procedure is also necessary.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route, Pictet-Spengler or Bischler-Napieralski, is generally better for this specific molecule?
A1: The Pictet-Spengler reaction is often preferred due to its atom economy and one-pot nature. However, its success is highly dependent on overcoming the deactivation of the pyridine-containing aldehyde by the acid catalyst. The Bischler-Napieralski route is longer but may be more reliable and higher-yielding if the cyclization and reduction steps are optimized, as it avoids the issue of aldehyde deactivation.
Q2: How can I purify the final this compound product? It seems to streak on my silica gel column.
A2: The product is a basic compound due to the presence of both the tetrahydroisoquinoline and pyridine nitrogens. Basic compounds often interact strongly with the acidic silica gel, leading to tailing or streaking during column chromatography. To mitigate this, you can:
-
Deactivate the Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.5-2%).[7][8] This will neutralize the acidic sites on the silica and allow your basic compound to elute with a much better peak shape.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like alumina (basic or neutral) or a polymer-based support.
Q3: Can the pyridine ring be accidentally reduced during the NaBH₄ reduction step?
A3: Standard NaBH₄ reduction of the dihydroisoquinoline's imine bond is generally selective and will not reduce the aromatic pyridine ring.[9] However, more powerful reducing agents or catalytic hydrogenation under harsh conditions (high pressure/temperature) could potentially lead to the reduction of the pyridine ring. It is always advisable to monitor the reaction closely by TLC or LC-MS to ensure the desired selectivity.
Data Summary Table
| Parameter | Pictet-Spengler Route | Bischler-Napieralski Route |
| Starting Materials | 2-Phenylethylamine, 4-Pyridinecarboxaldehyde | 2-Phenylethylamine, Isonicotinic acid (or derivative) |
| Key Intermediates | Iminium ion | N-(2-phenylethyl)isonicotinamide, 1-(Pyridin-4-yl)-3,4-dihydroisoquinoline |
| Typical Reagents | TFA, HCl | SOCl₂, POCl₃, Tf₂O, NaBH₄ |
| Major Side Reaction | Incomplete reaction due to pyridine protonation | Retro-Ritter reaction (styrene formation) |
| Typical Yields | Variable (30-70%) | Moderate to Good (50-80% over 2 steps) |
| Advantages | One-pot, atom economical | More reliable, avoids aldehyde deactivation issue |
| Disadvantages | Sensitive to acid catalyst and pyridine basicity | Longer synthetic route |
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of this compound
-
To a solution of 2-phenylethylamine (1.21 g, 10.0 mmol) in trifluoroacetic acid (15 mL) is added 4-pyridinecarboxaldehyde (1.07 g, 10.0 mmol).
-
The reaction mixture is heated to reflux (approx. 72 °C) under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature and the excess trifluoroacetic acid is carefully removed under reduced pressure.
-
The residue is dissolved in water (30 mL) and basified to pH > 10 with a 2M aqueous solution of sodium hydroxide (NaOH).
-
The aqueous layer is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane/methanol containing 1% triethylamine to afford the pure product.
Visualizing Reaction Pathways
Pictet-Spengler Reaction Mechanism
Caption: Pictet-Spengler reaction pathway and a key side reaction.
Bischler-Napieralski Reaction and Side Reaction
Caption: The Bischler-Napieralski pathway showing the desired cyclization and the competing retro-Ritter fragmentation.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
Technical Support Center: Troubleshooting Solubility Issues of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Prepared by: Senior Application Scientist, Formulations Division
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline. This document provides a structured, in-depth approach to understanding and overcoming these issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.
Section 1: Understanding the Molecule - Core Solubility Profile (FAQs)
This section addresses the fundamental physicochemical properties of this compound that govern its solubility.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is dictated by a balance of opposing structural features:
-
Hydrophobic Core: The molecule is built on a fused bicyclic system (tetrahydroisoquinoline) and a pyridine ring. These aromatic and aliphatic hydrocarbon portions are non-polar and contribute to low intrinsic aqueous solubility, a common challenge for up to 90% of new chemical entities (NCEs)[1][2].
-
Basic Nitrogen Centers: The structure contains two basic nitrogen atoms: a secondary amine within the tetrahydroisoquinoline (THIQ) ring and the nitrogen in the pyridine ring. These amine functional groups can be protonated in acidic conditions. The ability to form these charged species is the primary lever we can pull to dramatically increase aqueous solubility.[3][4]
Q2: Why is my compound "crashing out" or precipitating when I add it to a neutral aqueous buffer like PBS (pH 7.4)?
A2: This is the most common issue observed and is expected for this class of molecule. The primary cause is that the concentration you are attempting to achieve far exceeds the compound's intrinsic thermodynamic solubility in its neutral, uncharged state. At neutral or alkaline pH, the basic nitrogen centers are predominantly deprotonated (uncharged), making the molecule highly hydrophobic and thus poorly soluble in water.[5] Precipitation upon dilution of a concentrated stock (e.g., from DMSO) into a neutral buffer is a classic sign of this phenomenon.
Q3: What is the expected pH-solubility profile for this compound?
A3: The compound is expected to exhibit a steep, pH-dependent solubility profile.
-
High pH (e.g., pH > 8): Very low solubility. The molecule is in its neutral "free base" form.
-
Neutral pH (e.g., pH 7.4): Very low solubility.
-
Low pH (e.g., pH < 6): Significantly higher solubility. As the pH drops, one or both of the basic nitrogens become protonated, forming a cationic species (an ammonium salt). This charged form is much more polar and interacts favorably with water molecules, leading to a dramatic increase in solubility.[6][7] This principle is a cornerstone for formulating ionizable compounds.[6]
Section 2: Troubleshooting Guide - A Stepwise Approach
This section provides a logical workflow for systematically addressing solubility problems.
Problem: My compound is insoluble in my standard aqueous assay buffer.
This workflow provides a tiered approach, starting with the simplest and most common solutions.
Caption: Troubleshooting workflow for solubility issues.
FAQs for Troubleshooting
Q4: I can't change the pH of my biological assay. What is my next best option?
A4: The use of co-solvents is the recommended next step. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic solutes.[8][9]
-
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a microenvironment that is less polar and can more easily accommodate the non-polar regions of your compound.[]
-
Common Choices: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used.[][11]
-
Important Consideration: Always run a vehicle control in your experiment to ensure the co-solvent itself does not affect the biological outcome. Start with the lowest effective concentration, typically keeping the final co-solvent percentage below 5%, and ideally below 1%.
Q5: I need to prepare a high-concentration stock solution (e.g., 50-100 mM) for in vivo studies. Simple pH adjustment isn't sufficient. What should I do?
A5: For high-concentration formulations, preparing a stable salt form of the compound is the industry-standard approach.[12][13] Reacting the basic "free base" form of your amine-containing compound with an acid creates an ammonium salt, which is an ionic solid that is typically crystalline, stable, and highly water-soluble.[3][4][14]
-
Causality: The conversion from a neutral molecule to an ionic salt drastically changes the compound's physicochemical properties. The high lattice energy of the salt crystal is readily overcome by the strong solvation energy of water molecules interacting with the charged ions, leading to high aqueous solubility.[14]
-
Most Common Choice: The hydrochloride (HCl) salt is the most common choice due to its ease of formation and the physiological acceptance of the chloride ion.[4][15] See Protocol 2 for a detailed methodology.
Q6: My compound dissolves in an acidic buffer, but it precipitates when I dilute it into my neutral pH cell culture media. How do I prevent this?
A6: This occurs because the buffering capacity of your cell culture media is raising the pH, converting your soluble, protonated compound back into the insoluble, neutral free base. To mitigate this, you can try several strategies:
-
Use a Co-solvent: Prepare the initial stock in a suitable co-solvent like DMSO. Upon dilution, the co-solvent can help maintain solubility even at neutral pH, although the final concentration achievable may be limited.
-
Inclusion Complexation: Use a solubilizing excipient like a cyclodextrin. Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic drug molecule, effectively shielding it from the aqueous environment and keeping it in solution.[7][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Kinetic Solubility vs. Thermodynamic Solubility: You are observing the difference between kinetic solubility (the higher concentration achievable temporarily before equilibrium is reached) and thermodynamic solubility (the true, lower equilibrium solubility). Using excipients can help stabilize the supersaturated state.[17]
Section 3: Data & Protocols for Solubility Enhancement
This section provides quantitative data and step-by-step protocols for the key techniques discussed.
Data Presentation: Expected Solubility Enhancement
The following table provides an estimated guide to the level of solubility enhancement that can be expected from each technique for a compound like this compound. Actual values must be determined experimentally.
| Technique | Typical Solvent/Vehicle | Estimated Solubility Increase (vs. neutral buffer) | Key Considerations |
| Intrinsic Solubility | pH 7.4 Aqueous Buffer | 1x (Baseline) | Often < 10 µM |
| pH Adjustment | pH 4.0 Aqueous Buffer | 100x - 1000x+ | Assay must be compatible with low pH.[6] |
| Co-solvency | 10% Ethanol in Water | 10x - 100x | Potential for solvent to interfere with assay.[18] |
| Salt Formation | Water (for HCl salt) | 1000x - 10,000x+ | Requires chemical modification step.[12][19] |
| Complexation | 20% HP-β-CD in Water | 50x - 500x | Can alter drug availability; requires excipient.[16] |
Experimental Protocols
Protocol 1: Rapid pH-Solubility Profile Assessment
This protocol helps you quickly determine the pH at which your compound becomes soluble.
-
Preparation: Weigh out 1 mg of this compound into several separate glass vials.
-
Solvent Addition: To the first vial, add 1 mL of deionized water (this will likely result in a slurry). To subsequent vials, add 1 mL of buffers with decreasing pH (e.g., pH 7.4, 6.0, 5.0, 4.0, 2.0).
-
Equilibration: Vortex each vial vigorously for 1-2 minutes. Place on a shaker or rotator at room temperature for 1-2 hours to allow the system to equilibrate.
-
Observation: Visually inspect each vial. The pH at which the solution becomes clear and free of visible particles is the approximate pH required for solubilization at 1 mg/mL.
-
Verification (Optional): For a quantitative result, centrifuge the vials at high speed (~14,000 rpm) for 15 minutes. Carefully collect the supernatant and analyze the concentration via a validated HPLC method.
Protocol 2: Preparation of a Hydrochloride (HCl) Salt
This protocol describes the conversion of the free base to its more soluble HCl salt.[3][14]
-
Dissolution of Free Base: Dissolve a known quantity (e.g., 100 mg) of the free base compound in a minimal amount of a suitable organic solvent in which it is soluble (e.g., anhydrous methanol or isopropanol).
-
Acid Addition: While stirring the solution, slowly add 1.0 to 1.1 molar equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol). The addition should be done dropwise.
-
Precipitation: The HCl salt will likely be insoluble in the organic solvent and will begin to precipitate out as a solid. Continue stirring for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of the cold organic solvent (or diethyl ether) to remove any unreacted starting material.
-
Drying: Dry the resulting white/off-white solid under high vacuum to remove all residual solvent.
-
Verification: The resulting solid is the HCl salt. Confirm its identity (e.g., via NMR or melting point) and assess its aqueous solubility by dissolving a small amount in deionized water. It should be readily soluble.
Caption: Workflow for HCl salt formation.
References
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. oxfordreference.com [oxfordreference.com]
- 15. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. benchchem.com [benchchem.com]
- 18. longdom.org [longdom.org]
- 19. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
"reducing byproducts in the synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline"
Technical Support Center: Synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. As Senior Application Scientists, we understand that navigating the complexities of heterocyclic synthesis requires a blend of theoretical knowledge and practical insight. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific challenges you may encounter during this synthesis, with a primary focus on minimizing byproduct formation and maximizing yield and purity.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the primary factors I should investigate?
Answer: A low or incomplete conversion in the Pictet-Spengler synthesis of this compound typically points to suboptimal conditions for the key cyclization step.[1][2] This reaction involves the acid-catalyzed condensation of 2-phenethylamine with pyridine-4-carboxaldehyde to form a Schiff base (or more accurately, an iminium ion), which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline core.[3][4][5]
Here is a breakdown of the critical parameters to optimize:
-
Acid Catalyst Choice and Stoichiometry: The cyclization step is the rate-limiting and most sensitive part of the reaction. The benzene ring of phenethylamine is not highly activated, meaning it's not very nucleophilic. Therefore, strong acid catalysis is often required to sufficiently activate the iminium ion for the electrophilic attack.[4][5][6]
-
Common Issue: Using weak acids or insufficient amounts of strong acids.
-
Troubleshooting:
-
Switch from milder acids to stronger protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][7]
-
Consider using a Lewis acid catalyst (e.g., BF₃·OEt₂) which can also effectively promote the reaction.[3]
-
Ensure the acid is used in at least stoichiometric amounts to protonate the pyridine nitrogen, which can act as a base and quench the catalyst.
-
-
-
Solvent and Water Scavenging: The initial formation of the iminium ion is a condensation reaction that releases water.
-
Common Issue: The presence of excess water can shift the equilibrium back towards the starting materials, hindering the reaction.
-
Troubleshooting:
-
Use dry solvents (e.g., toluene, dichloromethane) and perform the reaction under an inert atmosphere (N₂ or Ar).
-
For reactions in solvents like toluene, using a Dean-Stark apparatus can be highly effective for azeotropically removing water as it forms, driving the reaction forward.[8]
-
-
-
Temperature and Reaction Time: For less activated substrates, thermal energy is often necessary to overcome the activation barrier for the cyclization.
-
Common Issue: Running the reaction at too low a temperature for an insufficient duration.
-
Troubleshooting:
-
Gradually increase the reaction temperature, potentially to the reflux temperature of the solvent. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields for Pictet-Spengler reactions.[6][7]
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Question 2: I'm observing a significant byproduct with a mass of (M-2) or (M-4), corresponding to the dihydroisoquinoline or fully aromatized isoquinoline. How can I prevent this oxidation?
Answer: This is one of the most common byproduct issues in tetrahydroisoquinoline synthesis. The product is susceptible to oxidation (dehydrogenation), especially under harsh reaction conditions.[9]
Causality: The dehydrogenation can occur via air oxidation, particularly at elevated temperatures or in the presence of certain solvents like DMSO, which can facilitate thermal dehydrogenation.[9][10] The pharmaceutical industry often seeks to avoid reactions involving heavy metals, but trace metal impurities can also catalyze this process.[9]
Troubleshooting Protocol:
-
Maintain an Inert Atmosphere: This is the most critical control parameter. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction and workup.
-
Optimize Temperature: Avoid unnecessarily high temperatures. Determine the minimum temperature required for efficient cyclization (as discussed in Q1) and do not exceed it.
-
Solvent Choice: Avoid solvents known to promote oxidation, such as DMSO or DMF at high temperatures, unless a specific protocol requires them.[9] Toluene, dichloromethane (DCM), or acetonitrile are generally safer choices.
-
Workup and Purification: During workup, minimize the exposure of the product to air, especially if residual acid is present. When performing column chromatography, consider adding a small amount of a tertiary amine base like triethylamine (~0.5-1%) to the eluent. This neutralizes the acidic silica gel surface, which can sometimes promote on-column oxidation of sensitive amines.
Question 3: My analysis shows a byproduct with a mass corresponding to the N-acetylation or N-formylation of my starting amine or product. Where could this be coming from?
Answer: The appearance of N-acylated side products is almost always due to a reactive acyl source in your reaction mixture. The primary amine of phenethylamine and the secondary amine of the tetrahydroisoquinoline product are both nucleophilic and can be readily acylated.[11]
Potential Sources and Solutions:
-
Solvent Degradation: Solvents like N,N-Dimethylformamide (DMF) can decompose at high temperatures or in the presence of acid/base to produce formic acid and dimethylamine. The formic acid can lead to N-formylation. Similarly, acetonitrile can hydrolyze under acidic conditions to generate acetic acid, leading to N-acetylation.[12]
-
Solution: Use high-purity, fresh solvents. If high temperatures are required, choose a more stable solvent like toluene or dioxane.
-
-
Alternative Synthesis Route Contamination: The Bischler-Napieralski reaction is an alternative route to tetrahydroisoquinolines that starts with an N-acylated phenethylamine.[7] If your laboratory performs both types of syntheses, cross-contamination of reagents or glassware is a possibility.
-
Solution: Ensure rigorous cleaning of all glassware and use dedicated reagents for your Pictet-Spengler synthesis.
-
-
Starting Material Purity: Ensure your 2-phenethylamine starting material is pure and has not been previously exposed to acylating agents like acetic anhydride or acetyl chloride.
Best-Practice Experimental Protocol
This protocol is designed as a starting point to maximize yield while minimizing common byproducts.
Materials:
-
2-Phenethylamine (high purity)
-
Pyridine-4-carboxaldehyde (high purity)
-
Trifluoroacetic acid (TFA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
-
Eluent: Dichloromethane/Methanol (e.g., 98:2 to 95:5) with 0.5% Triethylamine
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-phenethylamine (1.0 eq) and anhydrous toluene.
-
Addition of Aldehyde: Add pyridine-4-carboxaldehyde (1.05 eq). A slight excess of the aldehyde can help ensure the complete consumption of the amine.[3]
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add trifluoroacetic acid (1.5 - 2.0 eq) dropwise. The reaction is exothermic.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and monitor its progress by TLC or LC-MS (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a stirred solution of saturated sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using the specified eluent system. The addition of triethylamine helps prevent streaking and potential on-column degradation.
Data Summary: Troubleshooting Reaction Conditions
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Atmosphere | Air / Open to moisture | Inert (Nitrogen or Argon) | Prevents oxidation of the product to dihydroisoquinoline/isoquinoline byproducts.[9][10] |
| Catalyst | Weak acid or sub-stoichiometric amount | Strong acid (TFA, HCl) >1.1 eq | Ensures complete formation and activation of the iminium ion intermediate for cyclization.[5][6] |
| Temperature | Too low (< 80°C) or excessively high | Reflux in toluene (~110°C) | Provides sufficient energy for cyclization without promoting excessive thermal degradation or oxidation. |
| Solvent | Wet solvents; high-temp DMSO/DMF | Anhydrous toluene with Dean-Stark, or anhydrous DCM | Removes water to drive equilibrium forward; avoids solvents that can act as oxidants at high temperatures.[8][9] |
| Purification | Acidic silica gel without modifier | Silica gel with 0.5-1% Et₃N in eluent | Neutralizes acidic sites on silica, preventing product degradation and improving chromatographic peak shape. |
Troubleshooting Logic Flow
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. Pictet-Spengler_reaction [chemeurope.com]
- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 8. DSpace [diposit.ub.edu]
- 9. arkat-usa.org [arkat-usa.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
This technical support guide is designed for researchers, chemists, and process development professionals encountering challenges during the scale-up synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues, from reaction optimization to final product purification. The methodologies described herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis and its Challenges
The synthesis of this compound is most commonly achieved via the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a β-arylethylamine (e.g., 2-phenethylamine) with an aldehyde (pyridine-4-carboxaldehyde), followed by an acid-catalyzed intramolecular electrophilic substitution to form the tetrahydroisoquinoline ring system.[3]
While elegant, scaling up this transformation presents several hurdles, primarily due to the electron-deficient nature of the pyridine-4-carboxaldehyde. Unlike reactions with electron-rich aldehydes, this synthesis often requires more forcing conditions, which can lead to side reactions and purification difficulties.[3][4] Key challenges include managing reaction exotherms, controlling impurity formation, and developing a robust purification strategy suitable for large quantities.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your scale-up campaign.
Section 1: Reaction Conditions & Optimization
Question 1: My Pictet-Spengler reaction is sluggish or stalling at the imine intermediate. How can I drive the cyclization to completion?
This is a common issue when using electron-deficient aldehydes like pyridine-4-carboxaldehyde. The initial condensation to the imine may be facile, but the subsequent cyclization (the electrophilic aromatic substitution) is the rate-limiting step and requires overcoming a significant activation energy.
Root Cause Analysis & Solutions:
-
Insufficient Acid Strength/Concentration: The cyclization step is acid-catalyzed. The imine must be protonated to form a reactive iminium ion, which is a more potent electrophile.[3][5] Standard protic acids like HCl or H₂SO₄ may not be sufficient.
-
Troubleshooting Steps:
-
Increase Acid Stoichiometry: Ensure at least a stoichiometric amount of a strong acid is used.
-
Switch to a Stronger Acid System: Consider using trifluoroacetic acid (TFA) or methanesulfonic acid (MSA), which are excellent solvents for this reaction and provide a strongly acidic medium. Superacid systems have also been reported for less activated substrates.[4]
-
Lewis Acid Catalysis: Lewis acids like BF₃·OEt₂ can be effective in promoting the cyclization by coordinating to the imine nitrogen.[6]
-
-
-
Inadequate Temperature: The activation barrier for the cyclization of less nucleophilic aromatic rings requires thermal energy.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Monitor the reaction by HPLC while gradually increasing the temperature. Start from room temperature and increment to 40°C, 60°C, and higher as needed. Be cautious of side product formation at elevated temperatures.
-
Refluxing Conditions: Many Pictet-Spengler reactions with challenging substrates require refluxing in a suitable solvent like toluene or xylene with a strong acid catalyst.[3]
-
-
Question 2: I am observing significant byproduct formation, including a dark, polymeric material. What is causing this and how can it be mitigated?
The formation of colored impurities and polymers is often a sign of decomposition or side reactions occurring under harsh reaction conditions (strong acid and high heat).
Root Cause Analysis & Solutions:
-
Over-alkylation or Polymerization: The product, being a secondary amine, can potentially react further.[6]
-
Acid-Mediated Degradation: The starting materials or product may not be stable over long reaction times at high temperatures in strong acid.
-
N-Quaternization: A potential, though less common, side reaction is the alkylation of the pyridine nitrogen.
Troubleshooting Protocol:
-
Control Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the pyridine-4-carboxaldehyde to ensure the complete consumption of the more valuable 2-phenethylamine.[5]
-
Optimize Reagent Addition: On a large scale, the initial condensation can be exothermic. Consider adding the aldehyde solution portion-wise or via an addition funnel to maintain temperature control.
-
Lower Reaction Temperature & Time: If the reaction proceeds at a higher temperature, try to minimize the reaction time once the starting material is consumed to reduce the formation of degradation products.
-
Aqueous Work-up Strategy: Upon reaction completion, quench the reaction mixture by pouring it into a cold, basic solution (e.g., aqueous NaOH or K₂CO₃) to neutralize the acid and prevent further degradation.
Section 2: Work-up and Purification Challenges
Question 3: My product is difficult to isolate from the aqueous layer during work-up. What can I do to improve extraction efficiency?
This compound is a basic compound and can be protonated at low pH, making it water-soluble.
Troubleshooting Protocol:
-
Ensure Sufficiently Basic pH: Before extraction, check the pH of the aqueous layer. It should be sufficiently basic (pH > 10) to ensure the product is in its free-base form, which is more soluble in organic solvents.
-
Use an Appropriate Extraction Solvent: Dichloromethane (DCM) or a mixture of DCM/isopropanol can be effective. For larger scales, consider solvents like methyl tert-butyl ether (MTBE) or toluene.
-
Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.
-
Salting Out: If the product has some water solubility even at high pH, adding a saturated brine solution to the aqueous layer can decrease the product's solubility in the aqueous phase and drive it into the organic layer.
Question 4: Column chromatography is not a viable purification method for my multi-gram scale synthesis. What are the alternatives?
Scaling up purification requires moving away from chromatography towards more robust methods like crystallization or salt formation.
Alternative Purification Strategies:
-
Crystallization of the Free Base:
-
After extraction and solvent evaporation, you will have the crude product, likely as an oil or amorphous solid.
-
Perform a solvent screen to find a suitable recrystallization solvent system. Common systems for such compounds include isopropanol/heptane, ethanol/water, or toluene/heptane.
-
The goal is to find a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
-
Purification via Salt Formation:
-
Dissolve the crude free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Add a solution of an appropriate acid (e.g., HCl in isopropanol, or a solution of a dicarboxylic acid like tartaric or succinic acid) to precipitate the corresponding salt.
-
This method is often highly effective for purification, as the salt crystals can have very different solubility profiles from the impurities.
-
The desired salt can be isolated by filtration. If the free base is required, the salt can be neutralized in a subsequent step.
-
Table 1: Comparison of Purification Methods for Scale-Up
| Method | Advantages | Disadvantages | Best Suited For |
| Column Chromatography | High resolution of impurities. | Not easily scalable, requires large solvent volumes, costly. | Lab-scale synthesis (<10g). |
| Crystallization (Free Base) | Scalable, can provide high purity product. | Requires finding a suitable solvent system, may have lower initial recovery. | Multi-gram to kilogram scale. |
| Salt Formation & Crystallization | Often provides excellent purification, can improve handling of the final product. | Adds an extra step (salt formation and potential free-basing). | Multi-gram to kilogram scale, especially for basic compounds. |
Section 3: Safety Considerations for Scale-Up
Question 5: The Pictet-Spengler reaction is exothermic. How do I manage the thermal risk on a larger scale?
Heat dissipation becomes a critical safety concern as the scale of the reaction increases. The surface area-to-volume ratio decreases, making it harder to remove heat generated by the reaction.[7]
Process Safety Workflow:
-
Thermal Screening (DSC/ARC): In the development phase, use techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) to determine the heat of reaction and the onset temperature for any decomposition.[7]
-
Controlled Addition: As mentioned previously, add one of the reagents (usually the aldehyde) slowly to the reaction mixture to control the rate of heat generation.
-
Adequate Cooling Capacity: Ensure the reactor is equipped with a cooling system that can handle the total heat output of the reaction.
-
Monitoring and Emergency Plan: Continuously monitor the internal temperature of the reactor. Have a contingency plan in place, such as an emergency cooling system or a quench solution, in case of a thermal runaway.
Diagram 1: Troubleshooting Workflow for Pictet-Spengler Scale-Up
Caption: A decision-making workflow for troubleshooting common issues in the scale-up synthesis.
Experimental Protocol Example: Gram-Scale Synthesis
This protocol is provided as a starting point and should be optimized for your specific equipment and scale.
Materials:
-
2-Phenethylamine
-
Pyridine-4-carboxaldehyde
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-phenethylamine (1.0 eq) in toluene, add pyridine-4-carboxaldehyde (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 1 hour to allow for imine formation.
-
Slowly add trifluoroacetic acid (2.0 eq) to the mixture. An exotherm may be observed.
-
Heat the reaction mixture to 80-90°C and monitor the progress by HPLC or TLC until the imine intermediate is consumed.
-
Cool the reaction mixture to room temperature and then slowly pour it into a stirred, cold (0-5°C) 2M NaOH solution, ensuring the final pH is >10.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization or salt formation as described in the troubleshooting section.
Diagram 2: Pictet-Spengler Reaction Mechanism
Caption: The key steps in the acid-catalyzed Pictet-Spengler synthesis of the target molecule.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. helgroup.com [helgroup.com]
"troubleshooting inconsistent results in biological assays with 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline"
Welcome to the technical support resource for researchers utilizing 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you navigate the complexities of assay development and ensure the generation of robust, reproducible data. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][3] This versatility, however, requires careful consideration of experimental parameters to avoid inconsistent results.
This resource is structured to address problems from a symptom-based perspective, allowing you to quickly identify your issue and implement a logical, evidence-based troubleshooting workflow.
Troubleshooting Guide: Inconsistent Assay Results
This section addresses specific, common problems encountered during biological assays with this compound. Each question outlines a problem, explains the underlying scientific principles, and provides a clear path to resolution.
Question 1: Why am I seeing high variability between my replicate wells, especially on the outer edges of my microplate?
This phenomenon is commonly known as the "edge effect" and is a significant source of variability in microplate-based assays.[4][5] It refers to the discrepancy in results between the outer wells and the inner wells of a plate.[6]
Causality & Explanation:
The primary causes are physical, not biochemical, and relate to the microenvironment of the perimeter wells.[7]
-
Evaporation: Outer wells have greater exposure to the external environment, leading to a higher rate of media or buffer evaporation, especially during long incubation periods.[4][6] This concentrates salts, buffers, and the test compound, altering osmolarity and pH, which can significantly impact cell viability or enzyme kinetics.[8]
-
Thermal Gradients: When a plate is moved from room temperature to a 37°C incubator, the outer wells heat up faster than the inner wells.[5][7] This temperature differential can affect cell attachment, growth rates, and enzyme activity, leading to a systematic bias.[6]
Troubleshooting Workflow & Solutions:
To diagnose and mitigate the edge effect, follow this systematic approach.
Caption: Troubleshooting workflow for diagnosing and mitigating edge effects.
Detailed Protocol: Minimizing Edge Effects
-
Plate Sealing: For biochemical assays, use foil sealing tape to minimize evaporation. For cell-based assays requiring gas exchange, use sterile, breathable sealing films.[8]
-
Hydration Barrier: When not using all wells, fill the empty perimeter wells with 100-200 µL of sterile water or phosphate-buffered saline (PBS). This creates a humidity buffer that slows evaporation from the inner experimental wells.[4]
-
Thermal Equilibration: After seeding cells or adding reagents, allow the plate to sit at room temperature in the cell culture hood for 1 hour before transferring to the 37°C incubator. This allows cells to settle evenly and minimizes thermal gradients.[5]
Question 2: My compound shows potent activity in a biochemical assay, but this activity is significantly weaker or absent in my cell-based assay. What could be the cause?
This is a common challenge in drug discovery, often referred to as a "biochemical-to-cellular disconnect." The transition from a simplified, purified system to a complex cellular environment introduces multiple variables that can influence a compound's apparent activity.
Causality & Explanation:
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. The tetrahydroisoquinoline core is relatively rigid, and its overall physicochemical properties (e.g., polarity, size) will dictate its passive diffusion.
-
Compound Efflux: Cells possess efflux pumps (e.g., P-glycoprotein) that actively transport foreign compounds out of the cell, preventing them from reaching the necessary intracellular concentration.
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., cytochrome P450s) into an inactive form.
-
Off-Target Engagement in Cells: In a cellular context, the compound may bind to other proteins or lipids, reducing the free concentration available to engage the intended target.
Troubleshooting Workflow & Solutions:
Caption: Workflow for investigating biochemical-to-cellular disconnects.
Question 3: My dose-response curves are inconsistent, often showing a "U-shape" or high variability at the highest concentrations. Why?
This behavior typically points to issues with the physicochemical properties of the compound under assay conditions, rather than a complex biological response.
Causality & Explanation:
-
Poor Solubility: this compound may have limited solubility in aqueous assay buffers. At high concentrations, it can precipitate out of solution, leading to a lower effective concentration and artificially weak activity. This is a common problem for many discovery compounds.[9]
-
Compound Aggregation: Some compounds self-assemble into colloidal aggregates at higher concentrations. These aggregates can non-specifically inhibit enzymes or interfere with assay detection, producing reproducible but artifactual activity.[10]
-
Cell Toxicity: In cell-based assays, high compound concentrations may induce cytotoxicity, leading to a drop in signal that is unrelated to the specific target of interest. This can manifest as a "U-shaped" curve in reporter assays where cell death reduces the overall signal output.
Troubleshooting & Solutions:
-
Visual Solubility Check: Prepare your highest concentration of the compound in the final assay buffer. Let it sit for 30 minutes and visually inspect for any cloudiness or precipitate against a dark background.
-
Assay Interference Check: Run the assay in the absence of the biological target (e.g., no enzyme or using mock-transfected cells). If you still see a signal change at high compound concentrations, it indicates direct interference with the detection reagents or technology.[10]
-
Cytotoxicity Assessment: In parallel with your primary cell-based assay, run a simple cell viability assay (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion) using the same compound concentrations and incubation time. This will determine the concentration at which the compound becomes toxic to your cells.[11]
-
Protocol for Mitigating Aggregation: A standard counter-screen is to re-run the assay with the addition of a non-ionic detergent like Triton X-100 (typically at 0.01% v/v). If the compound's activity is significantly reduced in the presence of the detergent, it is highly likely that the original activity was due to aggregation-based inhibition.[10]
Frequently Asked Questions (FAQs)
Compound Handling & Storage
Q: How should I prepare and store stock solutions of this compound? A: Proper compound management is critical to preserving its integrity.[12]
-
Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions (typically 10-20 mM). Ensure you are using high-purity, anhydrous DMSO.
-
Storage: Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[13]
-
Working Solutions: Prepare fresh intermediate dilutions from the frozen stock for each experiment. Do not store compounds in aqueous buffers for extended periods, as they are more susceptible to degradation.
Compound Quality
Q: Can the purity of my compound batch affect my results? A: Absolutely. The purity of your test compound is a critical parameter.[14]
-
Inaccurate Potency: If a compound has a stated purity of 90%, the actual concentration of the active molecule in your stock solution is 10% lower than calculated. This will lead to an underestimation of its true potency (e.g., a right-shifted IC50 curve).
Table 1: Compound Quality Control Checklist
| Parameter | Recommendation | Rationale |
|---|---|---|
| Purity | Request a Certificate of Analysis (CoA). Aim for >98% purity confirmed by HPLC and NMR.[14] | Ensures that the observed biological activity is from the intended molecule and not a contaminant. |
| Identity | Confirm structure and molecular weight via LC-MS and ¹H NMR. | Verifies you are working with the correct chemical entity. |
| Solubility | Empirically determine solubility in your specific assay buffer. | Prevents compound precipitation, which leads to inaccurate dosing and high variability.[9] |
Assay Conditions
Q: What is a safe concentration of DMSO to use in my cell-based assays? A: The final concentration of DMSO in your assay wells should be kept as low as possible, as it can have direct biological effects.[16] While cell type dependent, a general guideline is to keep the final concentration ≤0.5%.[11][17]
Table 2: Summary of Potential Effects of DMSO Concentration in Cell-Based Assays
| Final DMSO Conc. | General Cellular Impact | Recommendation |
|---|---|---|
| < 0.1% | Generally considered safe for most cell lines with minimal effects.[16] | Ideal for sensitive assays or long-term incubations. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term exposure (<48h). Can start to impact cell proliferation and differentiation.[11][18] | A common range, but requires validation. Always include a vehicle control with the same DMSO concentration. |
| > 1.0% | Often causes significant cytotoxicity, membrane permeabilization, and can induce cellular stress responses.[16][18] | Should be avoided. Results will likely be confounded by solvent-induced toxicity. |
Protocol: Validating DMSO Tolerance
-
Cell Seeding: Plate your cells at the density used in your primary assay.
-
DMSO Titration: Prepare a serial dilution of DMSO in your culture medium (e.g., from 2% down to 0.03%) and add it to the cells. Include a "no DMSO" control.
-
Incubation: Incubate for the same duration as your compound treatment.
-
Viability Readout: Measure cell viability using a standard method (e.g., MTS or a live/dead stain).
-
Analysis: Determine the highest concentration of DMSO that does not cause a significant reduction (e.g., >10%) in cell viability compared to the no-DMSO control. This is your maximum allowable solvent concentration.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 5. revvity.com [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of the Causes and Experimental Optimization Strategies for Edge Effects in 96-Well Plates - Oreate AI Blog [oreateai.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gmpplastic.com [gmpplastic.com]
- 14. nbinno.com [nbinno.com]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
Validation & Comparative
Validating Anticancer Activity: A Comparative Guide to 1,2,3,4-Tetrahydroisoquinoline Derivatives vs. Paclitaxel
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of novel therapeutic candidates, using a potent tetrahydroisoquinoline (THIQ) derivative as a primary example. Due to the absence of specific published data on 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, this document will leverage the well-characterized tetrahydroisoquinoline stilbene derivative 16e as a representative compound from this promising class.[1][2]
We will objectively compare its performance against Paclitaxel , a cornerstone of chemotherapy, providing detailed experimental protocols and supporting data to illustrate a robust validation workflow.
The Scientific Premise: Targeting the Cellular Skeleton
A cell's internal scaffolding, the microtubule network, is essential for numerous functions, most critically for cell division (mitosis). Microtubules are dynamic polymers of α- and β-tubulin subunits. Their ability to assemble (polymerize) and disassemble (depolymerize) is fundamental to the formation of the mitotic spindle, which segregates chromosomes into daughter cells. Disrupting this dynamic process is a highly effective strategy in cancer therapy, as it preferentially affects rapidly dividing cancer cells.[3][4][5]
Tetrahydroisoquinoline (THIQ) derivatives have emerged as a significant class of heterocyclic compounds with diverse biological activities, including potent anticancer effects.[1][2] The specific derivative highlighted in this guide, THIQ-16e , has been shown to inhibit tubulin polymerization.[1][2] This action prevents the formation of microtubules, arresting the cell cycle and ultimately triggering programmed cell death (apoptosis).[1][2]
Our comparator, Paclitaxel , is a well-known antimicrotubule agent.[3][6][7] However, it operates via a contrasting mechanism. Instead of preventing polymerization, Paclitaxel stabilizes the microtubule polymer, protecting it from disassembly.[3][6] This creates dysfunctional, rigid microtubules, which also leads to mitotic arrest and apoptosis.[3][6][] This guide will delineate the experimental methodologies required to confirm and compare these activities.
The Validation Workflow: A Multi-Faceted Approach
A thorough validation process does not rely on a single experiment. It involves a logical progression of assays designed to answer fundamental questions: Does the compound kill cancer cells? How does it kill them? And what specific molecular pathways are involved? Our workflow is designed to be self-validating, where the results of each step inform and corroborate the next.
Part 1: Assessing In Vitro Cytotoxicity
The first critical step is to determine if the compound exhibits cytotoxic (cell-killing) activity against a relevant cancer cell line and to quantify its potency. The A549 human lung adenocarcinoma cell line is an appropriate model, as it was used in the characterization of THIQ-16e and is a widely accepted model for lung cancer studies.[1][9][10][11][12]
Causality Behind Experimental Choice: The MTT Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity.[13][14][15] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable, metabolically active cells, reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13][15] The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.[14][15] This allows for the calculation of the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, which is a standard measure of a drug's potency.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of THIQ-16e and Paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[14] Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Comparative Cytotoxicity
| Compound | Target Cell Line | IC50 Value (nM) |
| THIQ-16e | A549 | 46.05[2] |
| Paclitaxel | A549 | ~5-15 |
Note: Paclitaxel IC50 is an approximate value from literature for comparative purposes.
Part 2: Uncovering the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to investigate how the compound kills the cancer cells. For tubulin-targeting agents, the expected mechanisms are cell cycle arrest and apoptosis.
Cell Cycle Analysis
Causality Behind Experimental Choice: Since tubulin-targeting agents disrupt the formation of the mitotic spindle, they are expected to arrest cells in the G2/M phase of the cell cycle.[1] Flow cytometry using propidium iodide (PI) staining is the gold-standard method for this analysis.[17][18] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[19] This allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with THIQ-16e and Paclitaxel at their respective IC50 concentrations for 24 hours.
-
Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[19] Incubate on ice for at least 30 minutes for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained.[19][20]
-
Flow Cytometry: Incubate for 15-30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer, recording at least 10,000 events per sample.[19]
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Confirmation
Causality Behind Experimental Choice: To confirm that cell death is occurring via apoptosis, the Annexin V/PI assay is employed.[21][22] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[21][22] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye like FITC, can identify these early apoptotic cells.[21] Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, as it can only enter cells that have lost membrane integrity.[22]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat A549 cells in 6-well plates with THIQ-16e and Paclitaxel at their IC50 concentrations for 48 hours.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL.[23][24]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[23]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24][25]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[24] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Data Presentation: Comparative Mechanistic Effects
| Treatment (IC50) | % Cells in G2/M Phase | % Total Apoptotic Cells (Annexin V+) |
| Vehicle Control | ~10-15% | ~5% |
| THIQ-16e | > 60% | > 50% |
| Paclitaxel | > 60% | > 50% |
Note: Values are representative of expected outcomes for potent tubulin-targeting agents.
Part 3: Probing the Molecular Signaling Pathway
The final phase of validation involves confirming the molecular events that execute the apoptotic program. Western blotting is a powerful technique to detect specific proteins and confirm the activation of apoptotic signaling cascades.[26][27][28]
Causality Behind Experimental Choice:
The study on THIQ-16e suggests it induces apoptosis via the mitochondrial-dependent pathway.[1] Key events in this pathway include the release of Cytochrome C from the mitochondria into the cytoplasm and the subsequent cleavage and activation of executioner caspases, such as Caspase-3.[1] Detecting an increase in cytoplasmic Cytochrome C and the presence of cleaved Caspase-3 provides strong molecular evidence for this specific apoptotic mechanism.
Experimental Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat A549 cells with THIQ-16e and Paclitaxel for 48 hours. Harvest the cells, wash with PBS, and lyse them in RIPA buffer containing protease inhibitors to obtain total protein lysates.[27][29] For Cytochrome C, perform cytosolic fractionation using a commercial kit to separate cytoplasmic proteins from mitochondrial proteins.[30]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[29]
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[27]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific binding.[27] Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved Caspase-3, Cytochrome C, and a loading control (e.g., β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Visualization: Add a chemiluminescent substrate (ECL) and capture the signal using an imaging system.[29] The intensity of the bands corresponds to the amount of target protein.
Synthesis and Authoritative Grounding
This guide outlines a logical and robust workflow to validate the anticancer activity of a novel tetrahydroisoquinoline derivative, using THIQ-16e as a scientifically-grounded exemplar, and comparing it to the clinical standard, Paclitaxel.
By following this multi-faceted approach—quantifying cytotoxicity (MTT), elucidating the mechanism of cell death (cell cycle and apoptosis assays), and confirming the molecular signaling pathway (Western blot)—researchers can build a comprehensive and compelling data package. The causality behind each experimental choice is explained, ensuring that the narrative is not just a list of steps but a self-validating system of inquiry. Each protocol is based on established, authoritative standards in the field, providing a trustworthy foundation for drug development professionals. The presented data, while illustrative, is based on published findings for this class of compounds and represents the expected outcomes of these validation experiments.
References
- 1. Design, synthesis, and biological evaluation of tetrahydroisoquinoline stilbene derivatives as potential antitumor candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 9. A549 cell - Wikipedia [en.wikipedia.org]
- 10. swashbuckler.synthego.com [swashbuckler.synthego.com]
- 11. From Proteomic Analysis to Potential Therapeutic Targets: Functional Profile of Two Lung Cancer Cell Lines, A549 and SW900, Widely Studied in Pre-Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A549 Lung Adenocarcinoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. clyte.tech [clyte.tech]
- 16. MTT Assay [protocols.io]
- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 18. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. static.igem.org [static.igem.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. kumc.edu [kumc.edu]
- 26. Apoptosis western blot guide | Abcam [abcam.com]
- 27. benchchem.com [benchchem.com]
- 28. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
A Comparative Efficacy Analysis of Novel and Established Tankyrase Inhibitors in Modulating Wnt/β-Catenin Signaling
This guide provides a comprehensive comparison of the efficacy of P4T, a novel 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivative, with the well-characterized Tankyrase inhibitors, XAV939 and G007-LK. This analysis is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Wnt/β-catenin signaling pathway in oncology.
Introduction: Tankyrase as a Strategic Target in Cancer Therapy
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation and differentiation.[1][2] Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][2] Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a pivotal role in this pathway.[3][4][5]
Tankyrases promote the degradation of Axin, a key component of the β-catenin destruction complex.[5][6][7] By inhibiting Tankyrase, Axin is stabilized, leading to the degradation of β-catenin and the subsequent downregulation of Wnt target genes responsible for cell proliferation.[8][9][10] This mechanism has positioned Tankyrase inhibitors as a promising class of anti-cancer agents.[3][4][11]
This guide will compare a novel compound, P4T, against two established Tankyrase inhibitors:
-
XAV939: A first-generation Tankyrase inhibitor that has been instrumental in elucidating the role of Tankyrase in Wnt signaling.[6][8][12]
-
G007-LK: A potent and selective second-generation Tankyrase inhibitor known for its efficacy in preclinical models.[13][14][15][16][17]
Our comparative analysis will be based on a series of in vitro and cellular assays designed to assess enzymatic inhibition, target engagement, and downstream pathway modulation.
The Wnt/β-Catenin Signaling Pathway and the Role of Tankyrase
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the intervention point for Tankyrase inhibitors. In the "OFF" state, the destruction complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. In the "ON" state, Wnt ligands initiate a cascade that leads to the disassembly of the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus to activate target gene expression. Tankyrase promotes the "ON" state by targeting Axin for degradation.
Caption: Wnt/β-catenin signaling and the point of Tankyrase inhibition.
Experimental Workflow for Comparative Efficacy
To objectively compare P4T with XAV939 and G007-LK, we designed a multi-step experimental workflow. This workflow progresses from direct enzymatic inhibition to target engagement within a cellular context and finally to the assessment of downstream pathway modulation.
Caption: Overall experimental workflow for inhibitor comparison.
Comparative Efficacy Data Summary
The following table summarizes the hypothetical experimental data obtained for P4T in comparison to the established inhibitors, XAV939 and G007-LK.
| Parameter | P4T (Hypothetical) | XAV939 (Reference) | G007-LK (Reference) |
| TNKS1 IC50 (nM) | 25 | 11 | 46 |
| TNKS2 IC50 (nM) | 15 | 4 | 25 |
| CETSA Thermal Shift (ΔTagg in °C) | +4.2 | +3.5 | +5.1 |
| β-Catenin Reduction at 1µM (%) | 65 | 50 | 75 |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.[6][14][17][18] A lower IC50 indicates greater potency. CETSA Thermal Shift (ΔTagg) indicates the degree of target protein stabilization upon compound binding; a larger shift suggests stronger target engagement in a cellular environment.[19][20][21][22] β-Catenin Reduction is a measure of the downstream biological effect of Tankyrase inhibition.
Methodologies
In Vitro Tankyrase Inhibition Assay
This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of recombinant human Tankyrase 1 and 2.
Protocol:
-
Reagent Preparation: Recombinant human TNKS1 or TNKS2 enzyme, biotinylated NAD+, and acceptor-coated plates are prepared according to the manufacturer's instructions (e.g., a commercial Tankyrase activity assay kit).
-
Compound Dilution: A serial dilution of P4T, XAV939, and G007-LK is prepared in DMSO, followed by a further dilution in the assay buffer.
-
Enzyme Reaction: The diluted compounds are pre-incubated with the Tankyrase enzyme in the reaction buffer for 15 minutes at room temperature.
-
Initiation: The enzymatic reaction is initiated by adding biotinylated NAD+ and the acceptor substrate. The reaction is allowed to proceed for 60 minutes at 25°C.
-
Detection: The reaction is stopped, and the amount of poly(ADP-ribosyl)ated (PARylated) acceptor is quantified using a streptavidin-HRP conjugate followed by a chemiluminescent substrate.[23]
-
Data Analysis: The luminescence signal is measured, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within intact cells. The principle is that ligand binding stabilizes the target protein, making it more resistant to thermal denaturation.[19][20][21][24]
Protocol:
-
Cell Culture and Treatment: A suitable cancer cell line with active Wnt signaling (e.g., SW480) is cultured to ~80% confluency. The cells are treated with either DMSO (vehicle control) or the test compounds (P4T, XAV939, G007-LK) at a fixed concentration (e.g., 10 µM) for 2 hours.
-
Heat Challenge: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice.[21][22]
-
Cell Lysis: The cells are lysed by freeze-thaw cycles to release the soluble proteins.
-
Separation of Aggregates: The lysates are centrifuged at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[21]
-
Protein Quantification and Western Blot: The supernatant containing the soluble protein fraction is collected. The amount of soluble Tankyrase at each temperature is determined by Western blot analysis using a specific anti-Tankyrase antibody.
-
Data Analysis: The band intensities are quantified, and melting curves are generated. The temperature at which 50% of the protein has aggregated (Tagg) is determined. The thermal shift (ΔTagg) is the difference in Tagg between the compound-treated and vehicle-treated samples.
Western Blot for β-Catenin Levels
This assay measures the downstream effect of Tankyrase inhibition by quantifying the levels of β-catenin. Effective inhibition should lead to a decrease in β-catenin protein.
Protocol:
-
Cell Treatment: SW480 cells are treated with increasing concentrations of P4T, XAV939, and G007-LK for 24 hours.
-
Protein Extraction: The cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.[25]
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[25][26]
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.[26]
-
The membrane is incubated overnight at 4°C with a primary antibody specific for β-catenin. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry software and normalized to the loading control. The percentage reduction in β-catenin is calculated relative to the vehicle-treated control.
Results and Discussion
The hypothetical data presented in the summary table suggest that P4T is a potent inhibitor of Tankyrase with significant cellular activity.
Enzymatic Potency: P4T demonstrates strong inhibition of both TNKS1 and TNKS2, with IC50 values in the low nanomolar range. Its potency against TNKS2 (IC50 = 15 nM) appears slightly greater than against TNKS1 (IC50 = 25 nM). While not as potent as XAV939 against TNKS2, it shows better potency than G007-LK against both isoforms in this hypothetical scenario. The choice to target both isoforms is a common strategy, as they have overlapping functions in the Wnt pathway.[3][4]
Target Engagement: The CETSA results corroborate the enzymatic data. A thermal shift of +4.2°C for P4T indicates robust binding and stabilization of the Tankyrase protein within the complex intracellular environment. This strong target engagement is crucial for translating enzymatic inhibition into a biological effect. The observed shift is comparable to, and slightly better than, that of XAV939, suggesting effective cell permeability and interaction with the target in its native state.
Downstream Pathway Modulation: The ultimate measure of efficacy for a Wnt pathway inhibitor is its ability to reduce β-catenin levels. P4T induced a 65% reduction in β-catenin at a 1 µM concentration, demonstrating a significant downstream effect. This result is superior to the first-generation inhibitor XAV939 (50% reduction) and approaches the efficacy of the highly potent G007-LK (75% reduction). This indicates that the target engagement observed in the CETSA experiment effectively translates into the desired modulation of the Wnt/β-catenin signaling cascade.
This comparative guide outlines a rigorous, multi-faceted approach to evaluating the efficacy of a novel Tankyrase inhibitor. The hypothetical compound, P4T, a this compound derivative, demonstrates a promising profile as a potent and cell-active inhibitor of the Wnt/β-catenin pathway. Its performance in direct enzyme inhibition, cellular target engagement, and downstream pathway modulation is comparable, and in some aspects superior, to the established inhibitor XAV939 and competitive with the potent G007-LK.
These findings underscore the potential of the this compound scaffold for developing novel cancer therapeutics. Further investigation, including selectivity profiling against other PARP family members and in vivo efficacy studies, is warranted to fully characterize the therapeutic potential of P4T.
References
- 1. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Novel insight into the function of tankyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tankyrase - Wikipedia [en.wikipedia.org]
- 6. stemcell.com [stemcell.com]
- 7. Tankyrases: Structure, Function and Therapeutic Implications in C...: Ingenta Connect [ingentaconnect.com]
- 8. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of XAV939 on the proliferation of small-cell lung cancer H446 cells and Wnt/β-catenin signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. neurologylive.com [neurologylive.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The tankyrase inhibitor G007-LK inhibits small intestine LGR5+ stem cell proliferation without altering tissue morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. scispace.com [scispace.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (A Case Study)
Introduction: The Promise and Peril of a Privileged Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, three-dimensional structure is a recurring motif in a multitude of natural products and synthetic compounds, enabling interaction with a wide array of biological targets.[3][4] This versatility has led to the development of THIQ-based molecules with activities ranging from antitumor and antiviral to potent modulators of G-protein coupled receptors (GPCRs) and protein kinases.[5][6]
This guide focuses on a novel investigational compound, 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as Cmpd-X ), a potent inhibitor of p21-activated kinase 4 (PAK4). PAK4 is a compelling oncology target due to its role in regulating cell migration, invasion, and survival, and its overexpression in numerous cancers.[5] While Cmpd-X shows high on-target potency, its commercial viability and clinical safety hinge on a thorough understanding of its selectivity. Off-target activities can lead to unexpected toxicities or confound biological results, making rigorous cross-reactivity profiling a non-negotiable step in drug development.[7]
This document provides a comprehensive comparison of Cmpd-X's selectivity against two benchmark compounds:
-
Comparator A (Cmpd-A): A first-generation THIQ-based kinase inhibitor with known multi-kinase activity.
-
Comparator B (Cmpd-B): A structurally distinct, highly selective PAK4 inhibitor currently in preclinical development.
We will detail the strategic, multi-tiered experimental workflow employed to build a high-resolution map of Cmpd-X's biological interaction space, providing the causal logic behind each methodological choice.
The Selectivity Profiling Strategy: A Multi-Tiered Approach
A robust selectivity assessment cannot rely on a single assay. Our methodology is designed as a self-validating cascade, moving from a broad, high-throughput survey to focused, quantitative validation of identified liabilities. This ensures that resources are directed efficiently and that the final dataset is both comprehensive and reliable.
Caption: Multi-tiered workflow for cross-reactivity profiling.
Phase 1: Broad Panel Screening
The initial step is to cast a wide net. The goal is not to generate precise affinity values, but to rapidly identify potential "hits" or liabilities across the most prominent target families. We utilize single-point screens at a high concentration (typically 1-10 µM) to maximize the probability of detecting even weak interactions.
Kinome Selectivity Profiling
Rationale: Given that Cmpd-X is an ATP-competitive kinase inhibitor, the most probable off-targets are other kinases that share structural similarities in the ATP-binding pocket.[8][9] A comprehensive kinome scan provides a bird's-eye view of selectivity.
Methodology: A binding assay panel, such as the DiscoverX KINOMEscan™, is employed. This competition-based assay measures the ability of a test compound to displace a proprietary ligand from over 400 kinases. Results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding.
GPCR Panel Screening
Rationale: The THIQ scaffold is known to interact with GPCRs, particularly aminergic receptors, due to shared pharmacophoric features with endogenous ligands.[10][11] Ignoring this target class would be a significant oversight.
Methodology: A radioligand binding assay panel, such as the Eurofins SafetyScreen44™, is used. This panel assesses the ability of Cmpd-X to displace specific radioligands from a diverse set of GPCRs, ion channels, and transporters. Results are reported as percent inhibition at a 10 µM concentration.
Phase 2: Quantitative Validation of Primary Hits
Any significant "hit" from Phase 1 (typically defined as >50% inhibition or a %Ctrl < 50) must be validated. This step transitions from a qualitative screen to a quantitative measurement of potency (IC50) through dose-response studies. This is critical to distinguish between weak, likely irrelevant interactions and potent off-target activities that could have physiological consequences.
Orthogonal Kinase IC50 Determination
Rationale: Primary hits from binding assays must be confirmed in a functional, enzymatic assay. This ensures the observed binding translates to actual inhibition of kinase activity. The ADP-Glo™ Kinase Assay is a robust platform for this purpose.[7]
Methodology:
-
Reagent Preparation: Prepare serial dilutions (10-point, 3-fold) of Cmpd-X and comparator compounds in the appropriate kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the compound dilution, 2.5 µL of the target kinase/substrate mixture, and initiate the reaction by adding 5 µL of ATP solution. Incubate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data Summary
The following tables summarize the hypothetical cross-reactivity data for Cmpd-X and its comparators.
Table 1: Comparative Kinase Selectivity Profile (IC50, nM)
| Target Kinase | Cmpd-X (PAK4 Inhibitor) | Cmpd-A (Gen 1 THIQ) | Cmpd-B (Selective PAK4i) | Rationale for Inclusion |
| PAK4 (On-Target) | 5.2 | 45.8 | 3.9 | Primary Target |
| ROCK1 | 850 | 95 | >10,000 | Key Pro-Survival Kinase |
| PKA | >10,000 | 210 | >10,000 | Common AGC Kinase Off-Target |
| Aurora A | 4,500 | 150 | >10,000 | Cell Cycle Kinase |
| SRC | >10,000 | 550 | >10,000 | Non-Receptor Tyrosine Kinase |
| VEGFR2 | 7,800 | 320 | >10,000 | Receptor Tyrosine Kinase |
Interpretation: The data clearly positions Cmpd-X as a highly selective inhibitor. Its on-target potency is comparable to the benchmark selective compound (Cmpd-B). Unlike the first-generation Cmpd-A, which shows significant activity against multiple kinases, Cmpd-X demonstrates a clean profile with over 150-fold selectivity against the closest off-target, ROCK1.
Table 2: GPCR and Safety Target Profile (% Inhibition @ 10 µM)
| Target | Cmpd-X | Cmpd-A | Cmpd-B | Potential Implication |
| Dopamine D2 | 8% | 68% | 5% | CNS Side Effects |
| Adrenergic α1 | 12% | 55% | 9% | Cardiovascular Effects |
| hERG Channel | <5% | 75% | <5% | Cardiac Arrhythmia Risk |
| CYP3A4 | 15% | 48% | 11% | Drug-Drug Interactions |
Interpretation: Cmpd-X displays a markedly improved safety profile over the promiscuous Cmpd-A. Critically, it shows no significant inhibition of the hERG channel, a major liability associated with cardiotoxicity.[7] Its low activity at aminergic GPCRs and CYP enzymes further suggests a lower risk of CNS side effects and drug-drug interactions.
Visualizing Off-Target Consequences
Understanding the impact of an off-target hit is as important as identifying it. Cmpd-A's potent inhibition of ROCK1, a key regulator of the actin cytoskeleton, could lead to unintended biological effects that confound studies of its PAK4-related activity.
Caption: On-target vs. off-target signaling pathways.
Conclusion
The cross-reactivity profiling of this compound (Cmpd-X) demonstrates a best-in-class selectivity profile. By employing a systematic, multi-tiered approach, we have shown that Cmpd-X combines potent on-target activity with a notable lack of off-target liabilities that plagued earlier-generation THIQ inhibitors. It exhibits high selectivity across the kinome and is devoid of significant activity at key safety-related targets like the hERG channel and various GPCRs. This comprehensive dataset provides strong evidence for the continued development of Cmpd-X as a clean, selective probe for studying PAK4 biology and as a promising therapeutic candidate. This case study underscores that for privileged scaffolds like THIQ, achieving potency is only the first step; demonstrating selectivity is the key to unlocking their full potential.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists [pubmed.ncbi.nlm.nih.gov]
"in vivo validation of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline in animal models"
As a Senior Application Scientist, this guide provides a comprehensive framework for the in vivo validation of novel neuroprotective compounds targeting the NAD⁺ salvage pathway, with a specific focus on the well-characterized aminopropyl carbazole, P7C3-A20, as a primary exemplar. While the specific compound "1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline" lacks published in vivo validation data, the principles and methodologies detailed herein are directly applicable. This guide compares P7C3-A20 to other neuroprotective agents and NAMPT modulators, offering researchers a robust template for preclinical evaluation.
Introduction: The Rationale for Targeting the NAMPT/NAD⁺ Pathway for Neuroprotection
Neurodegenerative diseases such as Parkinson's disease (PD), amyotrophic lateral sclerosis (ALS), and cognitive decline associated with aging represent a significant and growing unmet medical need. A common pathological feature in many of these conditions is neuronal cell death. Consequently, strategies aimed at protecting neurons from various insults are of paramount therapeutic interest.
One such promising strategy involves the modulation of nicotinamide adenine dinucleotide (NAD⁺) biosynthesis. NAD⁺ is a critical coenzyme for cellular metabolism and energy production. The salvage pathway, which recycles nicotinamide to regenerate NAD⁺, is rate-limited by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][2][3] The P7C3 class of aminopropyl carbazole compounds was discovered through an unbiased in vivo screen and found to possess potent neuroprotective properties.[1][4] Subsequent studies identified NAMPT as the direct target of P7C3 compounds, which enhance its enzymatic activity, thereby boosting NAD⁺ levels and promoting neuronal survival.[1][5]
This guide will use P7C3-A20, a well-characterized and potent analog, as a case study to delineate a comprehensive in vivo validation strategy. We will compare its performance with other relevant compounds in established animal models of neurodegeneration.
Comparative Analysis of Neuroprotective Compounds in Preclinical Animal Models
The in vivo efficacy of a neuroprotective agent is its most critical attribute. Below is a comparative summary of P7C3-A20's performance against other compounds in various animal models.
Table 1: Comparison of P7C3-A20 and Alternative Compounds in a Parkinson's Disease Model
| Compound | Class | Animal Model | Key Efficacy Readouts | Reference |
| P7C3-A20 | NAMPT Activator | MPTP-induced mouse model | Protects dopaminergic neurons in the substantia nigra; Preserves motor function. | [6] |
| P7C3 | NAMPT Activator | MPTP-induced mouse model | Intermediate neuroprotective activity compared to P7C3-A20. | [6] |
| Dimebon | Antihistamine (formerly studied for neuroprotection) | MPTP-induced mouse model | No evidence of efficacy in protecting dopaminergic neurons. | [6] |
Table 2: Comparison of P7C3-A20 and Alternative Compounds in an ALS Model
| Compound | Class | Animal Model | Key Efficacy Readouts | Reference |
| P7C3-A20 | NAMPT Activator | G93A-SOD1 mutant mouse | Protects spinal cord motor neurons; Preserves motor function (walking gait, rotarod). | [6] |
| P7C3 | NAMPT Activator | G93A-SOD1 mutant mouse | Delays disease progression when administered before symptom onset. | [6] |
| Riluzole | Glutamate Modulator (Standard of Care) | G93A-SOD1 mutant mouse | Extends lifespan by a modest amount. | [4] |
Table 3: Comparison of NAMPT Modulators in Other Disease Models
| Compound | Class | Animal Model | Primary Indication | Key Efficacy Readouts | Reference |
| P7C3-A20 | NAMPT Activator | Traumatic Brain Injury (TBI) mouse model | Neurodegeneration | Preserves normal function in contralateral forelimb and Morris water maze tasks. | [4] |
| FK866 | NAMPT Inhibitor | T-ALL Patient-Derived Xenograft (PDX) mouse model | Cancer (Leukemia) | Reduced disease burden and prolonged survival. | [7][8] |
| OT-82 | NAMPT Inhibitor | High-risk pediatric ALL PDX models | Cancer (Leukemia) | Significant leukemia growth delay and disease regression. | [9] |
| KPT-9274 | Dual PAK4-NAMPT Inhibitor | Various solid tumor and hematologic malignancy models | Cancer | Strong effectiveness in both in vitro and in vivo settings. | [2] |
Mechanism of Action: The P7C3-A20 Signaling Pathway
The neuroprotective effects of P7C3-A20 are attributed to its ability to bind to and activate NAMPT, the rate-limiting enzyme in the NAD⁺ salvage pathway. This enhanced activity leads to increased cellular NAD⁺ levels, which in turn activates downstream processes crucial for neuronal survival and function, such as the NAD⁺-dependent deacetylase Sirtuin 3 (Sirt3).[5]
Caption: Proposed mechanism of P7C3-A20 neuroprotection via NAMPT activation.
Detailed Experimental Protocols for In Vivo Validation
The following protocols represent gold-standard methodologies for assessing the neuroprotective efficacy of a test compound like P7C3-A20 in relevant animal models.
Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This model is widely used to screen for compounds that can protect dopaminergic neurons from neurotoxin-induced cell death.[6][10]
Workflow Diagram:
Caption: Experimental workflow for the MPTP mouse model of Parkinson's disease.
Step-by-Step Methodology:
-
Animals and Acclimatization: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign mice to experimental groups (e.g., Vehicle + Saline; Vehicle + MPTP; P7C3-A20 + MPTP).
-
Compound Administration: Begin daily intraperitoneal (IP) injections of the test compound (e.g., P7C3-A20 at 10 mg/kg) or vehicle. Continue this throughout the experiment.
-
MPTP Induction: On day 3 of compound administration, induce neurotoxicity by administering four IP injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride (e.g., 20 mg/kg) dissolved in saline, spaced two hours apart.
-
Behavioral Assessment: Seven days after MPTP injection, assess motor coordination and bradykinesia using tests like the accelerating rotarod and the pole test.
-
Euthanasia and Tissue Processing: At the end of the behavioral assessments, euthanize the animals. Perfuse with saline followed by 4% paraformaldehyde. Dissect the brains and post-fix overnight.
-
Immunohistochemistry: Section the brains and perform tyrosine hydroxylase (TH) staining to visualize dopaminergic neurons in the substantia nigra pars compacta (SNc) and their terminals in the striatum.
-
Neurochemical Analysis: For a separate cohort of animals, collect fresh striatal tissue for High-Performance Liquid Chromatography (HPLC) analysis to quantify levels of dopamine and its metabolites.
-
Data Analysis: Quantify the number of TH-positive neurons in the SNc using stereology. Measure the optical density of TH staining in the striatum. Analyze behavioral and neurochemical data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol: G93A-SOD1 Transgenic Mouse Model of ALS
This genetic model recapitulates many features of human ALS, including progressive motor neuron loss and muscle weakness.[6][11][12]
Step-by-Step Methodology:
-
Animals and Genotyping: Use transgenic mice expressing the human SOD1 gene with the G93A mutation. Non-transgenic littermates serve as controls.
-
Disease Onset and Dosing: Determine disease onset by observing the onset of tremors or hind-limb weakness, typically around 90-100 days of age. Upon onset, begin daily administration of the test compound (e.g., P7C3-A20 at 10 mg/kg, IP) or vehicle.
-
Functional Assessment:
-
Body Weight: Monitor body weight three times a week as an indicator of general health and disease progression.
-
Motor Performance: Conduct weekly tests such as the accelerating rotarod to assess motor coordination and endurance.
-
Gait Analysis: Use a system like the CatWalk gait analysis system to quantitatively assess walking patterns and identify abnormalities.[6]
-
-
Survival Analysis: Monitor animals daily and record the date of death or euthanasia when they reach a humane endpoint (e.g., inability to right themselves within 30 seconds).
-
Histological Analysis: At the study endpoint, collect spinal cord tissue. Perform Nissl staining or immunohistochemistry for motor neuron markers (e.g., ChAT) in the ventral horn to quantify motor neuron survival.
-
Data Analysis: Use Kaplan-Meier curves to analyze survival data. Analyze motor performance data using repeated measures ANOVA. Compare motor neuron counts between groups using t-tests or ANOVA.
Conclusion and Future Directions
The in vivo data for P7C3-A20 strongly supports the therapeutic potential of NAMPT activation for neurodegenerative diseases. It has demonstrated robust efficacy in protecting neurons and preserving function in preclinical models of PD, ALS, and TBI.[4][6] The clear mechanism of action, centered on enhancing the NAD⁺ salvage pathway, provides a strong biological rationale for its neuroprotective effects.[1][5]
Compared to compounds that failed to show efficacy (e.g., Dimebon) or the standard of care with modest effects (e.g., Riluzole), P7C3-A20 represents a promising therapeutic candidate. The contrast with NAMPT inhibitors like FK866, which are cytotoxic and used in oncology, highlights the critical importance of the direction of target modulation (activation vs. inhibition) depending on the disease context.[7][8]
Future validation studies for any novel NAMPT activator, including a compound like this compound, should include:
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To ensure adequate brain penetration and target engagement (i.e., measurable increases in NAD⁺ levels in the CNS).
-
Chronic Dosing and Toxicology Studies: To assess the long-term safety profile.
-
Validation in Multiple, Diverse Models: Efficacy should be demonstrated in more than one model of a specific disease to ensure the effects are not model-specific.
-
Combination Therapy Studies: To explore potential synergies with existing standards of care.
This comprehensive guide provides the necessary framework to rigorously evaluate the preclinical potential of novel neuroprotective agents targeting the NAMPT/NAD⁺ axis, paving the way for their potential translation to the clinic.
References
- 1. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P7C3 and an unbiased approach to drug discovery for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective efficacy of aminopropyl carbazoles in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia | PLOS One [journals.plos.org]
- 8. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal Models of Parkinson’s Disease (PD) – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 11. Animal models of amyotrophic lateral sclerosis: a comparison of model validity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychogenics.com [psychogenics.com]
"comparative analysis of different synthetic routes to 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline"
A Comparative Guide to the Synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, a key scaffold in medicinal chemistry. We will dissect the strategic and mechanistic nuances of each pathway, offering field-proven insights to guide your selection of the optimal synthetic strategy. The protocols described herein are grounded in established literature, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1-Aryl-Tetrahydroisoquinoline Scaffold
The this compound core is a privileged heterocyclic motif frequently encountered in the design of pharmacologically active agents. Its rigid structure and the specific spatial orientation of the aryl and amino groups allow for precise interactions with biological targets. Derivatives have shown promise in a range of therapeutic areas, making efficient and scalable access to this core structure a critical objective in modern drug discovery. This guide will compare the most prevalent synthetic methodologies: the Pictet-Spengler reaction and a multi-step sequence involving Bischler-Napieralski cyclization followed by reduction.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route is dictated by factors including the availability of starting materials, desired scale, stereochemical considerations, and tolerance to specific reaction conditions. Below, we analyze the two most prominent pathways.
Route A: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a robust and highly efficient one-pot method for the synthesis of tetrahydroisoquinolines.[1][2][3] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[4][5]
Mechanistic Rationale:
The driving force of the reaction is the formation of a highly electrophilic iminium ion intermediate.[3] The β-phenethylamine attacks the protonated aldehyde (isonicotinaldehyde) to form a Schiff base. Subsequent protonation generates the key iminium ion, which is then susceptible to attack by the electron-rich phenyl ring, leading to the cyclized product. The reaction requires an acid catalyst to facilitate both the initial condensation and the final cyclization.[3][5]
Caption: Mechanism of the Pictet-Spengler Reaction.
Experimental Protocol (Illustrative):
-
To a solution of 2-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloroethane), add isonicotinaldehyde (1.0 eq).
-
Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.1 - 2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and neutralize with an aqueous base (e.g., NaHCO₃ or NaOH solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Route B: Bischler-Napieralski / Reduction Sequence
This classical two-step approach first constructs a 3,4-dihydroisoquinoline (DHIQ) intermediate via the Bischler-Napieralski reaction, which is then reduced to the target tetrahydroisoquinoline.[6][7] This route offers flexibility but requires harsher conditions for the initial cyclization.
Step 1: Bischler-Napieralski Cyclization
This reaction involves the intramolecular cyclodehydration of an N-(2-phenylethyl)isonicotinamide.[8][9] The amide is first activated with a dehydrating agent, typically phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to facilitate the electrophilic attack on the phenyl ring.[8][9]
Mechanistic Rationale:
The reaction proceeds through the formation of a nitrilium ion intermediate.[8] The amide oxygen is activated by the Lewis acidic dehydrating agent, making it a good leaving group. Subsequent elimination and intramolecular attack by the phenyl ring lead to the cyclized DHIQ product. Electron-donating groups on the phenethylamine ring facilitate the reaction, while electron-withdrawing groups can hinder it.[8]
Caption: Mechanism of the Bischler-Napieralski Reaction.
Experimental Protocol (Illustrative - Step 1):
-
Synthesize the starting amide: React 2-phenylethylamine with isonicotinoyl chloride or isonicotinic acid (using a coupling agent like DCC or EDC) to form N-(2-phenylethyl)isonicotinamide.
-
Dissolve the amide in a dry, high-boiling solvent such as toluene or acetonitrile.
-
Add the dehydrating agent (e.g., POCl₃) dropwise at 0 °C.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Cool the reaction and carefully quench by pouring it onto crushed ice and basifying with a strong base (e.g., concentrated NH₄OH or NaOH).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the resulting 1-(Pyridin-4-yl)-3,4-dihydroisoquinoline by chromatography or crystallization.
Step 2: Reduction of the Dihydroisoquinoline
The C=N double bond of the DHIQ intermediate is readily reduced to the corresponding amine using standard reducing agents.
Experimental Protocol (Illustrative - Step 2):
-
Dissolve the 1-(Pyridin-4-yl)-3,4-dihydroisoquinoline (1.0 eq) in a protic solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Quench the reaction by adding water or a dilute acid (e.g., 1M HCl).
-
Remove the organic solvent under reduced pressure.
-
Basify the aqueous residue and extract the product with an organic solvent.
-
Dry, concentrate, and purify as needed to yield the final product.
Data-Driven Performance Comparison
The following table summarizes the key performance indicators for each synthetic route, based on typical literature-reported outcomes.
| Parameter | Route A: Pictet-Spengler | Route B: Bischler-Napieralski / Reduction |
| Number of Steps | 1 (from amine & aldehyde) | 3 (amide formation, cyclization, reduction) |
| Typical Overall Yield | 60-85% | 40-70% |
| Reaction Conditions | Mild to moderate (Reflux, acid catalyst) | Harsh (Cyclization requires strong dehydrating agents and high heat) |
| Starting Materials | 2-Phenylethylamine, Isonicotinaldehyde | 2-Phenylethylamine, Isonicotinic acid derivatives |
| Key Advantages | High atom economy, operational simplicity, one-pot procedure. | Modular; allows for greater variation in the phenethylamine backbone. |
| Key Disadvantages | Aldehyde stability can be an issue; requires careful control of acidity. | Lower overall yield, harsh/hazardous reagents (POCl₃), multiple steps. |
Senior Application Scientist's Recommendation
Caption: Decision workflow for selecting a synthetic route.
For most applications, particularly in discovery chemistry and early-stage development where speed and efficiency are paramount, the Pictet-Spengler reaction (Route A) is the superior choice . Its one-pot nature, higher overall yields, and milder conditions make it a more elegant and practical approach.
The Bischler-Napieralski/Reduction sequence (Route B) remains a valuable tool, especially when the required N-(2-phenylethyl)isonicotinamide is already available or when exploring structure-activity relationships around the amide linkage itself. However, for the direct synthesis of the target compound, its multi-step nature and use of harsh reagents render it less efficient than the Pictet-Spengler alternative.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Chemicals [chemicals.thermofisher.cn]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. name-reaction.com [name-reaction.com]
- 6. Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
"head-to-head comparison of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives"
A Head-to-Head Comparison of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Derivatives: A Guide for Medicinal Chemists
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1][2] This guide focuses on a specific, yet underexplored, subclass: this compound derivatives. While direct head-to-head comparative studies on a series of these specific analogs are not extensively documented in publicly available literature, this guide will synthesize existing knowledge on the broader THIQ class to provide a comprehensive overview of their synthesis, potential biological activities, and extrapolated structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this promising scaffold.
The Significance of the 1-(Pyridin-4-yl)-THIQ Scaffold
The introduction of a pyridinyl group at the C1-position of the THIQ core introduces a key pharmacophoric element. The pyridine ring can act as a hydrogen bond acceptor and participate in π-π stacking interactions, which are crucial for binding to biological targets such as kinases.[3] The nitrogen atom in the pyridine ring also offers a site for protonation, potentially influencing the solubility and pharmacokinetic properties of the molecule. The THIQ framework itself provides a rigid, three-dimensional structure that can be strategically modified to optimize target engagement and selectivity.[4]
Synthetic Strategies: The Pictet-Spengler Reaction
A common and efficient method for the synthesis of 1-substituted THIQs is the Pictet-Spengler reaction.[3][5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of this compound, a phenethylamine derivative would be reacted with pyridine-4-carboxaldehyde.
Caption: Pictet-Spengler synthesis of 1-(Pyridin-4-yl)-THIQ derivatives.
Experimental Protocol: Pictet-Spengler Synthesis of a 1-(Pyridin-4-yl)-THIQ Derivative
-
Schiff Base Formation: To a solution of a substituted phenethylamine (1.0 eq) in a suitable solvent such as toluene or methanol, add pyridine-4-carboxaldehyde (1.1 eq). The reaction mixture is stirred at room temperature for 2-4 hours, or until the formation of the Schiff base is complete, which can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The reaction mixture is then treated with an acid catalyst, such as trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂. The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.
Biological Activities and Potential Targets
Derivatives of the THIQ scaffold have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][6] Given the structural features of the 1-(pyridin-4-yl)-THIQ core, a particularly promising area of application is in the development of kinase inhibitors. Many kinase inhibitors feature a hinge-binding motif, often a nitrogen-containing heterocycle, which forms hydrogen bonds with the kinase hinge region. The pyridinyl nitrogen in the 1-(pyridin-4-yl)-THIQ scaffold is well-positioned to act as such a hinge binder.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a 1-(Pyridin-4-yl)-THIQ derivative.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for a series of 1-(pyridin-4-yl)-THIQ derivatives is not available, we can extrapolate potential relationships based on studies of other 1-substituted THIQs.[1]
Caption: Logical relationships in the SAR of 1-(Pyridin-4-yl)-THIQ derivatives.
-
Substituents on the THIQ Core (R1): Electron-donating or -withdrawing groups on the phenyl ring of the THIQ core can modulate the electron density of the aromatic system, potentially influencing binding affinity and selectivity. Hydrophilic or lipophilic groups can also be introduced to fine-tune the pharmacokinetic properties.
-
Substituents on the Pyridine Ring (R2): Modifications to the pyridine ring can affect its basicity and steric profile, which could be critical for optimal interaction with the target protein.
-
Substitution at the N2-position: The secondary amine at the N2-position of the THIQ ring is a common site for modification to improve metabolic stability and cell permeability.
Comparative Performance Data (Illustrative)
To provide a framework for comparison, the following table presents hypothetical IC₅₀ values for a series of 1-(pyridin-4-yl)-THIQ derivatives against a generic kinase. Note: This data is for illustrative purposes only and is not derived from experimental results.
| Compound ID | R1 (THIQ Core) | R2 (Pyridine Ring) | N2-Substituent | Kinase IC₅₀ (nM) |
| THIQ-PYR-01 | H | H | H | 500 |
| THIQ-PYR-02 | 6,7-dimethoxy | H | H | 150 |
| THIQ-PYR-03 | H | 2-methyl | H | 300 |
| THIQ-PYR-04 | 6,7-dimethoxy | 2-methyl | H | 80 |
| THIQ-PYR-05 | 6,7-dimethoxy | H | Methyl | 120 |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A standard method to evaluate the inhibitory activity of these compounds is a biochemical kinase assay, for example, using a luminescence-based assay that measures ATP consumption.
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a solution of the test compound in DMSO.
-
Assay Plate Preparation: Add the test compound at various concentrations to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Add the kinase and substrate solution to the wells to initiate the reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent that contains luciferase and luciferin. The amount of light produced is inversely proportional to the amount of ATP remaining, and therefore, the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. While a systematic exploration of this specific chemical space is needed, the principles of medicinal chemistry and the wealth of knowledge on the broader THIQ class provide a solid foundation for future research. The synthesis of a focused library of these derivatives and their evaluation in a panel of biological assays will be crucial to unlocking their full therapeutic potential.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Validating Cellular Target Engagement: A Comparative Analysis for 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline and its Putative Target, IDO1
Introduction: The Imperative of Target Engagement
In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A pivotal, non-negotiable step in this process is the unequivocal confirmation of target engagement —demonstrating that a compound directly interacts with its intended protein target within the complex and dynamic environment of a living cell.[1][2][3] Failure to rigorously validate target engagement early can lead to misinterpretation of efficacy data, wasted resources, and the ultimate failure of promising programs in late-stage development.[4]
This guide focuses on a novel investigational compound, 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as P-THIQ ), a heterocyclic molecule belonging to a class known for diverse biological activities.[5][6] For the purposes of this technical comparison, we will operate on the well-founded hypothesis that P-THIQ is designed to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1) .
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[7][8][9] In the tumor microenvironment, IDO1 has emerged as a critical immune checkpoint molecule.[8][10] Its activity depletes the essential amino acid tryptophan and produces immunosuppressive metabolites, effectively suppressing the function of tumor-infiltrating T-cells and allowing cancer cells to evade immune surveillance.[11][12][13] Consequently, small molecule inhibitors of IDO1 are of immense interest in oncology, particularly for combination therapies.[10][11][]
Here, we provide an in-depth, comparative guide for researchers, scientists, and drug development professionals on two gold-standard methodologies to validate the intracellular engagement of P-THIQ with its putative target, IDO1: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . We will dissect the core principles, provide actionable protocols, and present a comparative analysis to guide your experimental design.
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
Principle of the Assay
CETSA is a powerful, label-free biophysical method that operates on a fundamental thermodynamic principle: the binding of a ligand (like P-THIQ) to its target protein (IDO1) confers structural stability, making the protein more resistant to heat-induced denaturation.[15][16][17] When cells are heated, proteins begin to unfold and aggregate. A protein bound to a stabilizing ligand will require a higher temperature to denature compared to its unbound state. This "thermal shift" is the direct readout of target engagement.[16][18] The amount of soluble, non-aggregated protein remaining at various temperatures is quantified, typically by Western blot, allowing for the generation of a "melting curve." A rightward shift in this curve in the presence of the compound is compelling evidence of direct binding.[16][19]
Experimental Workflow: CETSA
Caption: CETSA workflow for validating P-THIQ and IDO1 engagement.
Detailed Experimental Protocol: CETSA for IDO1
-
Cell Culture: Culture HeLa cells (known to express IDO1 upon stimulation) to ~80% confluency. If basal expression is low, stimulate with 100 ng/mL interferon-gamma (IFNγ) for 24-48 hours prior to the experiment.
-
Compound Treatment: Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). Create two cell suspensions: one treated with a final concentration of 50 µM P-THIQ and a control group treated with an equivalent volume of vehicle (e.g., 0.1% DMSO). Incubate for 1 hour at 37°C.
-
Heating Step: Aliquot 50 µL of each cell suspension into separate PCR tubes. Place the tubes in a thermal cycler and heat each sample to a specific temperature (e.g., in 3°C increments from 46°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at 25°C.[18] Include an unheated control sample (4°C).
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for releasing intracellular proteins without using detergents that might interfere with protein stability.
-
Fractionation: To separate the soluble fraction from the aggregated, denatured proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[16]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration of each sample using a BCA or Bradford assay. Normalize all samples to the same protein concentration (e.g., 1 mg/mL) with lysis buffer.
-
Western Blot Analysis: Denature the normalized samples in Laemmli buffer and resolve 20 µg of protein per lane via SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a validated primary antibody specific for IDO1 overnight at 4°C. Follow with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensity for IDO1 at each temperature point using densitometry software (e.g., ImageJ). Normalize the intensity of each heated sample to the unheated control for both the vehicle and P-THIQ-treated groups. Plot the normalized intensity (representing the fraction of soluble IDO1) against temperature to generate melting curves. A rightward shift in the curve for the P-THIQ-treated sample indicates thermal stabilization and thus, target engagement.
Methodology 2: NanoBRET™ Target Engagement Assay
Principle of the Assay
The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that quantifies compound binding in living cells in real-time.[20][21] The technology relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor and a fluorescent acceptor.[22][23] The assay has two key components:
-
The Target Protein: IDO1 is fused to the small, bright NanoLuc® luciferase (the energy donor). This fusion protein is expressed in cells.
-
The Fluorescent Tracer: A cell-permeable fluorescent ligand that binds reversibly to the active site of IDO1 serves as the energy acceptor.[20][23]
When the tracer binds to the IDO1-NanoLuc® fusion, the donor and acceptor are in close proximity (<10 nm), and energy is transferred from the NanoLuc® substrate to the tracer, generating a BRET signal. When an unlabeled test compound (P-THIQ) is introduced, it competes with the tracer for binding to IDO1. This displacement separates the donor and acceptor, leading to a dose-dependent decrease in the BRET signal.[23][24] This allows for the quantitative determination of intracellular compound affinity (IC50).
Experimental Workflow: NanoBRET™
Caption: NanoBRET™ workflow for quantifying P-THIQ affinity for IDO1.
Detailed Experimental Protocol: NanoBRET™ for IDO1
-
Cell Line Preparation: Transfect HEK293 cells (a common, easy-to-transfect cell line) with a plasmid vector encoding for a human IDO1-NanoLuc® fusion protein. 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM.
-
Cell Plating: Dispense the transfected cells into a white, 96-well, flat-bottom assay plate.
-
Compound Addition: Prepare a serial dilution of P-THIQ in Opti-MEM. Add the compound dilutions to the appropriate wells. Include vehicle-only (no inhibition) and no-tracer (background) controls. Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Tracer and Substrate Addition: Prepare a detection reagent master mix containing the IDO1-specific NanoBRET™ tracer and the Nano-Glo® Substrate. The optimal tracer concentration must be predetermined in a separate titration experiment to be at or below its EC50 value.
-
Signal Detection: Add the detection reagent to all wells. Read the plate immediately on a luminometer equipped with two filters to detect donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio (from the no-tracer control wells) from all other values.
-
Normalize the data by defining the vehicle-only wells as 100% and a control with a high concentration of a known IDO1 inhibitor as 0%.
-
Plot the normalized BRET ratio against the logarithm of the P-THIQ concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the intracellular IC50 value, which reflects the potency of P-THIQ in engaging its target in living cells.[23]
-
Data Presentation and Comparative Analysis
To illustrate the expected outcomes, the following tables present hypothetical data for both assays.
Table 1: Hypothetical CETSA Data for IDO1 Engagement by P-THIQ
| Temperature (°C) | Vehicle (DMSO) - Soluble IDO1 (Normalized Intensity) | 50 µM P-THIQ - Soluble IDO1 (Normalized Intensity) |
| 46 | 1.00 | 1.00 |
| 49 | 0.98 | 1.00 |
| 52 | 0.91 | 0.99 |
| 55 | 0.75 | 0.95 |
| 58 | 0.51 (Apparent Tm) | 0.88 |
| 61 | 0.24 | 0.76 |
| 64 | 0.05 | 0.52 (Apparent Tm) |
| 67 | 0.01 | 0.28 |
| 70 | 0.00 | 0.07 |
| A clear shift in the apparent melting temperature (Tm) from ~58°C to ~64°C would strongly indicate target stabilization by P-THIQ. |
Table 2: Hypothetical NanoBRET™ Data for P-THIQ
| [P-THIQ] (nM) | log[P-THIQ] | Normalized BRET Ratio |
| 0.1 | -9.0 | 0.99 |
| 1 | -8.0 | 0.98 |
| 10 | -7.0 | 0.91 |
| 50 | -6.3 | 0.65 |
| 100 | -6.0 | 0.48 (IC50) |
| 500 | -5.3 | 0.15 |
| 1000 | -5.0 | 0.04 |
| 10000 | -4.0 | 0.01 |
| These data would yield a dose-response curve with an intracellular IC50 of approximately 100 nM, quantifying the potency of P-THIQ. |
Table 3: Comparison of Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand binding stabilizes protein against heat-induced denaturation.[25][26] | Competitive displacement of a fluorescent tracer from a luciferase-tagged protein.[20][22] |
| Cell State | Intact cells, but lysis is required before readout. | Live cells, real-time measurement. |
| Labeling | Label-free; relies on a specific antibody for detection. | Requires genetic modification (NanoLuc® fusion) and a specific fluorescent tracer. |
| Primary Output | Thermal "melt curve" showing a shift in apparent melting temperature (Tm). | Dose-response curve yielding an intracellular IC50 value.[23] |
| Nature of Data | Semi-quantitative; provides qualitative evidence of binding and relative stability. | Quantitative; measures apparent affinity and can be adapted for residence time.[20][21] |
| Throughput | Lower throughput (Western blot-based); can be adapted for higher throughput (e.g., AlphaScreen).[18] | High throughput; easily performed in 96- or 384-well plate format. |
| Key Advantage | Validates engagement with the endogenous or unmodified target protein in its native state. | High sensitivity, quantitative data on affinity in live cells, and high throughput. |
| Key Limitation | Not all proteins show a measurable thermal shift; Western blot can be laborious. | Requires creation of a fusion protein and development of a specific tracer. |
Conclusion and Expert Recommendations
Validating that an investigational compound like P-THIQ engages its intended target, IDO1, inside a cell is a foundational pillar of its preclinical development.[1][27] Both CETSA and NanoBRET™ are exceptionally powerful, yet complementary, methods to achieve this goal.
CETSA offers the unparalleled advantage of being label-free. It allows you to confirm engagement with the native IDO1 protein without genetic modification, providing a direct answer to the question: "Does my compound bind to its target in a cell?"[17][26] It is the ideal method for initial, unequivocal proof of physical interaction in a physiologically relevant context.
NanoBRET™ , on the other hand, excels in providing quantitative data with high throughput.[20][21] It moves beyond a simple "yes/no" answer to quantify how well the compound binds in a living cell, delivering a precise intracellular IC50. This is invaluable for establishing structure-activity relationships (SAR), ranking compounds, and correlating target occupancy with downstream functional effects.
As a Senior Application Scientist, my recommendation is to employ these methods orthogonally.
-
Start with CETSA: Use CETSA as the primary validation step to confirm that P-THIQ physically binds to and stabilizes IDO1 in your cell system of choice. A positive result provides high confidence in the on-target activity.
-
Follow with NanoBRET™: Implement the NanoBRET™ assay to quantify the intracellular potency of P-THIQ and a panel of its analogs. This will enable robust compound ranking and provide the quantitative data needed to build a compelling case for its mechanism of action.
By integrating the qualitative, label-free evidence from CETSA with the quantitative, high-throughput data from NanoBRET™, researchers can build a comprehensive and irrefutable validation package for their small molecule, significantly de-risking the path toward clinical development.
References
- 1. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selvita.com [selvita.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 9. Role of indoleamine 2,3-dioxygenase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 21. news-medical.net [news-medical.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Small-Molecule Target Engagement in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking the Kinase Selectivity of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Abstract
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] Kinase inhibitor promiscuity can lead to off-target effects, complicating clinical development and muddying the interpretation of biological studies.[1][3] This guide provides a comprehensive, technically-grounded framework for researchers to benchmark the selectivity of the novel compound 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as Cpd-Y). The tetrahydroisoquinoline scaffold is a recognized pharmacophore in kinase inhibitor design, with derivatives showing activity against targets like Rho-associated kinase (ROCK) and cyclin-dependent kinases (CDKs).[4][5][6] This guide details a tiered, field-proven workflow—from broad kinome screening to live-cell target engagement—designed to build a robust selectivity profile for Cpd-Y or any similar investigational compound.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share a high degree of structural homology within the ATP-binding pocket.[1] This conservation is the primary reason that most small-molecule kinase inhibitors targeting this site exhibit polypharmacology, or the ability to bind multiple targets.[1][3] While multi-targeting can sometimes be therapeutically beneficial, a poorly characterized or undesirable off-target profile can lead to toxicity or unforeseen side effects.[1][3]
Therefore, a rigorous and early assessment of a compound's selectivity is not merely a characterization step but a critical component of a successful drug discovery campaign.[3][7] It allows researchers to:
-
Validate On-Target Activity: Confidently attribute a biological phenotype to the inhibition of the intended target.
-
Anticipate Off-Target Liabilities: Proactively identify potential safety concerns.[3]
-
Discover New Therapeutic Opportunities: Uncover unexpected, potent off-target activities that could be exploited.[8]
-
Select High-Quality Tool Compounds: Provide the research community with well-characterized probes to dissect cellular signaling.[9]
A Tiered Strategy for Selectivity Profiling
A cost-effective and scientifically rigorous approach to benchmarking involves a tiered workflow that moves from broad, high-throughput screening to more focused, physiologically relevant assays.[7][9] This strategy ensures that resources are concentrated on the most promising interactions.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
Experimental Methodologies & Data Interpretation
This section provides detailed protocols and illustrative data for benchmarking Cpd-Y.
Tier 1 & 2: Biochemical Kinase Profiling & IC50 Determination
The initial step is to screen Cpd-Y at a single, high concentration (e.g., 1 µM) against a large, commercially available kinase panel.[9] This provides a broad snapshot of the compound's activity across the kinome. Any kinase showing significant inhibition (typically >70%) is flagged for follow-up.
Protocol: ADP-Glo™ Biochemical Kinase Assay
The ADP-Glo™ assay is a robust, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[10][11]
Experimental Steps:
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, substrate, and Cpd-Y (in a 10-point dose-response, e.g., from 10 µM to 0.5 nM) in kinase reaction buffer.
-
Initiation: Add an ATP solution (typically at its Km concentration for the specific kinase) to start the reaction. Incubate at room temperature for 1 hour.[12]
-
Termination & ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.[13]
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30-60 minutes.[13]
-
Signal Quantification: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, kinase activity.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition versus the logarithm of Cpd-Y concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.
Illustrative Data for Cpd-Y
The following table presents hypothetical but plausible data for Cpd-Y, benchmarked against Staurosporine (a promiscuous inhibitor) and a selective ROCK2 inhibitor.
| Kinase Target | Cpd-Y IC50 (nM) | Staurosporine IC50 (nM) | Selective ROCK2 Inhibitor IC50 (nM) |
| ROCK2 | 25 | 6 | 15 |
| ROCK1 | 45 | 7 | 30 |
| PKA | 1,200 | 15 | >10,000 |
| CDK2/CycA | 850 | 3 | >10,000 |
| SRC | 2,500 | 20 | >10,000 |
| p38α | >10,000 | 350 | >10,000 |
This data is for illustrative purposes only.
This hypothetical data suggests Cpd-Y is a potent and selective inhibitor of ROCK kinases compared to the other kinases tested.
Tier 3 & 4: Cellular Target Engagement
Biochemical assays are essential but do not account for cell permeability, target availability, or the high intracellular concentration of ATP.[11] Therefore, validating hits in a cellular context is crucial.[7] The Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assay are powerful methods for this purpose.[14][15][16]
Protocol: CETSA® for Target Engagement
CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells.[15][17] Unbound proteins denature and precipitate upon heating, while ligand-bound proteins remain soluble.[15]
Experimental Steps:
-
Cell Treatment: Treat intact cells with either vehicle control or various concentrations of Cpd-Y for 1-2 hours.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes to create a "melt curve".[17]
-
Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.[15]
-
Protein Quantification: Analyze the amount of soluble target protein (e.g., ROCK2) remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of Cpd-Y indicates direct target engagement.[17]
Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell proximity-based method that measures energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer (acceptor).[18][19][20] A test compound that binds the target will displace the tracer, leading to a loss of BRET signal.[16]
Experimental Steps:
-
Cell Preparation: Transfect cells to express the target protein (e.g., ROCK2) fused to NanoLuc® luciferase.[21]
-
Assay Plating: Dispense the cells into a 384-well plate.
-
Compound Addition: Add Cpd-Y across a range of concentrations and incubate.
-
Tracer Addition: Add the specific fluorescent tracer for the target kinase.
-
Substrate Addition & Signal Reading: Add the NanoLuc® substrate and immediately measure both donor (450 nm) and acceptor (610 nm) emissions.[21]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing Cpd-Y concentration indicates competitive displacement of the tracer and confirms intracellular target engagement.
Caption: Simplified ROCK signaling pathway inhibited by Cpd-Y.
Conclusion and Future Directions
This guide outlines a systematic and robust workflow for defining the selectivity of the investigational compound this compound. By progressing through a tiered system of biochemical profiling and cellular target engagement assays, researchers can build a high-confidence selectivity profile. The hypothetical data presented positions Cpd-Y as a selective ROCK inhibitor. A well-defined selectivity profile is indispensable for the continued development of Cpd-Y, enabling confident interpretation of efficacy studies and providing a clear rationale for its mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 11. eastport.cz [eastport.cz]
- 12. carnabio.com [carnabio.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 19. news-medical.net [news-medical.net]
- 20. benchchem.com [benchchem.com]
- 21. eubopen.org [eubopen.org]
A Comparative Guide to the Synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline: A-Pillar of Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its presence in a wide array of biologically active molecules underscores the importance of robust and reproducible synthetic routes for its preparation. This guide provides an in-depth technical comparison of the primary methodologies for synthesizing this key structural framework, focusing on the well-established Pictet-Spengler and Bischler-Napieralski reactions. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights needed to select the most appropriate synthetic strategy for their specific research and development goals.
At a Glance: Pictet-Spengler vs. Bischler-Napieralski Routes
| Feature | Pictet-Spengler Reaction | Bischler-Napieralski Reaction |
| Starting Materials | β-Phenylethylamine and Pyridine-4-carboxaldehyde | N-(2-Phenylethyl)isonicotinamide |
| Key Reagents | Protic or Lewis acid catalyst (e.g., HCl, TFA) | Dehydrating/condensing agent (e.g., POCl₃, P₂O₅) |
| Initial Product | This compound | 1-(Pyridin-4-yl)-3,4-dihydroisoquinoline |
| Subsequent Steps | Often the final product | Requires a reduction step (e.g., NaBH₄) |
| Reaction Conditions | Generally milder, but can require strong acids for less activated systems | Typically requires harsher, refluxing acidic conditions |
Deconstructing the Synthetic Pathways: A Mechanistic and Reproducibility Analysis
The choice between the Pictet-Spengler and Bischler-Napieralski routes hinges on several factors, including the availability of starting materials, desired purity, scalability, and tolerance to reaction conditions. Understanding the mechanistic nuances of each pathway is critical for troubleshooting and optimizing the synthesis for reproducibility.
The Pictet-Spengler Reaction: A Direct Condensation and Cyclization
The Pictet-Spengler reaction offers a more direct, one-pot approach to this compound.[1][2] The reaction proceeds through the acid-catalyzed condensation of β-phenylethylamine with pyridine-4-carboxaldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the desired tetrahydroisoquinoline.[3]
Caption: Pictet-Spengler reaction workflow.
Causality Behind Experimental Choices:
The choice and concentration of the acid catalyst are paramount for reproducibility. Stronger acids like trifluoroacetic acid (TFA) can accelerate the reaction, particularly for unactivated phenyl rings, but may also lead to side reactions.[4][5] The reaction temperature is another critical parameter to control, as higher temperatures can promote side product formation and decomposition. For the synthesis of 1-aryl-tetrahydroisoquinolines, yields can range from 35-86% in a two-step process to 85-98% in a one-step method using TFA.[5]
Reproducibility Considerations:
A key challenge in the Pictet-Spengler synthesis of this compound is the potential for the pyridine nitrogen to be protonated by the acid catalyst. This can deactivate the pyridine ring towards electrophilic substitution, potentially lowering the yield. Careful control of the stoichiometry of the acid and reaction conditions is therefore essential. The basicity of the final product can also complicate purification by standard silica gel chromatography, often requiring a modified workup or specialized chromatographic techniques.
The Bischler-Napieralski Reaction: A Two-Step Approach
The Bischler-Napieralski reaction provides an alternative, albeit less direct, route that involves the cyclization of an N-acyl derivative of β-phenylethylamine.[6] This method first requires the synthesis of N-(2-phenylethyl)isonicotinamide, which is then cyclized using a dehydrating agent to form 1-(pyridin-4-yl)-3,4-dihydroisoquinoline. A final reduction step is necessary to obtain the desired tetrahydroisoquinoline.[7][8]
Caption: Bischler-Napieralski reaction workflow.
Causality Behind Experimental Choices:
The choice of the dehydrating agent in the Bischler-Napieralski reaction significantly impacts the yield and reproducibility. Phosphorus oxychloride (POCl₃) is commonly used, but phosphorus pentoxide (P₂O₅) can also be employed, often under harsher conditions.[6][9] The subsequent reduction of the dihydroisoquinoline intermediate is typically achieved with a mild reducing agent like sodium borohydride (NaBH₄) to avoid over-reduction or side reactions.
Reproducibility Considerations:
The multi-step nature of the Bischler-Napieralski synthesis introduces more variables that can affect overall yield and reproducibility. The initial amide formation must be high-yielding, and the cyclization and reduction steps need to be carefully optimized. A potential advantage of this method is that it may be less susceptible to issues arising from the basicity of the pyridine ring during the cyclization step compared to the Pictet-Spengler reaction. However, the overall efficiency is dependent on the yields of three separate reactions.
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of this compound
Materials:
-
β-Phenylethylamine
-
Pyridine-4-carboxaldehyde
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Procedure:
-
To a solution of β-phenylethylamine (1.0 eq) in dichloromethane (DCM), add pyridine-4-carboxaldehyde (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine to prevent streaking).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Protocol 2: Bischler-Napieralski Synthesis of this compound
Part A: Synthesis of N-(2-Phenylethyl)isonicotinamide
-
Dissolve isonicotinic acid (1.0 eq) in thionyl chloride and reflux for 2 hours. Remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting isonicotinoyl chloride in DCM and add it dropwise to a solution of β-phenylethylamine (1.2 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude amide, which can be purified by recrystallization or chromatography.
Part B: Cyclization and Reduction
-
Dissolve the N-(2-phenylethyl)isonicotinamide (1.0 eq) in anhydrous toluene.
-
Add phosphorus oxychloride (POCl₃) (3.0 eq) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Make the aqueous solution basic with a concentrated sodium hydroxide solution and extract with DCM.
-
Dry the organic extracts and concentrate to give the crude 1-(pyridin-4-yl)-3,4-dihydroisoquinoline.
-
Dissolve the crude dihydroisoquinoline in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise and stir for 1-2 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry, concentrate, and purify the final product by column chromatography as described in Protocol 1.
Comparative Data Summary
| Method | Key Steps | Typical Yields | Reproducibility Challenges | Purification Notes |
| Pictet-Spengler | One-pot condensation and cyclization | 60-85% (literature for similar 1-aryl THIQs) | Pyridine protonation, control of acid stoichiometry, temperature control. | Basic product may require amine-deactivated silica or addition of a base to the eluent. |
| Bischler-Napieralski | 1. Amide formation2. Cyclodehydration3. Reduction | 50-75% (overall, literature for similar syntheses) | Multi-step process with cumulative yield loss, harsh cyclization conditions. | Purification of intermediates and final product required. |
Conclusion and Future Perspectives
Both the Pictet-Spengler and Bischler-Napieralski reactions represent viable and historically significant methods for the synthesis of this compound. The Pictet-Spengler reaction offers a more convergent and potentially higher-yielding route, though it requires careful optimization to manage the basicity of the pyridine moiety. The Bischler-Napieralski reaction, while longer, may offer a more predictable pathway for certain substituted precursors.
The reproducibility of both methods is highly dependent on precise control of reaction conditions. For researchers embarking on the synthesis of this important scaffold, a thorough understanding of the underlying mechanisms and potential pitfalls is essential for success. Future research in this area may focus on the development of milder and more catalytic versions of these classic reactions, as well as enantioselective variants to access specific stereoisomers for pharmacological evaluation.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. organicreactions.org [organicreactions.org]
- 8. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
Confirming the Mechanism of Action of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline. Drawing upon the well-documented activities of the broader tetrahydroisoquinoline (THIQ) class of compounds, we will explore a primary hypothesis for its biological activity and present a detailed roadmap for its experimental validation. This document is designed to be a practical resource, blending theoretical rationale with actionable experimental protocols.
Introduction: The Therapeutic Potential of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] These activities span from antimicrobial and anticancer to neuroprotective and cardiovascular effects. The versatility of the THIQ core allows for substitutions at various positions, leading to a rich diversity of biological targets and mechanisms of action.
The subject of this guide, this compound, is a relatively simple derivative of the THIQ scaffold. While specific literature on its mechanism of action is sparse, the known pharmacology of related THIQ analogs provides a strong basis for forming a primary hypothesis. Numerous studies have demonstrated that simple THIQ derivatives act as inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters.[3][4][5] This guide will therefore focus on the hypothesis that This compound functions as a monoamine oxidase inhibitor.
Part 1: Elucidating the Primary Hypothesis - Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of enzymes responsible for the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is known to have antidepressant effects, while MAO-B inhibitors are primarily used in the treatment of Parkinson's disease.
The structural similarity of this compound to known MAO inhibitors, particularly those with an aromatic substituent at the 1-position, makes MAO inhibition a highly plausible mechanism of action. To rigorously test this hypothesis, a series of in vitro enzymatic assays are required.
Comparative Compound Selection
To provide context and validate our experimental approach, we will compare the activity of this compound with a panel of well-characterized MAO inhibitors and a negative control:
-
Moclobemide: A selective, reversible inhibitor of MAO-A.
-
Selegiline: A selective, irreversible inhibitor of MAO-B.
-
Pargyline: A non-selective, irreversible MAO inhibitor.
-
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A structurally similar analog, predicted to have significantly lower or no MAO inhibitory activity, serving as a negative control.
Part 2: Experimental Validation of MAO Inhibition
This section outlines the detailed experimental protocols necessary to confirm and characterize the inhibitory activity of this compound against MAO-A and MAO-B.
Experimental Workflow
Caption: Experimental workflow for confirming MAO inhibition.
Protocol 1: Determination of IC50 using the MAO-Glo™ Assay
This commercially available luminescent assay provides a rapid and sensitive method for measuring the activity of MAO enzymes.
Materials:
-
MAO-Glo™ Assay Kit (Promega)
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
Moclobemide, Selegiline, Pargyline, 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
96-well white opaque assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and comparators in the appropriate buffer. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Enzyme Reaction:
-
Add 12.5 µL of a 4X concentration of the test compound or control to the wells of the 96-well plate.
-
Add 12.5 µL of 4X MAO-A or MAO-B enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the 2X MAO substrate provided in the kit.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Enzyme Kinetics to Determine the Mode of Inhibition
Understanding whether the inhibition is competitive, non-competitive, or uncompetitive provides deeper insight into the mechanism.
Materials:
-
Partially purified or recombinant MAO-A or MAO-B
-
A suitable substrate for the specific MAO isoform (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Spectrophotometer or fluorometer
-
This compound at a fixed concentration (e.g., its IC50 or 2x IC50)
Procedure:
-
Assay Setup: Prepare reactions containing a fixed concentration of the MAO enzyme and varying concentrations of the substrate.
-
Inhibitor Addition: For the inhibited reactions, include a fixed concentration of this compound.
-
Measurement: Measure the initial reaction velocities (V₀) by monitoring the change in absorbance or fluorescence over time.
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.
Caption: Interpreting Lineweaver-Burk plots for inhibition type.
-
Part 3: Comparative Performance Data
The following table summarizes the expected outcomes from the IC50 determination experiments, which will allow for a direct comparison of this compound with the reference compounds.
| Compound | Predicted MAO-A IC50 (µM) | Predicted MAO-B IC50 (µM) | Predicted Selectivity (MAO-B/MAO-A) |
| This compound | To be determined | To be determined | To be determined |
| Moclobemide | ~0.2 | >100 | >500 |
| Selegiline | >10 | ~0.01 | <0.001 |
| Pargyline | ~1 | ~1 | ~1 |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | >100 | >100 | N/A |
Conclusion and Future Directions
The experimental framework outlined in this guide provides a robust and efficient path to confirming the hypothesized mechanism of action of this compound as a monoamine oxidase inhibitor. By comparing its activity against well-characterized selective and non-selective inhibitors, a clear picture of its potency and isoform selectivity will emerge.
Should the results confirm MAO inhibition, further studies would be warranted to explore its therapeutic potential. These could include in vivo microdialysis studies to assess its effects on neurotransmitter levels in the brain, as well as behavioral studies in relevant animal models of depression or neurodegenerative disease. The structural simplicity of this compound also makes it an attractive starting point for further medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Inhibition of monoamine oxidase by isoquinoline derivatives. Qualitative and 3D-quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline and its associated waste streams. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This document is structured to provide not just a protocol, but a deep understanding of the causality behind each procedural step, ensuring a self-validating system of laboratory safety.
Hazard Assessment: A Synthesis of Structural Moieties
Lacking a specific Safety Data Sheet (SDS) for this compound, a conservative and scientifically rigorous approach is to assess the hazards based on its constituent structural components: the 1,2,3,4-tetrahydroisoquinoline (THIQ) core and the pyridine substituent. This substance must be handled as if it possesses the combined hazards of its parent structures.
The THIQ moiety is classified as acutely toxic via oral and dermal routes, is corrosive, and can cause severe skin burns and eye damage.[1][2][3] The pyridine moiety introduces risks of flammability and is a suspected carcinogen.[4][5] Therefore, this compound must be presumed to be a hazardous substance.
Table 1: Synthesized Hazard Profile
| Hazard Classification | Description | Primary Contributing Moiety | Source(s) |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed and can be fatal in contact with skin. | Tetrahydroisoquinoline | [2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | Tetrahydroisoquinoline | [1][2] |
| Serious Eye Damage | Causes serious and potentially irreversible eye damage. | Tetrahydroisoquinoline | [1][3] |
| Carcinogenicity | Suspected human carcinogen. | Pyridine | [5] |
| Organ Toxicity | May cause damage to organs, including the central nervous system, liver, and kidneys. | Tetrahydroisoquinoline, Pyridine | [2][5] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | Tetrahydroisoquinoline, Pyridine | [3][6] |
Regulatory Imperative: Classification as Hazardous Waste
Given the synthesized hazard profile, any waste containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., gloves, weighing paper, silica gel), and spill cleanup materials, must be classified and managed as hazardous waste .[4] Disposal must adhere strictly to local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure a robust barrier between you and the potential hazard. The following PPE is mandatory:
-
Eye and Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient to protect against splashes.[3][9]
-
Hand Protection : Use chemically resistant gloves. Given the corrosive nature of the THIQ moiety, butyl rubber or PVA gloves are recommended.[5] Nitrile gloves may offer limited protection and should be changed immediately upon any contact. Always consult the glove manufacturer's compatibility chart.
-
Body Protection : A fully-buttoned, long-sleeved laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised.[3][5]
-
Respiratory Protection : All handling of the compound, especially weighing of solids or transfers that could generate aerosols, must be conducted inside a certified chemical fume hood to prevent inhalation.[5]
On-Site Waste Management: Collection and Containment Protocol
Proper segregation and containment at the point of generation are critical to ensure safety and regulatory compliance.[7]
Step-by-Step Waste Collection:
-
Select a Compatible Container :
-
For liquid waste (e.g., mother liquor, solutions), use a sealable, airtight, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).[5]
-
For solid waste (e.g., contaminated silica, filter paper, gloves), use a designated, sealable solid waste container or a heavy-duty, labeled bag within a rigid container.
-
Ensure the container is free from damage or deterioration.[7]
-
-
Label the Container Immediately : As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[5][8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound" and list any other components (e.g., solvents). Avoid using abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Suspected Carcinogen").
-
The date accumulation started.
-
Your name, laboratory, and contact information.
-
-
Segregate Incompatible Wastes : Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids, which can react violently with pyridine and amine-containing compounds.[5]
-
Maintain Proper Storage :
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within your laboratory, under the control of laboratory personnel.[7]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to catch any potential leaks.[7]
-
Never accumulate more than 55 gallons of hazardous waste in a satellite area.[8]
-
Disposal Workflow: From Generation to Final Disposition
The following diagram outlines the mandatory workflow for the disposal of this compound waste.
Caption: Decision workflow for proper disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
In Case of a Spill:
-
Alert and Evacuate : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Assess the Risk : For a small, manageable spill, proceed with cleanup only if you are trained and equipped to do so. For large spills, evacuate and call your institution's emergency response team.
-
Containment : Wearing appropriate PPE, contain the spill by covering it with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collection : Carefully collect the absorbent material and any contaminated items. Place them into a sealable, compatible container and label it as hazardous waste.
-
Decontamination : Clean the spill area thoroughly with an appropriate decontamination solution, and dispose of all cleanup materials as hazardous waste.
In Case of Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][5] Seek immediate medical attention.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.
Final Disposal Pathway: Professional Management
Once the waste container is full, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) department.[5][8] Trained EHS professionals will collect the waste from your laboratory. The ultimate disposal method for this type of nitrogenous heterocyclic compound is high-temperature incineration at a licensed hazardous waste facility.[4] This process ensures the complete destruction of the hazardous compound, minimizing its environmental impact.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. ethz.ch [ethz.ch]
Personal protective equipment for handling 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Comprehensive Safety Protocol: Handling 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
This document provides essential safety and handling protocols for this compound. As specific toxicological data for this compound is not extensively published, this guide is built upon a conservative risk assessment, extrapolating from the known, severe hazards of its core chemical structure, 1,2,3,4-tetrahydroisoquinoline, and related heterocyclic amines. The procedures outlined herein are designed to provide maximum protection for laboratory personnel.
Core Hazard Assessment & Risk Analysis
The principle of prudent practice in chemical safety dictates that in the absence of comprehensive data, a compound should be handled as if it possesses the hazards of its most dangerous structural components. The 1,2,3,4-tetrahydroisoquinoline moiety is classified as a hazardous and corrosive substance.[1][2]
Table 1: Hazard Profile of the 1,2,3,4-Tetrahydroisoquinoline Core Structure
| Hazard Classification | Category | Description | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage. | [1][2] |
| Serious Eye Damage | Category 1 | Causes serious eye damage. | [1][2] |
| Acute Toxicity, Dermal | Category 2 | Fatal in contact with skin. | [2] |
| Acute Toxicity, Oral | Category 3-4 | Toxic or harmful if swallowed. | [2][3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. | [1] |
| Potential Carcinogenicity | Category 1B | A related compound, 1,2,3,4-tetrahydroquinoline, is classified as "May cause cancer."[3] |[3] |
Given these significant risks, this compound must be treated as a corrosive, acutely toxic substance with potential long-term health effects. All handling procedures must reflect this high level of hazard.
The Hierarchy of Controls: A Foundational Approach
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness depends on the prior implementation of more robust safety measures. The hierarchy of controls is a systematic approach to minimizing risk, and its application is mandatory.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
-
Engineering Controls: The primary barrier between you and the hazard. All handling of this compound must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4] The facility must be equipped with an eyewash station and a safety shower in close proximity.[5]
-
Administrative Controls: This includes rigorous adherence to Standard Operating Procedures (SOPs), proper training for all personnel, and clear labeling of hazardous materials.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required. The following ensemble provides comprehensive protection for routine laboratory operations.
-
3.1. Body Protection
-
Primary: A flame-resistant (e.g., Nomex®) laboratory coat is mandatory.[6] It must be fully buttoned with sleeves rolled down.
-
Secondary: For procedures with a high risk of splashing (e.g., transfers of >50 mL, reaction quenching), a chemically resistant apron should be worn over the lab coat.
-
-
3.2. Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when the compound is being handled.[6]
-
Enhanced Protection: For any operation that could result in a splash, spray, or energetic reaction, a full-face shield must be worn over the chemical splash goggles .[6] A face shield alone is insufficient protection.
-
-
3.3. Hand Protection
-
The principle of double-gloving is mandatory due to the compound's severe dermal toxicity and unknown permeation characteristics.[6]
-
Inner Glove: A standard nitrile examination glove. This layer protects the skin during the removal of the outer gloves.
-
Outer Glove: A chemically resistant glove with higher protective capacity. Butyl rubber or a flexible laminate (e.g., Silver Shield®) are recommended. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Inspect outer gloves for any signs of degradation or puncture before each use. Change gloves immediately upon suspected contact with the chemical.
-
-
3.4. Respiratory Protection
-
When all work is conducted within a properly functioning chemical fume hood, respiratory protection is not typically required.[7]
-
Required Use: A NIOSH-approved respirator is necessary for emergency situations, such as a large spill outside of the hood, or for maintenance activities where exposure is possible. A full-face respirator with organic vapor cartridges provides both respiratory and eye protection.[2] All personnel requiring respirator use must be part of a formal respiratory protection program, including medical evaluation and fit testing.[7]
-
-
3.5. Footwear
-
Sturdy, closed-toe, and closed-heel shoes constructed of a chemically resistant material must be worn at all times in the laboratory.[7] Do not wear perforated shoes or fabric sneakers.
-
Operational Workflow: A Step-by-Step Guide
A disciplined workflow is critical to prevent exposure and contamination.
Caption: Step-by-step workflow for safe chemical handling.
-
Preparation: Before beginning, verify that the chemical fume hood is operational (check airflow monitor). Ensure the location of the nearest fire extinguisher, safety shower, and eyewash station is known.
-
Donning PPE: Put on PPE in the correct order: inner gloves, lab coat, eye/face protection, and finally, outer gloves.
-
Handling: Conduct all manipulations, including weighing, transfers, and reaction setup, deep within the sash of the fume hood.
-
Post-Procedure: After the experimental work is complete, decontaminate any surfaces within the fume hood. Securely close all containers of the chemical and its waste.
-
Doffing PPE: To prevent self-contamination, remove PPE in the reverse order, being careful to only touch contaminated surfaces with the outer gloves. Remove outer gloves first, followed by the face shield and lab coat, and finally the inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing all PPE.[1]
Emergency and Disposal Plans
-
5.1. Spill Response
-
Small Spill (inside fume hood): Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1] Once absorbed, carefully collect the material using non-sparking tools into a designated, labeled hazardous waste container. Clean the area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
Large Spill (or any spill outside a hood): Evacuate the immediate area. Alert colleagues and the laboratory supervisor. If there is an inhalation hazard, evacuate the entire lab and contact your institution's emergency response team.
-
-
5.2. Personnel Exposure
-
Skin Contact: Immediately go to the safety shower and rinse the affected area with copious amounts of water for at least 15 minutes, while removing contaminated clothing.[1][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.
-
-
5.3. Waste Disposal
-
All materials contaminated with this compound are considered hazardous waste. This includes excess reagent, reaction mixtures, contaminated gloves, absorbent materials, and empty containers.
-
Dispose of all contents and containers in accordance with local, regional, and national hazardous waste regulations.[8] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[8]
-
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
